Mal-PEG4-bis-PEG3-DBCO
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C81H105N9O22 |
|---|---|
Molecular Weight |
1556.7 g/mol |
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[3-[3-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C81H105N9O22/c91-72(21-23-80(99)89-59-67-13-3-1-9-63(67)17-19-65-11-5-7-15-70(65)89)82-31-40-102-46-52-108-54-48-105-43-34-85-75(94)28-38-111-61-69(87-77(96)30-37-101-45-51-107-57-58-110-56-50-104-42-33-84-74(93)27-36-88-78(97)25-26-79(88)98)62-112-39-29-76(95)86-35-44-106-49-55-109-53-47-103-41-32-83-73(92)22-24-81(100)90-60-68-14-4-2-10-64(68)18-20-66-12-6-8-16-71(66)90/h1-16,25-26,69H,21-24,27-62H2,(H,82,91)(H,83,92)(H,84,93)(H,85,94)(H,86,95)(H,87,96) |
InChI Key |
ZIFGJVXTBDLRCF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Mal-PEG4-bis-PEG3-DBCO: A Heterotrifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG4-bis-PEG3-DBCO is a sophisticated, heterotrifunctional, and branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications, most notably in the development of antibody-drug conjugates (ADCs).[1][2] Its unique architecture, featuring a single maleimide (B117702) group and two dibenzocyclooctyne (DBCO) moieties, allows for the sequential and specific attachment of multiple molecular entities, enabling the creation of complex biomolecular constructs.[1][3]
The core structure of this linker is built upon a PEG backbone, which imparts several advantageous properties to the resulting conjugates. The PEG4 and bis-PEG3 spacers enhance aqueous solubility, improve flexibility, and reduce steric hindrance, which can lead to more efficient conjugation reactions and improved pharmacokinetic profiles of the final product.[1][4] The branched nature of the linker is particularly beneficial for increasing the drug-to-antibody ratio (DAR) in ADCs without requiring multiple modification sites on the antibody itself.[2]
This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for using this compound in research and drug development.
Chemical Properties and Structure
This compound is characterized by three key functional groups:
-
Maleimide: This functional group reacts specifically with thiol (sulfhydryl) groups (-SH) on molecules such as cysteine residues in proteins and peptides. The reaction proceeds via a Michael addition to form a stable thioether bond.[1]
-
Dibenzocyclooctyne (DBCO): The two DBCO groups are strained alkynes that readily react with azide-functionalized molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][3] This bioorthogonal reaction is highly efficient and can be performed under mild, physiological conditions without the need for a cytotoxic copper catalyst.[3]
-
PEG Spacers (PEG4 and bis-PEG3): These hydrophilic polyethylene glycol chains enhance the solubility and biocompatibility of the linker and the resulting conjugate. They also provide spatial separation between the conjugated molecules, which can help to preserve their biological activity.[1]
The combination of these functional groups in a branched structure allows for a "one-to-many" conjugation strategy, where a single thiol-containing biomolecule can be linked to two separate azide-containing molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C81H105N9O22 | [2] |
| Molecular Weight | 1556.8 g/mol | [2] |
| Purity | Typically >90% | [5] |
| Appearance | Light yellow oil | [3] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile | [3] |
| Storage Conditions | -20°C, protect from light | [3] |
Applications in Bioconjugation and Drug Development
The unique trifunctional and branched nature of this compound makes it a versatile tool for a range of applications:
-
Antibody-Drug Conjugates (ADCs): This is a primary application area. The linker can be used to attach two drug molecules (payloads) to a single cysteine residue on an antibody, thereby increasing the DAR.[2] This can lead to ADCs with enhanced potency. The cleavable nature of some linkers in this class allows for the controlled release of the cytotoxic drug inside the target cancer cells.[6][7]
-
Peptide-Drug Conjugates (PDCs): Similar to ADCs, this linker can be used to create PDCs with multiple payloads, which can improve their therapeutic efficacy.[8]
-
Dual-Functional Biomolecular Systems: The ability to conjugate two different molecules to a primary biomolecule opens up possibilities for creating dual-functional systems. For example, a targeting protein could be simultaneously linked to a therapeutic agent and an imaging agent for theranostic applications.[8]
-
Nanotechnology: this compound can be used to functionalize nanoparticles, biosensors, and other materials for bioorthogonal labeling and targeted delivery applications.[1]
-
Chemical Biology: This linker is a valuable tool for copper-free labeling and crosslinking of biomolecules in complex biological systems, including live cells.[1]
Experimental Protocols
General Considerations
-
Buffer Selection: For the maleimide-thiol reaction, use a buffer with a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline, PBS). Avoid buffers containing primary amines (e.g., Tris) if the partner molecule has an NHS ester. For the DBCO-azide reaction, avoid buffers containing azides.
-
Reagent Preparation: this compound is not readily soluble in aqueous buffers. Prepare a stock solution in a dry, water-miscible organic solvent such as DMSO or DMF immediately before use. The maleimide group can hydrolyze in aqueous solutions, so stock solutions should not be stored for extended periods.
-
Thiol-Containing Molecules: Ensure that the thiol groups on the protein or peptide are reduced and available for reaction. Disulfide bonds may need to be reduced using a reagent like TCEP (Tris(2-carboxyethyl)phosphine), followed by removal of the reducing agent before adding the maleimide-containing linker.
Protocol 1: Two-Step Conjugation to a Thiol-Containing Protein
This protocol describes the conjugation of the maleimide group to a protein, followed by the reaction of the DBCO groups with two azide-containing molecules.
Step 1: Maleimide-Thiol Conjugation
-
Protein Preparation: Prepare the thiol-containing protein (e.g., a monoclonal antibody with reduced interchain disulfides) in a suitable reaction buffer (e.g., PBS, pH 7.0) at a concentration of 1-10 mg/mL.
-
Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted linker using a desalting column, dialysis, or size-exclusion chromatography (SEC).
Step 2: DBCO-Azide SPAAC Reaction
-
Azide-Payload Preparation: Prepare the azide-functionalized molecules (e.g., cytotoxic drugs, fluorescent dyes) in a compatible solvent.
-
Conjugation Reaction: Add a 1.5- to 5-fold molar excess of each azide-containing molecule to the purified DBCO-functionalized protein from Step 1.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction can be performed at 37°C to increase the reaction rate.
-
Final Purification: Purify the final conjugate to remove any unreacted azide-payloads using an appropriate method such as SEC or dialysis.
Characterization of the Conjugate
The success of the conjugation can be assessed using various analytical techniques:
-
UV-Vis Spectroscopy: To determine the concentration of the protein and the degree of labeling.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the mass of the final conjugate and determine the drug-to-antibody ratio (DAR).
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.
-
Size-Exclusion Chromatography (SEC-HPLC): To assess the purity and aggregation of the conjugate.
-
Hydrophobic Interaction Chromatography (HIC): To separate species with different DARs.
Mandatory Visualizations
Logical Workflow for ADC Synthesis
The following diagram illustrates the general workflow for synthesizing an antibody-drug conjugate using this compound.
Caption: Workflow for ADC synthesis using this compound.
Dual Payload Conjugation Concept
This diagram illustrates the concept of attaching two distinct payloads to a single antibody via the heterotrifunctional linker.
Caption: Dual payload conjugation using a heterotrifunctional linker.
Synthesis of this compound
A detailed, publicly available synthesis protocol for this compound is not available. However, the synthesis of such complex linkers generally involves a multi-step process. This typically includes the synthesis of the branched PEG core, followed by the sequential introduction of the maleimide and DBCO functional groups, often using protecting group chemistry to ensure regioselectivity. The synthesis of multi-arm PEGs can be achieved through the ethoxylation of core molecules like glycerol (B35011) or pentaerythritol.[9] The functional groups are then introduced using standard organic chemistry transformations.
Conclusion
This compound is a powerful and versatile tool for researchers in bioconjugation, drug delivery, and chemical biology. Its unique branched structure with orthogonal reactive groups enables the creation of complex and potentially more potent therapeutic and diagnostic agents. While the lack of readily available quantitative data and specific protocols necessitates careful optimization for each application, the underlying chemistries are well-established, providing a solid foundation for its use in innovative research and development projects. As the demand for more sophisticated bioconjugates grows, the importance of advanced linkers like this compound is set to increase.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. This compound, 2882973-10-4 | BroadPharm [broadpharm.com]
- 3. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Branched PEG DBCO | AxisPharm [axispharm.com]
- 5. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. lifetein.com [lifetein.com]
- 9. Multi-arm PEG Derivatives [jenkemusa.com]
An In-Depth Technical Guide to Mal-PEG4-bis-PEG3-DBCO: A Heterotrifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Mal-PEG4-bis-PEG3-DBCO, a heterotrifunctional linker designed for the development of complex bioconjugates, particularly in the field of antibody-drug conjugates (ADCs).
Core Chemical Structure and Properties
This compound is a branched polyethylene (B3416737) glycol (PEG) linker that possesses three distinct reactive moieties, enabling the sequential and orthogonal conjugation of different molecules.[1][2] Its structure is meticulously designed to offer a combination of reactivity, flexibility, and biocompatibility.[3][4]
The key components of the this compound linker are:
-
A Maleimide (B117702) Group: This functional group is highly selective for sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides. The reaction, a Michael addition, forms a stable thioether bond, providing a robust method for the initial protein conjugation.[3]
-
Two Dibenzocyclooctyne (DBCO) Groups: These are strained alkyne moieties that readily react with azide-functionalized molecules via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[][6] This bioorthogonal reaction is highly efficient and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[4] The presence of two DBCO groups allows for the attachment of two separate azide-containing molecules or a higher loading of a single molecule.[1]
-
Polyethylene Glycol (PEG) Spacers: The linker incorporates PEG4 and bis-PEG3 chains. These hydrophilic spacers enhance the solubility of the entire conjugate in aqueous buffers, reduce the potential for aggregation, and minimize steric hindrance between the conjugated molecules, thereby preserving their biological activity.[1][4]
A visual representation of the sequential and orthogonal conjugation strategy enabled by this linker is provided below.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various commercial suppliers.
| Property | Value | Reference(s) |
| Chemical Formula | C81H105N9O22 | [1] |
| Molecular Weight | 1556.8 g/mol | [1][2] |
| Purity | Typically ≥95% | [2] |
| Appearance | Light yellow oil | [4] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, DMSO | [4] |
| Storage Conditions | -20°C, protected from light and moisture | [1][4] |
| CAS Number | 2882973-10-4 | [1][6] |
Applications in Research and Drug Development
The unique architecture of this compound makes it a valuable tool for a variety of applications, particularly in the development of next-generation therapeutics and research reagents.
-
Antibody-Drug Conjugates (ADCs): The primary application of this linker is in the construction of ADCs with dual payloads.[1][6] By attaching two different cytotoxic drugs to a single monoclonal antibody, it is possible to target multiple drug resistance pathways in cancer cells, potentially leading to enhanced therapeutic efficacy.[7] The ability to precisely control the drug-to-antibody ratio (DAR) is a significant advantage of this technology.
-
Bioconjugation and Chemical Biology: This linker is ideal for creating complex, dual-functional biomolecular systems for research purposes.[3] For example, a protein could be simultaneously conjugated to a fluorescent dye and a targeting ligand to study cellular uptake and localization.
-
Nanotechnology: this compound can be used to functionalize nanoparticles, biosensors, and other materials for targeted drug delivery and diagnostic applications.[3] The bioorthogonal nature of the DBCO groups allows for the attachment of biomolecules to these surfaces in a controlled manner.
Experimental Protocols
Stage 1: Protein-Linker Conjugation via Maleimide-Thiol Reaction
This stage involves the attachment of the this compound linker to a protein via the reaction between the maleimide group and a free thiol on the protein.
Materials:
-
Thiol-containing protein (e.g., antibody with reduced disulfide bonds or engineered cysteine residues)
-
This compound
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or similar, pH 6.5-7.5, free of thiols and azides.
-
Desalting column
Procedure:
-
Protein Preparation: If necessary, reduce the disulfide bonds of the antibody to generate free thiol groups. This can be achieved using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Immediately purify the reduced antibody using a desalting column equilibrated with conjugation buffer to remove the reducing agent.
-
Linker Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the prepared protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Purification: Remove the excess, unreacted linker using a desalting column equilibrated with a suitable buffer for the next stage (e.g., PBS, pH 7.4).
Stage 2: Dual Payload Attachment via Copper-Free Click Chemistry
This stage involves the attachment of two different azide-functionalized payloads to the DBCO groups on the protein-linker conjugate.
Materials:
-
DBCO-functionalized protein from Stage 1
-
Azide-Payload 1
-
Azide-Payload 2
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup: To the purified DBCO-functionalized protein, add a molar excess of Azide-Payload 1 and Azide-Payload 2. The stoichiometry can be adjusted to control the ratio of the two payloads.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
Purification: Purify the final dual-payload conjugate using a suitable method to remove excess payloads, such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) and confirm the successful conjugation of both payloads. Techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry are commonly used.[8]
The logical flow of this dual conjugation process is illustrated in the diagram below.
Conclusion
This compound is a sophisticated and versatile heterotrifunctional linker that enables the precise construction of complex bioconjugates. Its unique combination of a thiol-reactive maleimide and two azide-reactive DBCO groups provides a powerful platform for developing dual-payload ADCs and other advanced biomaterials. While the lack of published, peer-reviewed data on this specific linker necessitates careful optimization of experimental protocols, the underlying chemistries are well-established and robust. As the demand for more effective and targeted therapies continues to grow, tools like this compound will undoubtedly play a crucial role in advancing the fields of drug delivery and bioconjugation.
References
- 1. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | AxisPharm [axispharm.com]
- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Orthogonal dual-modification of proteins for the engineering of multivalent protein scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crossbridgebio.com [crossbridgebio.com]
- 8. Dual-payload ADCs and novel tripeptide linkers for improved efficacy and safety in cancer treatment - American Chemical Society [acs.digitellinc.com]
Harnessing Complexity: A Technical Guide to the Benefits of Heterotrifunctional Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bioconjugation, the science of covalently linking two or more molecules where at least one is a biomolecule, is a cornerstone of modern therapeutic and diagnostic development. The linker, a seemingly simple bridge between molecular entities, is a critical determinant of the final conjugate's stability, efficacy, and specificity. While bifunctional linkers have been the historical workhorses of the field, the increasing demand for more complex and multi-talented bioconjugates has propelled the development of heterotrifunctional linkers. This guide provides an in-depth exploration of the core benefits, applications, and methodologies associated with these advanced chemical tools, demonstrating their power to create next-generation antibody-drug conjugates (ADCs), sophisticated diagnostic agents, and powerful research tools for proteomics.
Introduction: Beyond the Bifunctional Bridge
Conventional bioconjugation often employs heterobifunctional linkers, which possess two different reactive groups to connect two distinct molecules, such as an antibody and a drug.[1] This approach, while effective, is limiting when the goal is to create a conjugate with more than two functional components. Heterotrifunctional linkers overcome this barrier by featuring three distinct reactive moieties. This "tri-orthogonality" enables a controlled, sequential conjugation process, allowing for the precise assembly of three different components into a single, defined molecular architecture.
The primary advantages conferred by this trifunctionality include:
-
Construction of Multi-Component Systems: The ability to conjugate a targeting molecule (e.g., an antibody), a therapeutic payload, and a third functional group (e.g., an imaging agent, a stabilizing polymer like PEG, or a second drug).[2][3]
-
Dual-Payload Delivery: A key application in oncology is the creation of dual-drug ADCs, which can deliver two different cytotoxic agents to a cancer cell.[4][5] This strategy can overcome drug resistance and produce synergistic therapeutic effects.[4][5][6]
-
Facilitated Analysis and Purification: Incorporating an affinity tag, such as biotin, as the third component allows for the efficient enrichment and purification of cross-linked products, a significant advantage in complex proteomics studies.[7]
-
Minimized Side Reactions: Compared to homobifunctional reagents, which can lead to uncontrolled polymerization, the stepwise nature of heterotrifunctional conjugation ensures more defined and homogenous products.[1][8]
Core Application: Revolutionizing Antibody-Drug Conjugates (ADCs)
The most impactful application of heterotrifunctional linkers to date is in the design of advanced ADCs. By enabling the attachment of two distinct drug payloads to a single monoclonal antibody, these linkers address several key challenges in cancer therapy.[4][5]
Key Benefits in ADC Development:
-
Overcoming Drug Resistance: Cancer cells can develop resistance to a single therapeutic agent. By delivering two drugs with different mechanisms of action (e.g., a microtubule inhibitor and a DNA alkylator), a dual-drug ADC can attack the cancer cell on multiple fronts, reducing the likelihood of resistance.[4][5][6]
-
Synergistic Efficacy: Co-delivery of two carefully selected drugs can result in a synergistic or additive anticancer effect, leading to greater tumor cell killing than administering a mixture of two separate single-drug ADCs.[4][5][6]
-
Targeting Multiple Cellular Pathways: A single ADC can be engineered to disrupt two different critical pathways within a cancer cell, maximizing therapeutic impact.[6] For example, one payload might inhibit tubulin polymerization while the second intercalates with DNA.[4][5]
DOT script for the diagram below:
Data Presentation: Quantifying the Advantage
The enhanced efficacy of dual-drug ADCs is not merely theoretical. In vitro studies consistently demonstrate superior cytotoxicity compared to their single-payload counterparts.
| Conjugate | Target Cell Line | Payload(s) | IC50 (ng/mL) | Reference |
| ADC-Drug1 | Cancer Cell Line A | MMAE | 15.2 | [4],[9] |
| ADC-Drug2 | Cancer Cell Line A | PBD Dimer | 8.5 | [4],[9] |
| Dual-Drug ADC | Cancer Cell Line A | MMAE + PBD Dimer | 1.2 | [4],[9] |
| Mixture (ADC-Drug1 + ADC-Drug2) | Cancer Cell Line A | MMAE + PBD Dimer | 7.9 | [4],[9] |
| Table 1: Representative in vitro cytotoxicity data comparing a dual-drug ADC, constructed with a heterotrifunctional linker, against single-drug ADCs and a simple mixture. The lower IC50 value for the dual-drug ADC indicates significantly higher potency. |
| Reactive Group | Target Functional Group | Resulting Bond | Common Use Case |
| N-hydroxysuccinimide (NHS) ester | Primary Amine (-NH2) | Amide | Antibody conjugation (via Lysine) |
| Maleimide | Thiol / Sulfhydryl (-SH) | Thioether | Antibody conjugation (via Cysteine) |
| Alkyne | Azide | Triazole (Click Chemistry) | Payload attachment |
| Azide | Alkyne | Triazole (Click Chemistry) | Payload attachment |
| Aminooxy | Aldehyde / Ketone | Oxime | Payload attachment |
| Biotin | (Strept)avidin | Non-covalent, high affinity | Affinity tag for purification/detection |
| Aryl Azide / Diazirine | Any C-H bond (UV light) | C-C, C-N | Photo-activated cross-linking |
| Table 2: Common reactive moieties integrated into heterotrifunctional linkers and their respective targets, enabling orthogonal conjugation strategies. |
Application in Proteomics: Mapping Protein Interactions
Beyond therapeutics, heterotrifunctional linkers are powerful tools for basic research, particularly for mapping protein-protein interactions (PPIs) within their native environment. A linker can be designed with two distinct reactive groups to cross-link interacting proteins and a third arm containing an affinity handle like biotin.[7] This allows the cross-linked complexes to be selectively captured and enriched from a complex cellular lysate, dramatically simplifying their subsequent identification by mass spectrometry.[7]
DOT script for the diagram below:
References
- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bi- and tri-orthogonal linkers for bioconjugation [morressier.com]
- 4. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What Are Dual Payload Linkers? | BroadPharm [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Mal-PEG4-bis-PEG3-DBCO: A Heterotrifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterotrifunctional linker, Mal-PEG4-bis-PEG3-DBCO. This advanced reagent is designed for the synthesis of complex bioconjugates, particularly antibody-drug conjugates (ADCs), by leveraging two distinct and highly efficient bioorthogonal chemistries: maleimide-thiol conjugation and strain-promoted alkyne-azide cycloaddition (SPAAC). This document details the linker's chemical properties, the mechanisms of its reactive groups, detailed experimental protocols, and methods for characterization.
Introduction to this compound
This compound is a branched polyethylene (B3416737) glycol (PEG) linker featuring three functional groups: a single maleimide (B117702) and two dibenzocyclooctyne (DBCO) moieties.[1][2] The maleimide group enables covalent attachment to thiol-containing molecules, such as cysteine residues in proteins and peptides.[3] The two DBCO groups provide reactive handles for copper-free "click chemistry," allowing for the efficient and specific conjugation of azide-tagged molecules.[1][4]
The branched PEG structure, comprising a PEG4 chain and two PEG3 chains, enhances the water solubility of the linker and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[1][2] This trifunctional nature is particularly advantageous in the development of ADCs, as it allows for the attachment of a targeting antibody to two payload molecules, potentially increasing the drug-to-antibody ratio (DAR).[1]
Core Chemical Principles
The utility of this compound is rooted in two orthogonal and highly specific chemical reactions: the Michael addition for maleimide-thiol conjugation and the strain-promoted alkyne-azide cycloaddition (SPAAC) for DBCO-azide ligation.
Maleimide-Thiol Conjugation Chemistry
The reaction between a maleimide and a thiol (sulfhydryl) group proceeds via a Michael addition mechanism. The thiol, typically from a cysteine residue on a protein or peptide, acts as a nucleophile and attacks one of the carbon atoms of the maleimide's double bond. This forms a stable, covalent thioether bond.[5]
Key Reaction Parameters:
-
pH: The reaction is most efficient and specific for thiols within a pH range of 6.5 to 7.5.[6] At pH values below 6.5, the thiol is protonated, reducing its nucleophilicity and slowing the reaction rate. Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, and reaction with primary amines (e.g., lysine (B10760008) residues) can become a competitive side reaction.[6]
-
Stability: While generally stable, the resulting thiosuccinimide adduct can undergo a retro-Michael reaction, leading to cleavage, particularly in the presence of other thiols like glutathione (B108866) in vivo.[7][8] Strategies to enhance stability include the hydrolysis of the succinimide (B58015) ring to its ring-opened form, which is more resistant to cleavage.[7][9]
DBCO-Azide "Click Chemistry"
The conjugation of the DBCO groups occurs via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. The inherent ring strain of the cyclooctyne (B158145) in the DBCO moiety allows it to react rapidly and specifically with azide-functionalized molecules without the need for a cytotoxic copper(I) catalyst.[10][11] This reaction forms a stable triazole linkage.
Key Reaction Features:
-
Bioorthogonality: DBCO and azide (B81097) groups do not react with other functional groups typically found in biological systems, ensuring high specificity.[12]
-
Kinetics: The reaction is fast at room temperature and can be performed under mild, aqueous conditions, making it ideal for use with sensitive biomolecules.[10]
-
Stability: The resulting triazole bond is highly stable.[10]
Diagrams of Core Concepts
To visualize the molecular structure and reaction mechanisms, the following diagrams are provided.
Caption: Chemical structure of the this compound linker.
Caption: Reaction mechanism of maleimide-thiol conjugation.
Caption: Reaction mechanism of DBCO-azide click chemistry.
Caption: General experimental workflow for ADC synthesis.
Caption: General mechanism of action for an antibody-drug conjugate (ADC).[][14]
Quantitative Data Summary
The efficiency of conjugation reactions is influenced by several factors, including reactant concentrations, molar ratios, temperature, and reaction time. The following tables summarize typical parameters and reported efficiencies for the chemistries involved.
Table 1: Maleimide-Thiol Conjugation Parameters
| Parameter | Optimal Range/Value | Notes |
|---|---|---|
| pH | 6.5 - 7.5 | Balances thiol reactivity while minimizing maleimide hydrolysis and reaction with amines.[6] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures are used for sensitive proteins to minimize degradation, requiring longer incubation times.[1] |
| Reaction Time | 30 min - 2 hours (RT) or Overnight (4°C) | Reaction kinetics are temperature-dependent.[1][] |
| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | An excess of the maleimide reagent is typically used to drive the reaction. The optimal ratio depends on the specific biomolecules and steric hindrance.[][16][17] |
| Conjugation Efficiency | 58% - 84% | Efficiency is highly dependent on the specific reactants and conditions. For example, a 2:1 molar ratio for cRGDfK peptide to nanoparticles yielded 84% efficiency, while a 5:1 ratio for a nanobody yielded 58% efficiency.[][17] |
Table 2: DBCO-Azide (SPAAC) Conjugation Parameters
| Parameter | Optimal Range/Value | Notes |
|---|---|---|
| pH | ~7.4 (e.g., PBS) | Reaction is robust across a range of physiological pH values. |
| Temperature | 4°C to 25°C (Room Temp) | Reaction proceeds efficiently at room temperature or refrigerated.[12] |
| Reaction Time | 4 - 12 hours (RT) or Overnight (4°C) | Longer incubation can improve efficiency, especially at lower temperatures or concentrations.[12] |
| DBCO:Azide Molar Ratio | 1.5:1 to 10:1 | A molar excess of one component is recommended to ensure complete conjugation of the limiting reagent.[12] |
| Conjugation Efficiency | Often near-quantitative | SPAAC reactions are known for their high efficiency, often yielding almost quantitative conversion to the stable triazole product.[10] |
Experimental Protocols
This section provides detailed methodologies for a typical two-stage conjugation process to synthesize an ADC using this compound.
Stage 1: Maleimide-Thiol Conjugation of Antibody
This protocol describes the conjugation of the maleimide group of the linker to free thiols on an antibody. If the antibody does not have accessible free thiols, a reduction or thiolation step is required first.
Materials:
-
Antibody with free cysteine(s)
-
This compound
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS) or similar non-amine, non-thiol containing buffer, pH 6.5-7.5, degassed.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Solution (e.g., N-acetylcysteine or L-cysteine)
-
Purification System: Size-Exclusion Chromatography (SEC) or desalting columns.
Protocol:
-
Antibody Preparation:
-
Buffer exchange the antibody into the degassed Conjugation Buffer to a concentration of 1-10 mg/mL.
-
If necessary, selectively reduce disulfide bonds (e.g., in the hinge region) using a mild reducing agent like TCEP. Remove excess reducing agent immediately before conjugation using a desalting column.[]
-
-
Linker Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the required volume of the linker stock solution to the antibody solution to achieve the desired molar excess (e.g., 10- to 20-fold molar excess of linker over antibody).
-
Ensure the final concentration of organic solvent (DMSO/DMF) is low (typically <10% v/v) to maintain antibody stability.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching solution (e.g., N-acetylcysteine) to a final concentration of ~1 mM to react with any excess maleimide groups. Incubate for 15-20 minutes.
-
-
Purification:
-
Remove unreacted linker and quenching reagent from the DBCO-activated antibody using a desalting column or SEC, eluting with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Determine the protein concentration and conjugation efficiency (see Section 6).
-
Stage 2: DBCO-Azide Click Reaction with Payload
This protocol describes the conjugation of the DBCO-activated antibody with an azide-functionalized payload.
Materials:
-
Purified DBCO-activated antibody from Stage 1
-
Azide-functionalized payload molecule
-
Reaction Buffer: PBS, pH 7.4, or other azide-free buffer.
-
Purification System: SEC, Hydrophobic Interaction Chromatography (HIC), or other suitable chromatography method.
Protocol:
-
Reaction Setup:
-
Dissolve the azide-functionalized payload in a compatible solvent (e.g., DMSO, then dilute in Reaction Buffer).
-
Combine the DBCO-activated antibody with the azide-payload solution. A 1.5- to 10-fold molar excess of the azide-payload relative to the antibody is recommended to drive the reaction.[12][18]
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[12]
-
-
Purification:
-
Characterization:
-
Characterize the purified ADC for purity, drug-to-antibody ratio (DAR), and aggregation (see Section 6).
-
Characterization and Analysis
Thorough characterization of the intermediate and final conjugates is critical to ensure quality and consistency.
-
UV-Vis Spectroscopy: Can be used to determine protein concentration (A280) and, if the payload has a distinct absorbance, to estimate the average DAR. The DBCO group also has a UV absorbance around 309 nm which can be used to monitor its incorporation.[20]
-
High-Performance Liquid Chromatography (HPLC):
-
Size-Exclusion Chromatography (SEC-HPLC): Used to assess purity and detect the presence of aggregates or fragments.[9]
-
Hydrophobic Interaction Chromatography (HIC-HPLC): A powerful method for determining the DAR distribution. Species with different numbers of conjugated payloads will have different hydrophobicities and will be separated into distinct peaks.[9][19]
-
Reverse-Phase HPLC (RP-HPLC): Often used after reducing the ADC into its light and heavy chains to confirm conjugation sites and quantify drug load.[21]
-
-
Mass Spectrometry (MS):
By following these guidelines and protocols, researchers can effectively utilize the this compound linker to construct sophisticated bioconjugates for a wide range of applications in research and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. adcreview.com [adcreview.com]
- 8. researchgate.net [researchgate.net]
- 9. cellmosaic.com [cellmosaic.com]
- 10. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 12. kinampark.com [kinampark.com]
- 14. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) | C62H88N6O18 | CID 146673091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. rsc.org [rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Copper-Free Click Chemistry with Mal-PEG4-bis-PEG3-DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterotrifunctional linker, Mal-PEG4-bis-PEG3-DBCO, and its application in copper-free click chemistry for advanced bioconjugation.
Introduction to this compound and Copper-Free Click Chemistry
This compound is a versatile crosslinker designed for the precise and efficient construction of complex biomolecular conjugates.[1] Its unique architecture, featuring a maleimide (B117702) group and two dibenzocyclooctyne (DBCO) moieties, enables a three-point conjugation strategy. The polyethylene (B3416737) glycol (PEG) spacers enhance water solubility and minimize steric hindrance, making it an ideal reagent for biological applications.[2]
This linker utilizes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. This bioorthogonal reaction occurs rapidly and specifically between the strained alkyne of the DBCO group and an azide-functionalized molecule, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[3][4][5] This biocompatibility is a significant advantage for in vivo studies and the development of therapeutics.[4][6]
Properties and Advantages of this compound
The design of this compound offers several key benefits for bioconjugation:
-
Heterotrifunctionality : The maleimide group allows for specific conjugation to thiol-containing molecules, such as cysteine residues in proteins, while the two DBCO groups can react with two separate azide-functionalized molecules.[7][8]
-
Biocompatibility : The absence of a copper catalyst in the click reaction makes it suitable for use in living cells and whole organisms.[4][6]
-
High Efficiency and Specificity : The SPAAC reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological functional groups.[3][4]
-
Enhanced Solubility : The hydrophilic PEG spacers improve the water solubility of the linker and the resulting conjugates, which is particularly beneficial for working with biomolecules.[7][2]
-
Versatility : This linker is well-suited for a variety of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging agents.[8][9]
Quantitative Data
| Parameter | Typical Value | Reference |
| Second-Order Rate Constant (k) | 1 - 2 M⁻¹s⁻¹ | [10] |
| Reaction Time (Typical) | 2 - 12 hours | [11] |
| Optimal pH (Maleimide-Thiol) | 6.5 - 7.5 | [12] |
| Optimal pH (DBCO-Azide) | ~7.4 | [10] |
| DBCO Absorbance Maximum | ~310 nm | [10] |
Note : These values are intended as a general guide. Optimal reaction conditions should be determined empirically for each specific application.
Experimental Protocols
The following are detailed, representative protocols for the use of this compound in a sequential conjugation strategy.
Step 1: Conjugation of a Thiol-Containing Biomolecule via Maleimide Chemistry
This protocol describes the initial conjugation of a biomolecule (e.g., a protein with a free cysteine residue) to the maleimide group of the linker.
Materials:
-
Thiol-containing biomolecule (e.g., protein, peptide)
-
This compound
-
Amine-free and sulfhydryl-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of the Biomolecule :
-
Dissolve the thiol-containing biomolecule in the reaction buffer to a concentration of 1-10 mg/mL.
-
If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent by a desalting column.
-
-
Preparation of the Linker :
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction :
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the biomolecule solution. The final concentration of the organic solvent should be kept below 20% to maintain the integrity of the biomolecule.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification :
-
Remove the excess, unreacted linker by a desalting column or dialysis against the desired buffer.
-
-
Characterization (Optional) :
-
The degree of labeling can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~310 nm (for the DBCO group).
-
Step 2: Sequential or Simultaneous Conjugation of Azide-Containing Molecules via Copper-Free Click Chemistry
Following the initial conjugation, the two DBCO groups on the biomolecule-linker construct are available for reaction with azide-functionalized molecules.
Strategy for Dual Conjugation:
-
Simultaneous Conjugation : If two different azide-containing molecules are to be attached and their relative stoichiometry is not critical, they can be added to the reaction mixture at the same time.
-
Sequential Conjugation : To achieve a more controlled and defined dual-functionalized conjugate, a sequential approach is recommended. This involves the reaction with the first azide-containing molecule, followed by purification, and then the reaction with the second azide-containing molecule. Controlling the stoichiometry is crucial in the first step to favor the mono-conjugated product.
Procedure for Sequential Conjugation:
-
First Click Reaction :
-
To the purified biomolecule-linker conjugate from Step 1, add a controlled molar equivalent (e.g., 1 to 1.5-fold molar excess) of the first azide-containing molecule. The precise stoichiometry will need to be optimized to maximize the yield of the singly-reacted product.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the mono-conjugated product from unreacted starting materials using an appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography).
-
-
Second Click Reaction :
-
To the purified mono-conjugated product, add an excess (e.g., 2 to 4-fold molar excess) of the second azide-containing molecule.
-
Incubate under the same conditions as the first click reaction.
-
Purify the final dual-conjugated product to remove any unreacted materials.
-
-
Characterization :
-
The final conjugate can be characterized by methods such as SDS-PAGE (which should show a molecular weight shift), mass spectrometry, and UV-Vis spectroscopy. The progress of the click reaction can be monitored by the decrease in the DBCO absorbance at ~310 nm.[10]
-
Visualizations
Signaling Pathways and Reaction Mechanisms
Caption: Reaction pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for sequential conjugation.
Logical Relationship of Components
References
- 1. This compound, 2882973-10-4 | BroadPharm [broadpharm.com]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. Copper Free Click Chemistry | Conju-Probe [conju-probe.com]
- 6. chempep.com [chempep.com]
- 7. This compound | AxisPharm [axispharm.com]
- 8. lifetein.com [lifetein.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of DBCO in Strain-Promoted Azide-Alkyne Cycloaddition
A Technical Guide for Researchers and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise labeling and tracking of biomolecules in their native environments. At the forefront of these techniques is the strain-promoted azide-alkyne cycloaddition (SPAAC), a powerful reaction that proceeds rapidly and selectively without the need for a cytotoxic copper catalyst. Central to the success of SPAAC is the choice of the cyclooctyne (B158145), and among the various options, dibenzocyclooctyne (DBCO) has emerged as a particularly advantageous reagent. This guide provides an in-depth exploration of the core advantages of DBCO groups, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to inform and guide researchers in their application of this powerful chemical tool.
Core Advantages of DBCO
DBCO, also known as ADIBO (azadibenzocyclooctyne), offers a unique combination of properties that make it a superior choice for many SPAAC applications. Its rigid, dibenzo-fused structure significantly increases ring strain, which is the driving force behind its rapid reaction with azides. This enhanced reactivity allows for efficient labeling at low concentrations, minimizing potential off-target effects and cellular toxicity.
Furthermore, DBCO exhibits excellent stability in aqueous buffers and biological media, a critical feature for in vivo and in vitro studies. Its hydrophobic nature can also be advantageous in certain applications, such as membrane labeling, though it may necessitate the use of co-solvents for improved solubility in some aqueous systems. The steric accessibility of the alkyne within the DBCO scaffold further contributes to its favorable reaction kinetics.
Comparative Reaction Kinetics
The performance of a cyclooctyne in SPAAC is largely defined by its second-order rate constant. The table below provides a comparison of the reaction kinetics of DBCO with other commonly used cyclooctynes, highlighting the superior reactivity of DBCO.
| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| DBCO (ADIBO) | ~1.0 | High reactivity and excellent stability. |
| BCN | 0.004 - 0.1 | Good balance of reactivity and stability. |
| DIFO | 0.05 - 0.7 | Fast kinetics but can be prone to isomerization. |
| ALO | ~0.001 | Lower reactivity, often requiring higher concentrations. |
Data compiled from various sources and represent typical ranges. Actual rates may vary depending on reaction conditions and specific reactants.
Experimental Protocol: General Procedure for SPAAC using DBCO
This protocol outlines a general workflow for labeling an azide-modified biomolecule with a DBCO-containing probe.
Materials:
-
Azide-modified biomolecule (e.g., protein, nucleic acid, or cell surface)
-
DBCO-functionalized probe (e.g., DBCO-PEG4-Fluorophore)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic co-solvent (e.g., DMSO or DMF), if needed for DBCO probe solubility
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the DBCO-functionalized probe in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 1-10 mM).
-
Prepare the azide-modified biomolecule in PBS at a desired concentration.
-
-
Labeling Reaction:
-
Add the DBCO probe stock solution to the solution containing the azide-modified biomolecule. A 2 to 10-fold molar excess of the DBCO probe over the azide (B81097) is typically recommended to ensure efficient labeling.
-
If necessary, the final concentration of the organic co-solvent should be kept low (typically <5%) to avoid denaturation of the biomolecule.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 30 minutes to several hours, depending on the concentrations of the reactants.
-
-
Removal of Excess Probe (Optional but Recommended):
-
For purified biomolecules, excess, unreacted DBCO probe can be removed by size-exclusion chromatography, dialysis, or spin filtration.
-
For cellular labeling, the cells can be washed with fresh media or PBS to remove the excess probe.
-
-
Analysis:
-
The successful labeling of the biomolecule can be confirmed by various analytical techniques, such as SDS-PAGE, mass spectrometry, fluorescence microscopy, or flow cytometry, depending on the nature of the probe and the biomolecule.
-
Caption: A generalized experimental workflow for SPAAC using a DBCO probe.
Logical Relationship: The Driving Force of SPAAC
The efficiency of SPAAC is fundamentally governed by the interplay between ring strain and activation energy. The diagram below illustrates this relationship, highlighting why DBCO's high ring strain leads to a faster reaction.
Navigating the Properties of Mal-PEG4-bis-PEG3-DBCO: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
The trifunctional linker Mal-PEG4-bis-PEG3-DBCO is a valuable tool in bioconjugation and drug delivery, enabling the connection of three distinct molecular entities. Its structure, featuring a maleimide (B117702) group, a dibenzocyclooctyne (DBCO) group, and a branched polyethylene (B3416737) glycol (PEG) core, offers versatility for creating complex bioconjugates such as antibody-drug conjugates (ADCs) and targeted nanoparticles. Understanding the solubility and stability of this linker is paramount for its effective use, ensuring reproducibility and optimal performance in experimental and therapeutic applications. This technical guide provides an in-depth overview of these critical parameters, based on available data for structurally related compounds, along with detailed experimental protocols for in-house validation.
Core Physicochemical Properties
The solubility and stability of this compound are primarily dictated by its constituent functional groups: the hydrophilic PEG chains, the hydrophobic DBCO moiety, and the reactive maleimide group. The PEG component, consisting of a PEG4 and two PEG3 units, significantly enhances the aqueous solubility of the molecule.[1][2] However, the large, hydrophobic nature of the DBCO group can counteract this effect, potentially leading to aggregation or poor solubility in purely aqueous solutions, especially at high concentrations.[3]
Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, the solubility of structurally similar PEGylated DBCO and maleimide compounds provides valuable guidance. It is generally recommended to first dissolve the compound in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution, which can then be diluted into the desired aqueous buffer.[4]
Table 1: Solubility of Structurally Related PEGylated Linkers
| Compound | Solvent | Reported Solubility | Reference |
| DBCO-PEG4-Maleimide | Aqueous Buffers | Up to 6.6 mM | [5] |
| DBCO-PEG4-NHS Ester | Aqueous Buffers | Up to 5.5 mM | [5] |
| DBCO-PEG4-NHS Ester | Aqueous Buffers | Up to 1.5 mM | [6] |
| DBCO-PEG-NHS Ester | Water, Ethanol, Chloroform, DMSO | 10 mg/mL | [4] |
| DBCO-PEG4-Acid | DMSO | ≥ 100 mg/mL | [4] |
Note: This data is for structurally similar compounds and should be used as a guideline. It is highly recommended to determine the solubility of this compound experimentally for specific applications.
Stability Considerations
The stability of this compound is influenced by pH, temperature, and the presence of other chemical species. The two primary points of potential degradation are the maleimide ring and the strained alkyne of the DBCO group.
Maleimide Group Stability:
The maleimide group is susceptible to hydrolysis, particularly at neutral to basic pH. The rate of this ring-opening hydrolysis increases with increasing pH.[7][8] For reactions involving the maleimide group, a pH range of 6.5 to 7.5 is generally recommended to ensure the stability of the maleimide while allowing for efficient reaction with thiol groups.[5] At pH values above 7.5, the reactivity towards primary amines and the rate of hydrolysis increase significantly.[5] While generally considered stable, maleimide-thiol adducts can undergo retro-Michael reactions, especially in the presence of other thiols.[9][10]
DBCO Group Stability:
The DBCO group is generally stable in aqueous buffers with a pH range of 6 to 9, which is suitable for most bioconjugation reactions.[11] However, prolonged exposure to aqueous solutions can lead to gradual degradation.[11] Strong acidic conditions (pH < 5) should be avoided as they can promote the degradation of the DBCO ring.[4][11] Additionally, some reducing agents, such as Tris(2-carboxyethyl)phosphine (TCEP), have been shown to be incompatible with DBCO, leading to its degradation over a 24-hour period.[12] For long-term storage, it is recommended to keep the compound as a solid at -20°C, protected from light and moisture.[11] Working solutions in anhydrous organic solvents can be stored at -20°C for short periods, but repeated freeze-thaw cycles should be avoided.[11] It is best practice to prepare aqueous working solutions fresh for each experiment.[11] A study on a DBCO-modified antibody showed a 3-5% loss of reactivity over four weeks when stored at 4°C.[5]
Table 2: Stability Profile of DBCO and Maleimide Moieties
| Functional Group | Condition | Stability | Reference |
| DBCO | pH 6-9 (Aqueous Buffer) | Generally Stable | [11] |
| Strong Acid (pH < 5) | Potential for Degradation | [4][11] | |
| 4°C (Aqueous Solution) | >95% stable over 48 hours | [11] | |
| 25°C (Aqueous Solution) | 90-95% stable over 24 hours | [11] | |
| 37°C (Aqueous Solution) | 80-85% stable over 24 hours | [11] | |
| Presence of TCEP | Unstable over 24 hours | [12] | |
| Maleimide | pH 6.5-7.5 | Optimal for Thiol Reaction | [5] |
| pH > 7.5 | Increased Hydrolysis and Amine Reactivity | [5][13] | |
| pH 5.5 | Very Slow Hydrolysis | [8] |
Experimental Protocols
To ensure the successful application of this compound, it is crucial to experimentally verify its solubility and stability under the specific conditions of your assay.
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method to determine the solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Water-miscible organic solvent (e.g., DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC system with a UV detector
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a microcentrifuge tube.
-
Add a defined volume of the aqueous buffer (e.g., 1 mL).
-
Vortex the tube vigorously for 2 minutes.
-
Incubate the suspension at a constant temperature (e.g., 25°C) with agitation for 24 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.
-
-
Quantification of Solubilized Compound:
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with an appropriate solvent (e.g., the aqueous buffer or a solvent compatible with your analytical method).
-
Determine the concentration of the dissolved this compound using a suitable analytical method. A common approach is to use UV-Vis spectrophotometry by measuring the absorbance at the characteristic wavelength for DBCO (around 309 nm) and calculating the concentration using a standard curve prepared from a stock solution of known concentration in an organic solvent. Alternatively, HPLC can be used for more precise quantification.
-
Protocol 2: Assessment of Stability by HPLC
This protocol describes a method to evaluate the stability of this compound in a specific buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)
-
Reverse-Phase HPLC (RP-HPLC) system with a C18 column
-
UV Detector (set to monitor DBCO absorbance, ~309 nm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Thermostated incubator or water bath
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Initiate Stability Study:
-
Dilute the stock solution into the aqueous buffer to a final concentration (e.g., 1 mM).
-
Take an initial sample (T=0) and immediately analyze it by HPLC.
-
Incubate the remaining solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.
-
Analyze each aliquot by RP-HPLC.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound for each time point.
-
Calculate the percentage of the intact compound remaining at each time point relative to the peak area at T=0.
-
Plot the percentage of intact compound versus time to determine the degradation kinetics.
-
Visualizing Key Concepts and Workflows
To further aid in the understanding of the properties and handling of this compound, the following diagrams illustrate its structure and a typical experimental workflow.
Caption: Chemical structure of this compound.
Caption: Workflow for determining aqueous solubility.
Caption: Factors affecting the stability of the linker.
References
- 1. Amino-PEG9-acid - Creative Biolabs [creative-biolabs.com]
- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Architecture of Potency: A Technical Guide to Branched Linkers for Increased Drug-to-Antibody Ratios in ADCs
For Researchers, Scientists, and Drug Development Professionals
The field of antibody-drug conjugates (ADCs) is rapidly evolving, driven by the pursuit of enhanced therapeutic windows and more effective cancer treatments. A critical parameter in ADC design is the drug-to-antibody ratio (DAR), which dictates the number of payload molecules delivered to the target cell. While a higher DAR can amplify cytotoxic potency, it presents significant challenges, including increased hydrophobicity, faster clearance, and potential aggregation.[1][2][3] Branched linkers have emerged as a sophisticated strategy to increase the DAR in a controlled manner, enabling the development of next-generation ADCs with potentially superior efficacy.[4][5] This guide provides an in-depth exploration of the core concepts, experimental methodologies, and quantitative data associated with the use of branched linkers to achieve high-DAR ADCs.
The Rationale for High DAR and the Role of Branched Linkers
Conventional ADC development often involves conjugating drugs to antibodies through linear linkers, typically achieving an average DAR of 2 to 4.[2] While effective, this approach can be limiting, especially when using payloads with moderate potency. Increasing the DAR with linear linkers often requires more modification sites on the antibody, which can lead to heterogeneity and compromise the antibody's structural integrity and pharmacokinetic properties.[4][6]
Branched linkers offer an elegant solution to this challenge. By incorporating a central scaffold that can be functionalized with multiple payload molecules, a single attachment point on the antibody can be leveraged to achieve a higher DAR.[4][5] This multi-loading strategy can lead to:
-
Increased Potency: A higher concentration of the cytotoxic payload delivered to the tumor cell can result in enhanced cell-killing activity.[3][4]
-
Homogeneous ADCs: When combined with site-specific conjugation techniques, branched linkers can produce homogeneous ADCs with a precisely defined DAR, leading to improved pharmacological properties.[7][8]
-
Minimal Antibody Modification: Achieving a high DAR with fewer attachment sites helps to preserve the native structure and function of the antibody.[4]
However, it is crucial to balance the benefits of a high DAR with its potential drawbacks. Studies have shown that ADCs with very high DARs (e.g., 8 or 10) can exhibit faster systemic clearance and lower tolerability, narrowing the therapeutic index.[1][2] Therefore, the optimal DAR is a delicate balance that depends on the specific antibody, payload, linker, and target antigen.
Quantitative Data on High-DAR ADCs
The following tables summarize key quantitative data from studies investigating the impact of DAR on the in vitro and in vivo properties of ADCs.
Table 1: In Vitro Cytotoxicity of ADCs with Varying DARs
| Antibody-Target | Payload | Linker Type | DAR | Cell Line | IC50 (ng/mL) | Reference |
| Anti-HER2 | MMAF | Branched | 8 | HER2-expressing breast cancer | More potent than linear linker ADC | [4] |
| Anti-CD30 | MMAE | - | 2 | - | - | [1] |
| Anti-CD30 | MMAE | - | 4 | - | - | [1] |
| Anti-CD30 | MMAE | - | 8 | - | - | [1] |
| Anti-FRα | DM4 | Cleavable | ~2 | - | Less potent than higher DAR | [2] |
| Anti-FRα | DM4 | Cleavable | ~6 | - | More potent than lower DAR | [2] |
| Anti-FRα | DM4 | Cleavable | ~10 | - | Most potent in vitro | [2] |
Table 2: Pharmacokinetics of ADCs with Varying DARs
| Antibody-Target | Payload | Linker Type | DAR | Clearance Rate | Key Finding | Reference |
| Anti-CD30 | MMAE | - | 2 | Slower | Better tolerability | [1] |
| Anti-CD30 | MMAE | - | 4 | Moderate | - | [1] |
| Anti-CD30 | MMAE | - | 8 | Faster | Lower tolerability, narrower therapeutic index | [1] |
| Anti-FRα | DM4 | Cleavable | <6 | Comparable | - | [2] |
| Anti-FRα | DM4 | Cleavable | ~9-10 | Rapid | 5-fold higher clearance | [1][2] |
Table 3: In Vivo Efficacy of ADCs with Varying DARs
| Antibody-Target | Payload | Linker Type | DAR | Animal Model | Tumor Growth Inhibition | Reference |
| Anti-HER2 | MMAF | Branched | 8 | Breast cancer xenograft | Greater cytotoxicity than linear linker ADC | [4] |
| Maytansinoid ADCs | Maytansinoid | - | 2-6 | Mouse | Better therapeutic index | [2] |
| Maytansinoid ADCs | Maytansinoid | - | ~9-10 | Mouse | Decreased in vivo efficacy | [2] |
Experimental Protocols
General Protocol for Enzymatic Conjugation of a Branched Linker using Microbial Transglutaminase (MTGase)
This protocol describes a general workflow for the site-specific conjugation of a branched linker to an antibody, resulting in a homogeneous ADC with a high DAR.
Materials:
-
Deglycosylated monoclonal antibody (e.g., Trastuzumab)
-
Branched amino triazide linker
-
Microbial transglutaminase (MTGase)
-
Payload with a bioorthogonal handle (e.g., DBCO-PEG4-MMAE)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., glycine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: The antibody is first deglycosylated to expose the Q295 residue, which is the site for MTGase-mediated conjugation.[7][8]
-
Enzymatic Ligation:
-
The deglycosylated antibody is incubated with the branched amino triazide linker and MTGase in the reaction buffer.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 12-24 hours).
-
The reaction is quenched by adding an excess of a quenching solution.
-
-
Purification of the Linker-Antibody Intermediate: The resulting linker-antibody conjugate is purified from the excess linker and enzyme using size-exclusion chromatography.
-
Bioorthogonal "Click" Reaction:
-
The purified linker-antibody intermediate is then reacted with the payload containing a complementary bioorthogonal handle (e.g., DBCO for an azide-functionalized linker).
-
This strain-promoted alkyne-azide cycloaddition (SPAAC) reaction is typically carried out in PBS at room temperature.
-
-
Final Purification: The final high-DAR ADC is purified using size-exclusion chromatography to remove any unreacted payload.
-
Characterization: The purified ADC is characterized to determine the DAR, purity, and extent of aggregation using techniques such as HIC-HPLC, SEC-HPLC, and mass spectrometry.
Protocol for Characterization of High-DAR ADCs by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique to determine the DAR and assess the heterogeneity of an ADC.
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)
-
HPLC system
Procedure:
-
Sample Preparation: The ADC sample is diluted to an appropriate concentration in Mobile Phase A.
-
Chromatographic Separation:
-
The HIC column is equilibrated with a high percentage of Mobile Phase A.
-
The ADC sample is injected onto the column.
-
A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is applied.
-
The different DAR species will elute at different retention times, with higher DAR species being more hydrophobic and thus eluting later.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks, each corresponding to a different DAR species.
-
The area of each peak is integrated to determine the relative abundance of each species.
-
The average DAR is calculated based on the weighted average of the peak areas.
-
Visualizing Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows related to branched linkers and high-DAR ADCs.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Comparison of linear and branched linker architectures.
Caption: Experimental workflow for the synthesis of a high-DAR ADC.
Conclusion and Future Directions
Branched linkers represent a significant advancement in ADC technology, offering a viable path towards creating more potent and homogeneous therapeutics. The ability to precisely control the DAR allows for a more refined optimization of the balance between efficacy and safety. As our understanding of the complex interplay between DAR, linker chemistry, and ADC pharmacokinetics deepens, we can expect to see the development of even more sophisticated branched linker designs. Future innovations may include the incorporation of hydrophilic spacers to mitigate aggregation and the development of novel bioorthogonal chemistries for even more efficient and site-specific conjugation. The continued exploration of branched linkers will undoubtedly play a crucial role in expanding the therapeutic potential of ADCs in oncology and beyond.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic conjugation using branched linkers for constructing homogeneous antibody-drug conjugates with high potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety and Innovation: Navigating the Challenges of Antibody-Drug Conjugates - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide on the Biocompatibility of Mal-PEG4-bis-PEG3-DBCO for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biocompatibility of the heterobifunctional linker, Mal-PEG4-bis-PEG3-DBCO, for its application in in vivo studies. This linker, which combines a maleimide (B117702) group, a polyethylene (B3416737) glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) moiety, is increasingly utilized in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and targeted drug delivery systems. This guide will delve into the biocompatibility of each component, present available quantitative data, detail relevant experimental protocols for biocompatibility assessment, and provide visual representations of key concepts.
Introduction to this compound
This compound is a versatile linker designed for three-part bioconjugation strategies. Its key features include:
-
Maleimide Group: Enables covalent conjugation to thiol (-SH) groups present in molecules such as cysteine residues in proteins and peptides.
-
PEG Spacer (PEG4 and bis-PEG3): A hydrophilic polyethylene glycol chain that enhances the solubility and flexibility of the conjugate, reduces steric hindrance, and can prolong circulation half-life.
-
Dibenzocyclooctyne (DBCO) Group: Facilitates copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" for bioorthogonal conjugation to azide-modified molecules.
The biocompatibility of this linker is a critical consideration for its use in pre-clinical and clinical research. The overall biocompatibility is determined by the individual properties of its constituent parts and their potential interactions within a biological system.
Biocompatibility Profile of Constituent Moieties
A thorough understanding of the biocompatibility of this compound necessitates an analysis of each of its functional components.
Maleimide Group
The maleimide group is widely used for its high reactivity towards thiols, forming a stable thioether bond. However, its use in vivo warrants careful consideration:
-
In Vivo Reactivity: Maleimides can react with endogenous thiols, such as those in glutathione (B108866) and albumin, leading to potential off-target effects.[1]
-
Thioether Bond Stability: The resulting thioether bond can be susceptible to a retro-Michael reaction, leading to deconjugation.[1][2] This can result in premature release of a conjugated payload, potentially causing off-target toxicity.[1] Strategies to mitigate this include hydrolysis of the succinimide (B58015) ring to form a more stable ring-opened product.[2]
-
Immunogenicity: While not extensively reported as a potent immunogen itself, modifications of endogenous proteins by maleimide-containing compounds could potentially elicit an immune response.
Polyethylene Glycol (PEG) Spacer
PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.
-
General Biocompatibility: PEG is generally considered biocompatible and non-toxic.[3] It can enhance water solubility, reduce aggregation, and shield the conjugate from proteolytic degradation and the host immune system.[4]
-
Immunogenicity of PEG: Despite its widespread use, PEG itself can be immunogenic, leading to the production of anti-PEG antibodies.[5][6] These antibodies can lead to accelerated blood clearance (ABC) of PEGylated molecules and, in some cases, hypersensitivity reactions.[7] The immunogenicity can be influenced by the size and structure of the PEG chain.[8]
-
Cytotoxicity: PEG itself generally exhibits low cytotoxicity.[3] However, the overall cytotoxicity of a PEGylated conjugate is primarily determined by the conjugated payload.
Dibenzocyclooctyne (DBCO) Group
DBCO is a key component for copper-free click chemistry, a bioorthogonal reaction highly suitable for in vivo applications.
-
Biocompatibility of Copper-Free Click Chemistry: The primary advantage of SPAAC using DBCO is the avoidance of a cytotoxic copper catalyst, which is a significant concern for in vivo studies.[3]
-
DBCO Moiety: DBCO itself is considered to be biocompatible and stable in physiological conditions.[9] It exhibits high selectivity for azides, minimizing off-target reactions with other biological functional groups.[3][9]
Quantitative Biocompatibility Data
Table 1: In Vitro Cytotoxicity Data
| Compound/Linker Type | Cell Line | Assay | Endpoint | Result | Reference |
| Maleimide-PEG-functionalized nanoparticles | SW480, SW620 colorectal cancer cells | Cytotoxicity Assay | Cell Viability Reduction | No significant difference compared to biotinylated nanoparticles | [10] |
| DBCO-functionalized fluorescent probe (Cyanine5 DBCO) | Not specified | Cytotoxicity Assay | Not specified | No apparent cytotoxicity | [11] |
Table 2: In Vivo Toxicity Data
| Compound/Linker Type | Animal Model | Route of Administration | Endpoint | Result | Reference |
| PEGylated solid lipid nanoparticles with maleimide end-group (SLN-PEG-Mal) | Mice | Intravenous | Not specified | Considered safe for injection | [12] |
Table 3: Hemolysis Data
| Compound/Linker Type | Blood Source | Assay | Result | Reference |
| Thiolated Microbubbles with Maleimide Linkage | Mouse Red Blood Cells | Hemolysis Assay | Not significantly hemolytic (<2%) | [10] |
Experimental Protocols for Biocompatibility Assessment
A comprehensive evaluation of the biocompatibility of this compound in vivo requires a panel of standardized assays. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity: Lactate (B86563) Dehydrogenase (LDH) Assay
Objective: To assess the potential of the linker to cause cell membrane damage, leading to the release of the cytoplasmic enzyme lactate dehydrogenase (LDH).
Methodology:
-
Cell Culture: Plate cells (e.g., a relevant cell line for the intended application) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound linker in cell culture medium. Replace the existing medium with the linker-containing medium. Include wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).
-
Incubation: Incubate the plate for a duration relevant to the intended exposure (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Sample Collection: After incubation, carefully collect the supernatant from each well without disturbing the cell layer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] x 100.[8][13][14]
Hemocompatibility: Hemolysis Assay
Objective: To evaluate the potential of the linker to damage red blood cells (hemolysis), a critical parameter for intravenously administered agents.
Methodology:
-
Blood Collection: Obtain fresh whole blood from a suitable animal model (e.g., rabbit or rat) in tubes containing an anticoagulant (e.g., EDTA).
-
Red Blood Cell (RBC) Preparation: Centrifuge the blood to pellet the RBCs. Wash the RBCs several times with phosphate-buffered saline (PBS) by repeated centrifugation and resuspension. Finally, prepare a 2% (v/v) suspension of RBCs in PBS.
-
Treatment: Prepare serial dilutions of the this compound linker in PBS. In a 96-well plate, mix the linker solutions with the 2% RBC suspension. Include a negative control (RBCs in PBS) and a positive control (RBCs in a hypotonic solution like deionized water to induce 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 2 hours with gentle agitation.
-
Centrifugation: Centrifuge the plate to pellet intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] x 100.
In Vivo Biocompatibility: Implantation Study with Histological Evaluation
Objective: To assess the local tissue response to the linker when implanted in vivo, providing insights into inflammation, fibrosis, and overall tissue integration. This is particularly relevant if the linker is part of an implantable device or a depot formulation.
Methodology:
-
Animal Model: Select a suitable animal model, such as rats or rabbits.
-
Implantation: The this compound linker, or a material conjugated with it, is implanted subcutaneously or intramuscularly. A sham surgery site (incision without implant) should be included as a control.
-
Observation Period: The animals are monitored for a predetermined period (e.g., 1, 4, and 12 weeks) for any signs of adverse reactions at the implantation site.
-
Tissue Harvesting: At the end of the observation period, the animals are euthanized, and the implantation site along with the surrounding tissue is carefully excised.
-
Histological Processing:
-
Fixation: The tissue samples are fixed in 10% neutral buffered formalin.
-
Processing: The fixed tissues are dehydrated through a series of graded ethanol (B145695) solutions, cleared with xylene, and embedded in paraffin (B1166041) wax.
-
Sectioning: Thin sections (e.g., 5 µm) of the embedded tissue are cut using a microtome.
-
Staining: The tissue sections are mounted on glass slides and stained with Hematoxylin and Eosin (H&E) to visualize cell nuclei and cytoplasm. Additional stains, such as Masson's trichrome for fibrosis, can also be used.[11][15]
-
-
Microscopic Examination: A qualified pathologist examines the stained tissue sections under a light microscope to evaluate the local tissue response, including:
Visualization of Key Concepts
The following diagrams, generated using the DOT language for Graphviz, illustrate important workflows and relationships related to the biocompatibility assessment of this compound.
Caption: Workflow for In Vitro LDH Cytotoxicity Assay.
Caption: Factors Influencing Biocompatibility of the Linker.
Conclusion
The heterobifunctional linker this compound offers significant advantages for the construction of complex bioconjugates for in vivo applications. Its design incorporates elements that generally favor biocompatibility, such as a hydrophilic PEG spacer and a bioorthogonal DBCO moiety for copper-free click chemistry. However, the presence of a maleimide group necessitates careful evaluation of its in vivo stability and potential for off-target reactions.
A comprehensive assessment of the biocompatibility of any conjugate utilizing this linker is crucial and should include a battery of in vitro and in vivo tests as detailed in this guide. While quantitative data for the specific linker is limited, the provided information on its components and detailed experimental protocols serve as a robust starting point for researchers and drug developers to ensure the safety and efficacy of their novel therapeutics. Future studies focusing on the long-term in vivo fate and potential immunogenicity of this and similar linkers will be invaluable to the field.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 4. healthtech.decos.com [healthtech.decos.com]
- 5. Immunogenicity Risk Assessment for PEGylated Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creativepegworks.com [creativepegworks.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. emergobyul.com [emergobyul.com]
- 11. Histological evaluation of a biodegradable Polyactive/hydroxyapatite membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Maleimide as the PEG end-group promotes macrophage-targeted drug delivery of PEGylated nanoparticles in vivo by enhancing interaction with circulating erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tiarisbiosciences.com [tiarisbiosciences.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. zora.uzh.ch [zora.uzh.ch]
Methodological & Application
Application Note: Two-Stage Protocol for Site-Specific Antibody Conjugation using Mal-PEG4-bis-PEG3-DBCO
This application note provides a detailed protocol for the conjugation of the heterotrifunctional linker, Mal-PEG4-bis-PEG3-DBCO, to antibodies. This linker enables a two-stage conjugation strategy, creating a stable, functional antibody conjugate ready for subsequent bioorthogonal "click" chemistry applications.
The first stage involves the reaction of the maleimide (B117702) group on the linker with free sulfhydryl (thiol) groups on the antibody. These thiols are typically generated by the selective reduction of the antibody's interchain disulfide bonds. This creates a stable thioether linkage. The resulting antibody-linker conjugate now presents two Dibenzocyclooctyne (DBCO) groups.
In the second stage, these DBCO groups can be reacted with any azide-functionalized molecule (e.g., fluorophores, small molecule drugs, or biotin) via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological functional groups, ensuring the integrity of the antibody.[1][2][3]
This methodology is central to the development of next-generation Antibody-Drug Conjugates (ADCs), diagnostic reagents, and other targeted therapeutics, allowing for precise control over the conjugation site and stoichiometry.
Experimental Protocols
This protocol is divided into two main stages:
-
Stage 1: Conjugation of this compound to the Antibody.
-
Stage 2: Copper-Free Click Chemistry Reaction with an Azide-Modified Molecule.
Stage 1: Thiol-Maleimide Conjugation of Linker to Antibody
This stage involves the preparation of the antibody by reducing its disulfide bonds, followed by conjugation with the maleimide group of the linker.
1.1 Materials and Reagents:
-
Monoclonal Antibody (mAb)
-
This compound Linker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.[4] Other non-amine, non-thiol buffers like HEPES or Borate can also be used.[5][6]
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[7][8] TCEP is often preferred as it is more stable and does not require removal before the maleimide reaction.[9]
-
Linker Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[10]
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or centrifugal desalting columns with an appropriate molecular weight cutoff (e.g., 30 kDa).[5][7]
-
Quenching Reagent (Optional): L-Cysteine or N-acetylcysteine.
1.2 Antibody Preparation and Reduction:
-
Prepare the antibody in the degassed Conjugation Buffer at a concentration of 2-10 mg/mL.[8][10] If the antibody solution contains carrier proteins like BSA or gelatin, they must be removed prior to conjugation.[1]
-
To generate free thiol groups, add a 10-20 fold molar excess of TCEP to the antibody solution.[7] If using DTT, a higher excess may be required, and it must be removed before adding the maleimide linker.
-
Incubate the reduction reaction for 30-120 minutes at room temperature or 37°C.[4][6][7] The reaction should be carried out under an inert gas atmosphere (e.g., nitrogen or argon) to prevent the re-formation of disulfide bonds.[4][10]
-
If DTT was used, remove the excess reducing agent using a desalting column equilibrated with degassed Conjugation Buffer. If TCEP was used, this step is typically not necessary.
1.3 Linker Preparation and Conjugation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.
-
Add a 10-20 fold molar excess of the linker stock solution to the reduced antibody solution while gently stirring.[5][9] The final concentration of the organic solvent (DMSO/DMF) should ideally be below 10% (v/v) to avoid antibody denaturation.
-
Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[9]
-
(Optional) To quench any unreacted maleimide groups, add a quenching reagent like L-Cysteine to a final concentration of 1-2 mM and incubate for an additional 15-30 minutes.
1.4 Purification of the Antibody-DBCO Conjugate:
-
Remove the excess, unreacted linker and other small molecules from the conjugate solution.
-
Use a size-exclusion chromatography (SEC) or desalting column equilibrated with a storage-appropriate buffer (e.g., PBS, pH 7.4).[8]
-
Collect the fractions containing the purified antibody-DBCO conjugate. The protein concentration can be determined by measuring absorbance at 280 nm.
-
The purified conjugate is now ready for Stage 2 or can be stored. For long-term storage, add a cryoprotectant like glycerol (B35011) to 50% and store at -20°C, or add stabilizers like 5-10 mg/mL BSA and 0.01-0.03% sodium azide (B81097) and store at 4°C.[5]
Stage 2: Copper-Free Click Chemistry Conjugation
This stage involves the reaction of the DBCO-functionalized antibody with an azide-containing molecule of interest.
2.1 Materials and Reagents:
-
Purified Antibody-DBCO Conjugate (from Stage 1)
-
Azide-functionalized molecule (e.g., drug, dye, biotin)
-
Reaction Buffer: PBS, pH 7.4 or other physiological buffer.[11]
2.2 Click Chemistry Reaction:
-
Prepare the Antibody-DBCO conjugate in the Reaction Buffer, typically at a concentration of 1-5 mg/mL.[11]
-
Add the azide-functionalized molecule to the antibody solution. A 2-4 fold molar excess of the azide molecule over the antibody is recommended as a starting point.[1][11]
-
Incubate the reaction mixture. The reaction is often carried out overnight at 4°C, but shorter incubation times (4-8 hours) at room temperature can also be effective.[2][11]
-
The reaction progress can be monitored using techniques like SDS-PAGE or LC-MS.
2.3 Final Purification and Analysis:
-
Purify the final antibody conjugate to remove any unreacted azide molecule using SEC, dialysis, or HPLC, depending on the properties of the conjugated molecule.[1]
-
Characterize the final conjugate. The Drug-to-Antibody Ratio (DAR) or Dye-to-Antibody Ratio can be determined using UV-Vis spectroscopy or mass spectrometry.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the conjugation protocol.
| Parameter | Stage 1: Thiol-Maleimide Conjugation | Stage 2: Click Chemistry |
| Buffer pH | 7.0 - 7.5[4] | 7.4[11] |
| Antibody Concentration | 2 - 10 mg/mL[10] | 1 - 5 mg/mL[11] |
| Reducing Agent (TCEP) Molar Excess | 10 - 20x over Antibody | N/A |
| Reduction Time | 30 - 120 minutes[4] | N/A |
| Reduction Temperature | Room Temperature or 37°C[6] | N/A |
| Linker (Maleimide) Molar Excess | 10 - 20x over Antibody[5] | N/A |
| Payload (Azide) Molar Excess | N/A | 2 - 4x over Antibody[1][11] |
| Conjugation Time | 2 hours (RT) or Overnight (4°C)[5] | 4-8 hours (RT) or Overnight (4°C)[2][11] |
| Conjugation Temperature | Room Temperature or 4°C | Room Temperature or 4°C[11] |
| Organic Solvent (max %) | < 10% v/v | N/A |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the two-stage antibody conjugation process.
Caption: Workflow for two-stage antibody conjugation.
Chemical Reaction Pathway
This diagram outlines the chemical transformations occurring during the conjugation process.
Caption: Chemical reaction pathway for conjugation.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. lifetein.com [lifetein.com]
- 3. interchim.fr [interchim.fr]
- 4. broadpharm.com [broadpharm.com]
- 5. biotium.com [biotium.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis and Characterization of Dual-Warhead Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[1] Standard ADCs, however, can be limited by tumor heterogeneity and the development of drug resistance. Dual-warhead ADCs, which carry two distinct cytotoxic payloads with different mechanisms of action, represent a promising next-generation strategy to overcome these challenges. By delivering a combination of therapies to the same cancer cell, dual-warhead ADCs can potentially achieve synergistic anti-tumor activity, combat drug resistance, and improve therapeutic outcomes.[2][3]
This document provides a detailed guide for the synthesis and characterization of dual-warhead ADCs. It covers two primary synthetic strategies: the use of heterotrifunctional linkers and sequential conjugation. Detailed protocols for key experimental procedures, quantitative data from relevant studies, and visualizations of critical pathways and workflows are presented to aid researchers in the design and development of these innovative anti-cancer agents.
Design and Synthesis Strategies
The construction of dual-warhead ADCs requires precise control over the conjugation chemistry to ensure a defined drug-to-antibody ratio (DAR) for each payload and to maintain the integrity of the antibody. Two principal strategies are employed:
-
Heterotrifunctional Linker Strategy: This approach utilizes a single linker molecule that possesses three reactive moieties: one for attachment to the antibody and one for each of the two different payloads.[4][5] This method allows for the co-localization of both drugs at a single conjugation site on the antibody.
-
Sequential Conjugation Strategy: This strategy involves the use of orthogonal conjugation chemistries to attach each payload to different sites on the antibody in a stepwise manner.[3][6] For instance, one payload can be attached to engineered cysteine residues, while the second is conjugated to a different amino acid or a glycan site.
A key consideration in the design of dual-warhead ADCs is the choice of payloads. Combining drugs with complementary mechanisms of action, such as a microtubule inhibitor and a DNA-damaging agent, can lead to synergistic cell killing and may overcome resistance to a single agent.[2][7]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of a dual-warhead ADC carrying a microtubule inhibitor (e.g., Monomethyl Auristatin E - MMAE) and a DNA alkylating agent (e.g., a Pyrrolobenzodiazepine (PBD) dimer).
Protocol 1: Synthesis of a Dual-Warhead ADC using a Heterotrifunctional Linker
This protocol outlines the general steps for synthesizing a dual-warhead ADC using a heterotrifunctional linker containing, for example, a maleimide (B117702) group for antibody conjugation, an alkyne for the first payload, and a ketone for the second payload.[5]
Materials:
-
Monoclonal antibody (mAb) of interest
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Heterotrifunctional linker with maleimide, alkyne, and ketone functionalities
-
Payload 1-azide (e.g., Azido-PEG-PBD dimer)
-
Payload 2-aminooxy (e.g., Aminooxy-MMAE)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Solvents (e.g., DMSO, DMF)
-
Purification system (e.g., size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC))
Procedure:
-
Antibody Reduction:
-
Dissolve the mAb in PBS to a final concentration of 5-10 mg/mL.
-
Add a 10-fold molar excess of TCEP to reduce the interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column.
-
-
Linker Conjugation:
-
Immediately after reduction, add a 10- to 20-fold molar excess of the heterotrifunctional linker (dissolved in DMSO) to the reduced mAb.
-
Incubate at room temperature for 1-2 hours.
-
Purify the mAb-linker conjugate using SEC to remove unreacted linker.
-
-
First Payload Conjugation (Click Chemistry):
-
To the mAb-linker conjugate, add a 10-fold molar excess of Payload 1-azide.
-
In a separate tube, prepare the copper-catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the copper-catalyst solution and a freshly prepared solution of sodium ascorbate to the mAb-linker/payload mixture.
-
Incubate at room temperature for 2-4 hours, protected from light.
-
Purify the ADC intermediate using SEC.
-
-
Second Payload Conjugation (Oxime Ligation):
-
To the purified ADC intermediate, add a 10-fold molar excess of Payload 2-aminooxy.
-
Add aniline to a final concentration of 10-20 mM to catalyze the reaction.
-
Incubate at room temperature for 4-6 hours.
-
-
Final Purification:
-
Purify the final dual-warhead ADC using SEC to remove unreacted payload and other reagents.
-
Further purification and characterization can be performed using HIC.
-
Protocol 2: Characterization of the Dual-Warhead ADC
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the DAR of ADCs. The addition of hydrophobic payloads increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[8][9]
Materials and Equipment:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0
-
Dual-warhead ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated mAb, single-payload ADCs, and dual-warhead ADC).
-
The weighted average DAR can be calculated using the following formula: DAR = (Σ (Area_i * n_i)) / (Σ Area_i) where Area_i is the peak area of the species with n_i drugs conjugated.
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of ADCs.[2][10]
Materials:
-
Target cancer cell line (e.g., HER2-positive cell line for a trastuzumab-based ADC)
-
Control (antigen-negative) cell line
-
Cell culture medium and supplements
-
96-well plates
-
Dual-warhead ADC, single-payload ADCs, and unconjugated mAb
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
ADC Treatment:
-
Prepare serial dilutions of the ADCs and controls in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the ADC dilutions.
-
Incubate for 72-96 hours.
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Quantitative Data Summary
The following table summarizes representative quantitative data for dual-warhead ADCs from various studies.
| Antibody Target | Payloads | Linker Strategy | Cell Line | IC50 (nM) of Dual-Warhead ADC | Reference |
| HER2 | MMAE / PBD dimer | Heterotrifunctional | MDA-MB-453 | Equipotent to PBD single-drug ADC | [5] |
| HER2 | MMAF / PNU-159682 | Sequential Conjugation | NCI-N87 | Dominated by PNU payload | [3] |
| HER2 | MMAE / MMAF | Branched Linker | JIMT-1 (MDR1+) | 0.027 (MMAE/F 4+2) | [5] |
| c-Met/EGFR | MMAF / SN38 | Tri-functional Linker | BxPC-3 | Significantly more potent than single-payload ADCs | [11] |
Visualizations
Signaling Pathways of Payloads
The efficacy of dual-warhead ADCs stems from the distinct mechanisms of action of their payloads. The diagram below illustrates the signaling pathways targeted by a microtubule inhibitor (like MMAE) and a DNA alkylating agent (like a PBD dimer).
Caption: Signaling pathways of microtubule inhibitor and DNA alkylating agent payloads.
Experimental Workflow for Dual-Warhead ADC Synthesis
The following diagram illustrates the key steps in the synthesis of a dual-warhead ADC using a heterotrifunctional linker.
References
- 1. Payload diversification: a key step in the development of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. adcreview.com [adcreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. A Dual-Payload Bispecific ADC Improved Potency and Efficacy over Single-Payload Bispecific ADCs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide-Protein Conjugation using Mal-PEG4-bis-PEG3-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-PEG4-bis-PEG3-DBCO is a heterotrifunctional and branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation strategies, particularly in the development of complex biologics like antibody-drug conjugates (ADCs) or multi-functional protein therapeutics.[1][2] This linker possesses three reactive handles:
-
One Maleimide (B117702) Group: Enables covalent attachment to thiol (-SH) groups, typically found in cysteine residues of proteins and peptides. This reaction is highly selective within a pH range of 6.5-7.5.[3][]
-
Two Dibenzocyclooctyne (DBCO) Groups: Allow for copper-free "click chemistry" via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-modified molecules.[][6] The presence of two DBCO moieties enables the attachment of up to two different or identical azide-containing payloads.[2]
-
Hydrophilic PEG Spacers: The PEG units (PEG4 and PEG3) enhance the solubility of the linker and the resulting conjugate, reduce aggregation, and minimize steric hindrance between the conjugated molecules.[7][8]
This dual-reactivity system facilitates a sequential and controlled conjugation process. First, a protein is modified at a cysteine residue via the maleimide group. Subsequently, one or two azide-modified peptides can be "clicked" onto the DBCO handles. This methodology is ideal for creating constructs where a protein is decorated with multiple peptides, for applications such as targeted drug delivery, cellular imaging, and constructing novel therapeutic modalities.[8][9]
Principle of Conjugation
The conjugation strategy involves a two-stage sequential reaction. This approach ensures site-specificity and minimizes unwanted side reactions.
Stage 1: Maleimide-Thiol Conjugation The protein of interest, containing at least one available cysteine residue, is reacted with the maleimide group of the linker. The maleimide undergoes a Michael addition reaction with the sulfhydryl group of cysteine to form a stable thioether bond.[3]
Stage 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Following the attachment of the linker to the protein, the DBCO groups are exposed. The DBCO-functionalized protein is then reacted with one or two equivalents of an azide-modified peptide. The SPAAC reaction is bioorthogonal, meaning it proceeds with high efficiency under mild, physiological conditions without interfering with other functional groups present in biological systems.[][10] This copper-free click reaction forms a stable triazole linkage.[6]
Caption: Sequential conjugation workflow using this compound.
Experimental Protocols
This section provides detailed protocols for the two-stage conjugation process. Optimization may be required based on the specific properties of the protein and peptide.
Materials and Reagents
-
Protein: Cysteine-containing protein of interest (1-10 mg/mL).
-
Peptide: Azide-functionalized peptide(s).
-
Linker: this compound.
-
Solvent: Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Buffers:
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Reagent: L-cysteine or β-mercaptoethanol.
-
Purification: Size-exclusion chromatography (SEC) columns (e.g., desalting columns) or dialysis cassettes.
-
Analytical Equipment: UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometer, RP-HPLC.
Protocol Stage 1: Conjugation of Linker to Protein
This protocol describes how to attach the this compound linker to a cysteine-containing protein.
-
Protein Preparation:
-
Dissolve the protein in degassed Conjugation Buffer (pH 7.0-7.5) to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to free up cysteine thiols, add a 10-50 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[11][12] TCEP does not need to be removed before the maleimide reaction.[11]
-
-
Linker Preparation:
-
Conjugation Reaction:
-
Add the linker stock solution to the prepared protein solution. The optimal molar ratio of linker to protein should be determined empirically, but a starting range of 10:1 to 20:1 is recommended.[11]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[11]
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching reagent like L-cysteine to a final concentration of 1-10 mM to react with any excess maleimide.
-
-
Purification of DBCO-Functionalized Protein:
-
Remove excess linker and quenching reagent by purifying the reaction mixture using a desalting column (size-exclusion chromatography) or through dialysis against PBS, pH 7.4.[11]
-
-
Characterization:
-
Confirm successful conjugation and determine the concentration of the DBCO-labeled protein using a UV-Vis spectrophotometer. The incorporation of the DBCO group can be verified by mass spectrometry (MS).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2882973-10-4 | BroadPharm [broadpharm.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Mal-bis-PEG3-DBCO | AxisPharm [axispharm.com]
- 9. lifetein.com [lifetein.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for Nanoparticle Functionalization using Mal-PEG4-bis-PEG3-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and novel therapeutic agents. The choice of linker used to attach biomolecules or small molecules to the nanoparticle surface is paramount for achieving desired functionality and maintaining biocompatibility. Mal-PEG4-bis-PEG3-DBCO is a heterotrifunctional linker designed for advanced bioconjugation strategies. It features a maleimide (B117702) group for covalent attachment to thiol-containing molecules (such as proteins or peptides with cysteine residues) and two dibenzocyclooctyne (DBCO) groups for copper-free click chemistry with azide-modified molecules. The polyethylene (B3416737) glycol (PEG) chains enhance water solubility, reduce steric hindrance, and improve the pharmacokinetic profile of the final nanoparticle conjugate.
These application notes provide a comprehensive guide to utilizing this compound for the dual functionalization of nanoparticles. Detailed protocols, quantitative data, and workflow visualizations are presented to assist researchers in successfully implementing this versatile linker in their work.
Key Features of this compound
-
Dual Functionality: Allows for the sequential or simultaneous attachment of two different molecules to a nanoparticle.
-
Thiol-Reactive Maleimide Group: Forms a stable thioether bond with sulfhydryl groups, ideal for conjugating proteins and peptides.
-
Bioorthogonal DBCO Groups: Enables highly efficient and specific copper-free click chemistry with azide-functionalized molecules, suitable for use in complex biological media.
-
PEG Spacers: The PEG4 and bis-PEG3 linkers improve solubility, increase flexibility, and minimize steric hindrance, which can enhance the accessibility and activity of conjugated molecules.
-
Biocompatibility: The components of the linker are generally considered non-toxic and suitable for in vivo applications.
Applications
The unique properties of this compound make it a valuable tool for a variety of applications in nanotechnology and drug development:
-
Targeted Drug Delivery: Nanoparticles can be functionalized with a targeting ligand (e.g., an antibody or peptide) via the maleimide group and a therapeutic agent (e.g., a small molecule drug or siRNA) via the DBCO groups.
-
Multimodal Imaging: Simultaneous attachment of different imaging agents (e.g., a fluorescent dye and a radiolabel) for in vivo tracking and diagnosis.
-
"Smart" Nanosystems: Development of nanoparticles that can respond to specific biological cues by incorporating stimuli-responsive elements.
-
Fundamental Research: A versatile tool for studying cellular processes by enabling the controlled assembly of molecules on a nanoparticle scaffold.
Quantitative Data Presentation
The following tables summarize key quantitative parameters relevant to the functionalization of nanoparticles using maleimide and DBCO chemistries. These values are compiled from various studies and provide a general reference for experimental design. Optimal conditions may vary depending on the specific nanoparticle and molecules being conjugated.
Table 1: Reaction Conditions and Efficiencies for Maleimide-Thiol Conjugation
| Parameter | Value | Notes |
| pH | 6.5 - 7.5 | Optimal range for maleimide-thiol reaction. |
| Maleimide:Thiol Molar Ratio | 2:1 to 5:1 | A molar excess of maleimide on the nanoparticle surface can drive the reaction to completion.[1][2] |
| Reaction Time | 30 min - 2 hours | Dependent on reactant concentrations and temperature.[1][2] |
| Temperature | Room Temperature (20-25°C) | Sufficient for efficient conjugation. |
| Conjugation Efficiency | 58% - 84% | Highly dependent on the specific reactants and conditions.[1][2] |
Table 2: Reaction Conditions for DBCO-Azide (SPAAC) Click Chemistry
| Parameter | Value | Notes |
| pH | 7.0 - 7.4 | Generally performed in physiological buffers like PBS. |
| DBCO:Azide (B81097) Molar Ratio | 1.5:1 to 10:1 | An excess of one reactant can improve conjugation efficiency. |
| Reaction Time | 4 - 24 hours | Can be performed at room temperature or 4°C for sensitive biomolecules.[3] |
| Temperature | 4°C - 37°C | Higher temperatures can increase the reaction rate. |
| Solvent | Aqueous buffers (e.g., PBS) | Compatible with biological systems. |
Table 3: Physicochemical Characterization of Functionalized Nanoparticles
| Nanoparticle Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Nanoparticles (PLGA) | 294 ± 5 | 0.10 ± 0.01 | -7.5 ± 0.3 |
| Maleimide-PEG-PLGA NPs | 311 ± 1 | 0.08 ± 0.01 | -13.6 ± 0.8 |
| Bare Liposomes | 155.3 ± 4.2 | 0.12 ± 0.02 | -25.6 ± 1.8 |
| DBCO-Functionalized Liposomes | 162.8 ± 5.1 | 0.15 ± 0.03 | -23.1 ± 2.1 |
| Antibody-Conjugated Liposomes | 175.4 ± 6.3 | 0.18 ± 0.04 | -20.5 ± 2.5 |
Data adapted from studies on PLGA nanoparticles and liposomes.[4] Values are illustrative and will vary based on the nanoparticle type, linker, and conjugated molecules.
Experimental Protocols & Workflows
The following section provides detailed protocols for the dual functionalization of nanoparticles using this compound. A logical workflow is presented to guide the experimental process.
Logical Workflow for Dual Functionalization
The recommended approach for dual functionalization is a sequential process to ensure controlled conjugation and minimize unwanted side reactions.
Protocol 1: Functionalization of Nanoparticles with this compound
This protocol describes the initial step of attaching the linker to the nanoparticle surface. The example provided is for gold nanoparticles, which readily bind thiol groups. For other nanoparticle types (e.g., silica, polymeric), surface activation (e.g., amination followed by reaction with a maleimide-NHS ester) may be required.
Materials:
-
Gold nanoparticles (AuNPs) in citrate (B86180) buffer
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO or DMF
-
Centrifuge tubes
-
Deionized (DI) water
Procedure:
-
Prepare Linker Solution: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Nanoparticle Preparation: Centrifuge the AuNP suspension to pellet the nanoparticles. Remove the supernatant and resuspend the AuNPs in PBS (pH 7.4).
-
Conjugation Reaction: Add the this compound stock solution to the AuNP suspension. The molar ratio of linker to nanoparticle will need to be optimized, but a starting point is a 1000-fold molar excess of linker to nanoparticles.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Centrifuge the reaction mixture to pellet the functionalized AuNPs. Remove the supernatant containing excess linker.
-
Washing: Resuspend the pellet in fresh PBS (pH 7.4) and repeat the centrifugation step. Perform this washing step three times to ensure complete removal of unreacted linker.
-
Final Resuspension: Resuspend the purified this compound functionalized AuNPs in the desired buffer for the next conjugation step.
Protocol 2: Thiol-Maleimide Conjugation of a Protein to Functionalized Nanoparticles
This protocol details the attachment of a thiol-containing molecule (e.g., a protein with a free cysteine) to the maleimide group on the functionalized nanoparticles.
Materials:
-
This compound functionalized nanoparticles (from Protocol 1)
-
Thiol-containing protein (e.g., antibody fragment)
-
Reaction buffer: PBS, pH 7.0-7.2
-
Optional: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds
-
Purification system (e.g., size-exclusion chromatography or centrifugation)
Procedure:
-
Protein Preparation (if necessary): If the thiol groups on the protein are oxidized (forming disulfide bonds), they will need to be reduced. Dissolve the protein in reaction buffer and add a 10-fold molar excess of TCEP. Incubate for 30 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Conjugation Reaction: Add the thiol-containing protein to the suspension of functionalized nanoparticles. A maleimide-to-thiol molar ratio of 2:1 to 5:1 is recommended.[1][2]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine can be added to the reaction mixture.
-
Purification: Purify the protein-nanoparticle conjugates from unreacted protein using a suitable method. For larger nanoparticles, centrifugation and washing may be sufficient. For smaller nanoparticles, size-exclusion chromatography is recommended.
Protocol 3: DBCO-Azide Click Chemistry Conjugation
This protocol describes the final step of attaching an azide-modified molecule to the DBCO groups on the nanoparticle conjugate.
Materials:
-
Protein-conjugated nanoparticles with available DBCO groups (from Protocol 2)
-
Azide-modified molecule (e.g., azide-PEG-drug)
-
Reaction buffer: PBS, pH 7.4
-
Purification system (e.g., dialysis, size-exclusion chromatography, or centrifugation)
Procedure:
-
Prepare Azide-Molecule Solution: Dissolve the azide-modified molecule in the reaction buffer.
-
Click Reaction: Add the azide-modified molecule solution to the suspension of DBCO-functionalized nanoparticles. A molar excess of the azide molecule (e.g., 10-fold) is recommended to ensure complete reaction of the DBCO groups.
-
Incubation: Incubate the reaction mixture for 12-24 hours at room temperature, or at 4°C if the conjugated protein is sensitive to prolonged room temperature incubation.[3] The reaction should be protected from light.
-
Purification: Remove excess unreacted azide-modified molecule from the final dual-functionalized nanoparticles. The choice of purification method will depend on the size and stability of the nanoparticles and the nature of the azide molecule. Dialysis against the reaction buffer is a common and effective method.
Characterization of Functionalized Nanoparticles
Thorough characterization of the functionalized nanoparticles at each step is crucial to ensure successful conjugation and to understand the properties of the final product.
Recommended Characterization Techniques:
-
UV-Vis Spectroscopy: To confirm the presence of DBCO groups, which have a characteristic absorbance peak around 309 nm. A decrease in this peak after the click reaction indicates successful conjugation.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles at each stage of functionalization. An increase in size is expected after each conjugation step.
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles. Changes in zeta potential can indicate successful surface modification.
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles and to check for aggregation.
-
Gel Electrophoresis: For protein-nanoparticle conjugates, SDS-PAGE can be used to confirm the covalent attachment of the protein.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the chemical bonds present on the nanoparticle surface and confirm the presence of the linker and conjugated molecules.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive maleimide or thiol groups- Low reactant concentrations- Suboptimal reaction conditions (pH, time) | - Ensure protein thiols are reduced before conjugation.- Increase the molar excess of the molecule in solution.- Optimize pH and reaction time. |
| Nanoparticle Aggregation | - Loss of colloidal stability after functionalization- Incomplete removal of reagents | - Ensure adequate PEGylation.- Optimize buffer conditions (ionic strength).- Thoroughly purify nanoparticles after each step. |
| Incomplete Click Reaction | - Degradation of DBCO or azide groups- Steric hindrance | - Use fresh reagents.- Increase reaction time and/or temperature.- Consider a longer PEG spacer on the azide-modified molecule. |
Conclusion
This compound is a powerful and versatile tool for the dual functionalization of nanoparticles. By leveraging the specific reactivities of the maleimide and DBCO groups, researchers can construct complex and highly functional nanosystems for a wide range of applications in medicine and biotechnology. The protocols and data provided in these application notes serve as a starting point for the development of novel nanoparticle-based technologies. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are essential for achieving reproducible and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
Application Notes and Protocols: Conjugation of Azide-Modified Oligonucleotides with Mal-PEG4-bis-PEG3-DBCO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of azide-modified oligonucleotides to the Mal-PEG4-bis-PEG3-DBCO linker. This heterotrifunctional linker allows for the efficient coupling of an azide-containing oligonucleotide via a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, while the maleimide (B117702) group is available for subsequent conjugation to a thiol-containing molecule, such as a protein or a surface.[1][2][3]
The use of a polyethylene (B3416737) glycol (PEG) spacer in the linker enhances water solubility, reduces aggregation, and minimizes steric hindrance, making this approach highly suitable for creating well-defined bioconjugates for various applications in diagnostics, therapeutics, and nanotechnology.[1][2][3]
Core Principles of the Conjugation Strategy
The conjugation process involves two primary bioorthogonal reactions:
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a highly efficient and bioorthogonal "click chemistry" reaction that occurs between the azide (B81097) group on the oligonucleotide and the dibenzocyclooctyne (DBCO) group on the linker.[4][][6] This reaction proceeds rapidly at room temperature in aqueous buffers without the need for a cytotoxic copper catalyst, making it ideal for conjugating sensitive biomolecules.[4][][7] The reaction forms a stable triazole linkage.[4][]
-
Thiol-Maleimide Michael Addition: The maleimide group on the linker reacts specifically with a thiol (sulfhydryl) group to form a stable thioether bond.[8][9][10] This reaction is highly selective for thiols at neutral to slightly alkaline pH (6.5-7.5) and is commonly used to conjugate molecules to cysteine residues in proteins or to thiol-modified surfaces.[8][9]
Experimental Data Summary
The following tables summarize typical reaction conditions and parameters for the successful conjugation of azide-modified oligonucleotides with the this compound linker and subsequent thiol conjugation.
Table 1: Reaction Conditions for SPAAC (Azide-Oligonucleotide and DBCO-Linker)
| Parameter | Recommended Condition | Notes |
| Solvent | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Avoid buffers containing sodium azide as it will react with the DBCO group.[4][11] |
| Reactant Ratio | 1.5 - 4 molar excess of azide-oligonucleotide to DBCO-linker | A molar excess of the oligonucleotide can help drive the reaction to completion.[4][11] |
| Temperature | Room temperature (20-25°C) or 4°C | Room temperature reactions are typically complete within 2-12 hours.[4][12][13] Incubation at 4°C overnight is also effective.[11][14] |
| Reaction Time | 2 - 12 hours | Reaction progress can be monitored by HPLC or gel electrophoresis.[4] |
| Purification | Size-exclusion chromatography, HPLC, or spin desalting columns | To remove unreacted oligonucleotide.[4][11] |
Table 2: Reaction Conditions for Thiol-Maleimide Conjugation
| Parameter | Recommended Condition | Notes |
| Solvent | Degassed PBS, HEPES, or Tris buffer, pH 6.5-7.5 | It is crucial to use degassed buffers to prevent oxidation of thiols.[8][9] |
| Reducing Agent | 10-fold molar excess of TCEP (optional) | If the thiol-containing molecule has disulfide bonds, a reducing agent like TCEP is necessary.[8][9] |
| Reactant Ratio | 10 - 20 molar excess of maleimide-activated oligo-linker to thiol-molecule | To ensure efficient labeling of the thiol-containing molecule.[8][9] |
| Temperature | Room temperature (20-25°C) or 4°C | |
| Reaction Time | 1 - 2 hours at room temperature, or overnight at 4°C | [8][9] |
| Quenching | Addition of a free thiol (e.g., β-mercaptoethanol or cysteine) | To quench any unreacted maleimide groups. |
| Purification | Size-exclusion chromatography, dialysis, or HPLC | To remove unreacted conjugate and quenching agent. |
Experimental Workflow & Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for the two-step conjugation process.
Caption: Experimental workflow for the two-step conjugation process.
Detailed Experimental Protocols
Protocol 1: Conjugation of Azide-Modified Oligonucleotide to this compound (SPAAC Reaction)
This protocol describes the first step of conjugating the azide-modified oligonucleotide to the DBCO groups of the linker.
Materials:
-
Azide-modified oligonucleotide
-
This compound linker
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4 (azide-free)
-
Anhydrous DMSO (if needed to dissolve linker)
-
Purification system (e.g., size-exclusion chromatography column, HPLC)
Procedure:
-
Prepare a stock solution of the this compound linker. If the linker is not readily soluble in aqueous buffer, first dissolve it in a small amount of anhydrous DMSO to create a concentrated stock solution.
-
Dissolve the azide-modified oligonucleotide in PBS (pH 7.2-7.4).
-
In a microcentrifuge tube, combine the azide-modified oligonucleotide and the this compound linker. A 2- to 4-fold molar excess of the oligonucleotide is recommended to ensure efficient conjugation to the DBCO groups.[4][11]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. [4][11][14] Gentle mixing during incubation can improve reaction efficiency.
-
Purify the resulting maleimide-activated oligo-linker conjugate. This is crucial to remove any unreacted azide-oligonucleotide. Size-exclusion chromatography or an appropriate HPLC method can be used. The purified conjugate can be stored at -20°C for future use.
Protocol 2: Conjugation of Maleimide-Activated Oligo-Linker to a Thiol-Containing Protein
This protocol outlines the second step, where the maleimide-activated oligo-linker conjugate is attached to a protein via a thiol group (e.g., from a cysteine residue).
Materials:
-
Purified maleimide-activated oligo-linker conjugate (from Protocol 1)
-
Thiol-containing protein
-
Degassed reaction buffer (e.g., PBS, HEPES, or Tris), pH 6.5-7.5
-
TCEP solution (optional, if protein has disulfide bonds)
-
Quenching solution (e.g., 1 M β-mercaptoethanol or cysteine)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Prepare the thiol-containing protein. Dissolve the protein in the degassed reaction buffer. If the protein contains disulfide bonds that need to be reduced to free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[8][9]
-
Add the maleimide-activated oligo-linker conjugate to the protein solution. A 10- to 20-fold molar excess of the maleimide-containing conjugate is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. [8][9]
-
Quench the reaction. Add a quenching solution containing a free thiol to a final concentration of 10-50 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
Purify the final oligonucleotide-protein conjugate. Remove unreacted components and the quenching agent by dialysis, size-exclusion chromatography, or another suitable purification method.
-
Characterize the final conjugate. The success of the conjugation can be confirmed by SDS-PAGE, which should show a shift in the molecular weight of the protein, or by UV-Vis spectroscopy to detect the presence of both the protein and the oligonucleotide.[4]
Caption: Logical flow of the two-step bioconjugation reaction.
References
- 1. This compound, 2882973-10-4 | BroadPharm [broadpharm.com]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. bachem.com [bachem.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. interchim.fr [interchim.fr]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
Site-Specific Protein Modification Using Mal-PEG4-bis-PEG3-DBCO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a critical technology in the development of advanced biotherapeutics, such as antibody-drug conjugates (ADCs). The ability to attach payloads, such as cytotoxic drugs or imaging agents, to specific sites on a protein ensures a homogenous product with a defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetics, efficacy, and safety profiles. This application note describes the use of Mal-PEG4-bis-PEG3-DBCO, a heterotrifunctional linker, for the site-specific conjugation of payloads to proteins, particularly antibodies.
The this compound linker features a maleimide (B117702) group for covalent attachment to thiol groups (e.g., from reduced cysteine residues), and two dibenzocyclooctyne (DBCO) groups for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.[1][2] The branched structure with two DBCO moieties allows for the potential attachment of multiple payloads, and the hydrophilic polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance.[][4] This dual-reactivity allows for a sequential and controlled conjugation process, first attaching the linker to the protein via the stable thioether bond formed from the maleimide-thiol reaction, followed by the highly efficient and bioorthogonal SPAAC reaction to attach an azide-modified payload.[5][6]
Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (e.g., IgG) | In-house or Commercial | Protein to be modified |
| This compound | Various | Heterotrifunctional Linker |
| Tris(2-carboxyethyl)phosphine (TCEP) | Various | Reducing agent for disulfide bonds |
| Azide-modified payload (e.g., Azido-PEG4-MMAE) | In-house synthesis or Commercial | Payload for conjugation |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Various | Solvent for linker and payload |
| Phosphate Buffered Saline (PBS), pH 7.2-7.4 | Various | Reaction and storage buffer |
| Degassed PBS, pH 6.5-7.5 | Prepared in-house | Buffer for maleimide conjugation |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | Various | Purification of antibody and conjugates |
| Hydrophobic Interaction Chromatography (HIC) Column | Various | DAR analysis and purification |
| LC-MS System | Various | Characterization of conjugates |
| UV/Vis Spectrophotometer | Various | Concentration and DAR determination |
Experimental Protocols
Protocol 1: Reduction of Antibody Interchain Disulfide Bonds
This protocol describes the selective reduction of interchain disulfide bonds in an antibody to generate free thiol groups for conjugation with the maleimide moiety of the linker.
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in degassed PBS buffer (pH 7.0-7.5).[7] Ensure the buffer is free of any thiol-containing compounds.
-
TCEP Addition: Prepare a fresh stock solution of TCEP in degassed water. Add a 10-fold molar excess of TCEP to the antibody solution.[]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature to reduce the disulfide bonds.[] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.[7]
-
Purification: Immediately purify the reduced antibody using a desalting column equilibrated with degassed PBS (pH 6.5-7.5) to remove excess TCEP. The purified, reduced antibody should be used immediately in the next step.
Protocol 2: Labeling of Reduced Antibody with this compound
This protocol details the conjugation of the maleimide group of the linker to the newly generated free thiols on the antibody.
-
Linker Preparation: Immediately before use, dissolve the this compound linker in anhydrous DMSO to prepare a 10 mM stock solution.[5]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the freshly purified, reduced antibody solution.[8]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8] The reaction should be performed in a pH range of 6.5-7.5 to ensure selectivity for thiols.[9]
-
Purification: Remove the excess, unreacted linker using a desalting column equilibrated with PBS (pH 7.4). The resulting DBCO-labeled antibody is now ready for conjugation with the azide-modified payload.
Protocol 3: Preparation of Azide-Modified Payload
This section provides a general method for introducing an azide (B81097) group onto a payload molecule containing a carboxylic acid, using EDC/NHS chemistry.
-
Payload Activation: Dissolve the carboxylated payload in anhydrous DMSO. Add a 1.5-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Incubate for 15-30 minutes at room temperature to form the active NHS ester.[10]
-
Conjugation to Azide Linker: Dissolve an amine-containing azide linker (e.g., Azido-PEG4-Amine) in an appropriate buffer (e.g., 0.1 M MES, pH 4.5-6.0). Add the activated payload solution to the azide linker solution. Adjust the pH to 7.2-7.5 to facilitate the reaction.
-
Incubation and Purification: Incubate the reaction for 2-4 hours at room temperature. Purify the azide-modified payload using reverse-phase HPLC.
Protocol 4: SPAAC "Click" Conjugation of Azide-Payload to DBCO-Antibody
This protocol describes the final step of conjugating the azide-modified payload to the DBCO-labeled antibody.
-
Reaction Setup: Combine the purified DBCO-labeled antibody with the azide-modified payload. A 1.5 to 10-fold molar excess of the azide-payload is recommended to ensure complete conjugation.[5][10]
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[5]
-
Purification of the Final ADC: Purify the final antibody-drug conjugate using methods such as size-exclusion chromatography, hydrophobic interaction chromatography (HIC), or ultrafiltration/diafiltration (UF/DF) to remove any unreacted payload and other impurities.[11][12][]
Data Presentation
The successful conjugation and characterization of the resulting ADC are critical. The following table summarizes key quantitative data that should be collected and analyzed.
| Parameter | Method of Analysis | Typical Expected Value | Significance |
| Drug-to-Antibody Ratio (DAR) | HIC, LC-MS, UV/Vis Spectroscopy | 2-8 (depending on the number of reduced disulfides and linker branching) | A key quality attribute that directly impacts the efficacy and safety of the ADC.[14] |
| Conjugation Efficiency (%) | LC-MS, HIC | > 90% | Indicates the completeness of the conjugation reactions. |
| Product Purity (%) | Size-Exclusion Chromatography (SEC) | > 95% | Ensures the absence of aggregates and other impurities. |
| Free Drug Level (%) | Reverse-Phase HPLC | < 1% | Minimizes off-target toxicity. |
| Endotoxin Level (EU/mg) | LAL Assay | < 0.5 EU/mg | Critical for in vivo applications. |
Visualization of Workflows and Reactions
Caption: Experimental workflow for site-specific protein modification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. Мечение малеимидами белков и других тиолированных биомолекул [ru.lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Maleimide Conjugation to Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of maleimides to cysteine residues is a cornerstone of bioconjugation chemistry, enabling the precise, site-specific modification of proteins, peptides, and other biomolecules.[1] This Michael addition reaction forms a stable thioether bond between the maleimide (B117702) group and the sulfhydryl (thiol) group of a cysteine residue.[2][3] The high selectivity of this reaction for thiols, particularly within a specific pH range, makes it an invaluable tool for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and PEGylated proteins with improved therapeutic properties.[1][4] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[3][5][6]
This document provides detailed application notes and protocols for performing maleimide conjugation to cysteine residues, including optimal reaction conditions, protocols for protein modification, and a discussion of potential side reactions and how to mitigate them.
Reaction Mechanism and Influencing Factors
The reaction proceeds via a Michael addition, where the nucleophilic thiol group of a cysteine residue attacks the electron-deficient double bond of the maleimide ring, forming a stable succinimidyl thioether linkage.[7][8] The efficiency and specificity of this reaction are influenced by several key parameters:
-
pH: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[5] Within this range, the thiol group is sufficiently deprotonated to its reactive thiolate form, while minimizing side reactions such as maleimide hydrolysis and reaction with primary amines (e.g., lysine (B10760008) residues) which become more prevalent at pH values above 7.5.
-
Temperature: The reaction is typically performed at room temperature (20-25°C) or at 4°C.[1][3] Room temperature reactions are faster, often completing within 1-2 hours, while reactions at 4°C are slower and may require overnight incubation.[3][9] Lower temperatures can help to minimize competing side reactions.[1]
-
Stoichiometry: A molar excess of the maleimide reagent is generally used to drive the reaction to completion.[1] A common starting point is a 10 to 20-fold molar excess of the maleimide-containing molecule relative to the thiol-containing biomolecule.[3][6][9] However, the optimal ratio can vary depending on the specific reactants and may require optimization.[2][6]
-
Reducing Agents: Cysteine residues within a protein can exist as oxidized disulfide bonds, which are unreactive towards maleimides.[9][10] Therefore, a reduction step is often necessary to generate free sulfhydryl groups. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is effective and does not need to be removed prior to conjugation.[6][11] Dithiothreitol (DTT) can also be used, but being a thiol-containing compound, it must be removed before adding the maleimide reagent to prevent it from competing in the reaction.[6][9]
Data Presentation: Reaction Conditions Summary
The following table summarizes the key reaction conditions for successful maleimide conjugation to cysteine residues.
| Parameter | Recommended Condition | Notes | Reference(s) |
| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis and reactions with amines. | [3][5] |
| Temperature | Room Temperature (20-25°C) or 4°C | Reaction is faster at room temperature. Lower temperatures can reduce side reactions. | [1][3][9] |
| Reaction Time | 1-2 hours at room temperature; overnight at 4°C | Varies depending on the specific reactants and their concentrations. | [1][3][9] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide reagent drives the reaction. This may need to be optimized for each specific application. | [3][6][9] |
| Protein Concentration | 1 - 10 mg/mL | A common concentration range for protein labeling. | [9][10] |
| Buffer | Phosphate-buffered saline (PBS), Tris, HEPES | Buffers should be degassed and free of thiols. | [9][10] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with a Maleimide-Functionalized Molecule
This protocol provides a general method for conjugating a maleimide-containing molecule (e.g., a fluorescent dye, biotin, or a small molecule drug) to a protein with accessible cysteine residues.
Materials:
-
Cysteine-containing protein
-
Maleimide-functionalized molecule
-
Reaction Buffer: Degassed 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5.[9][10]
-
Reducing Agent (if necessary): TCEP hydrochloride
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol (B42355)
-
Anhydrous DMSO or DMF (for dissolving non-aqueous soluble maleimides)
-
Desalting column or other purification system
Procedure:
-
Protein Preparation and Reduction (if necessary): a. Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[10] b. If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP to the protein solution.[11][9] c. Incubate the mixture for 20-60 minutes at room temperature.[11][9]
-
Maleimide Reagent Preparation: a. Immediately before use, dissolve the maleimide-functionalized molecule in an appropriate solvent. For many fluorescent dyes and drugs, this will be anhydrous DMSO or DMF.[10] Some water-soluble maleimides can be dissolved directly in the reaction buffer.
-
Conjugation Reaction: a. Add the dissolved maleimide reagent to the protein solution. A 10-20 fold molar excess of the maleimide is a common starting point.[9] b. Gently mix the reaction solution. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.[9]
-
Quenching the Reaction: a. To stop the reaction and consume any unreacted maleimide, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration of approximately 10 mM. b. Incubate for 15-30 minutes at room temperature.
-
Purification of the Conjugate: a. Remove excess, unreacted maleimide reagent and the quenching reagent using a desalting column, dialysis, or another appropriate purification method equilibrated with the desired storage buffer (e.g., PBS).[10]
-
Characterization: a. Determine the degree of labeling (DOL) by measuring the absorbance of the protein (typically at 280 nm) and the conjugated molecule at its specific maximum absorbance wavelength.[9]
Protocol 2: Stabilization of the Thioether Bond by Hydrolysis
The thioether bond formed through maleimide conjugation can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols.[11] Hydrolyzing the succinimide (B58015) ring of the conjugate can increase its stability.[12][13]
Procedure:
-
Perform Conjugation: Follow the steps in Protocol 1 to form the maleimide-cysteine conjugate.
-
pH Adjustment: After the initial conjugation reaction is complete, adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer.[11]
-
Incubation: Incubate the solution at room temperature or 37°C.[11]
-
Monitoring: Monitor the ring-opening hydrolysis by mass spectrometry until the reaction is complete.
-
Neutralization: Re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.[11]
Mandatory Visualizations
Reaction Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for DBCO-Azide Click Chemistry Reagent Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of reagents for dibenzocyclooctyne (DBCO)-azide click chemistry, a bioorthogonal reaction widely used in bioconjugation, labeling, and various applications in chemical biology and drug development.[1][2][3] The strain-promoted alkyne-azide cycloaddition (SPAAC) between DBCO and an azide-functionalized molecule offers high efficiency and specificity under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1][4]
Core Principles of DBCO-Azide Click Chemistry
DBCO reagents possess a strained cyclooctyne (B158145) ring that readily reacts with an azide (B81097) group to form a stable triazole linkage.[1][3][4] This reaction is highly selective and bioorthogonal, meaning it does not interfere with native biological functional groups such as amines, thiols, or carboxyls.[1][5] The reaction can be monitored by observing the decrease in UV absorbance of DBCO at approximately 310 nm as it is consumed.[1][6]
Data Presentation: Quantitative Parameters for Reagent Preparation and Reaction
The following table summarizes key quantitative data for preparing reagents and performing DBCO-azide click chemistry reactions, compiled from various sources to facilitate experimental design.
| Parameter | DBCO Reagents | Azide Reagents | Click Reaction Conditions |
| Stock Solution Concentration | 10 mM for DBCO-NHS ester in anhydrous DMSO or DMF[1][7] | 1 mg per 150 µL of DMSO[8] | |
| 5.2 mg per 60 µL (~0.17 M) for DBCO-sulfo-NHS Ester in water or anhydrous DMSO[8] | 10 mM in DMSO[9] | ||
| 10 mg/mL for DBCO-NHCO-PEG4-acid in anhydrous DMF or DMSO[10] | 50 mM in DMSO/t-BuOH (1:1)[11] | ||
| Solvents | Anhydrous DMSO[1][7][8], DMF[5][10], water[8], aqueous buffers (e.g., PBS)[1] | DMSO[8][9], water[12], DMSO/t-BuOH[11] | Aqueous buffers (e.g., PBS, pH ~7.4)[1], DMSO[8], DMF. Final organic solvent concentration should typically be below 20% to avoid protein precipitation[6]. |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 is a common starting point[5][6]. Can be inverted if one component is more precious[6]. For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents can be used[6]. | ||
| Reaction Temperature | Room temperature (20-25°C) is typical[6]. Can be performed at 4°C to improve stability of sensitive biomolecules[5][6], or up to 37°C to increase the reaction rate[6][13]. | ||
| Reaction Time | 4-12 hours at room temperature is common[6]. Can be extended to 24-48 hours, especially at lower temperatures or concentrations, to improve yield[5][6]. For some applications, incubation can be overnight[8][10]. | ||
| Storage and Stability | DBCO-NHS esters are moisture-sensitive; solutions in DMSO are prone to hydrolysis and should be used fresh[7]. Solid DBCO-NHS ester is more stable when stored at -20°C[7]. DBCO-modified proteins show a 3-5% loss of reactivity over 4 weeks at 4°C or -20°C[5]. Avoid buffers containing azides or thiols for long-term storage[5]. | Azide solutions are generally stable. | DBCO-azide conjugates are generally stable[14]. |
Experimental Protocols
Protocol 1: Preparation of DBCO-NHS Ester Stock Solution
This protocol describes the preparation of a stock solution for a common DBCO reagent used for labeling primary amine-containing molecules like proteins and antibodies.
Materials:
-
DBCO-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Allow the vial of DBCO-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[5]
-
Prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.[1][7] For example, dissolve 4.3 mg of DBCO-NHS ester in 1 mL of anhydrous DMSO.[7]
-
Vortex the solution until the DBCO-NHS ester is completely dissolved.
-
Use the stock solution immediately, as NHS esters are susceptible to hydrolysis, especially in the presence of moisture.[5][7]
Protocol 2: Preparation of Azide Stock Solution
This protocol outlines the preparation of a generic azide stock solution for use in click chemistry reactions.
Materials:
-
Azide-functionalized molecule
-
Dimethyl sulfoxide (DMSO) or an appropriate buffer
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Weigh the desired amount of the azide-functionalized molecule.
-
Dissolve the azide compound in an appropriate solvent to achieve the desired concentration. For example, dissolve 1 mg of the azide per 150 µL of DMSO.[8] Alternatively, prepare a 10 mM stock solution in DMSO.[9]
-
Vortex the solution until the azide is fully dissolved. If solubility is an issue, gentle heating may be applied, depending on the stability of the compound.
-
Store the azide stock solution according to the manufacturer's recommendations, typically at -20°C for long-term storage.
Protocol 3: General DBCO-Azide Click Chemistry Reaction
This protocol provides a general workflow for the conjugation of a DBCO-functionalized molecule to an azide-functionalized molecule.
Materials:
-
DBCO-functionalized molecule (prepared or purchased)
-
Azide-functionalized molecule (prepared or purchased)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5). Important: Do not use buffers containing sodium azide, as it will react with the DBCO group.[1][5]
-
Microcentrifuge tubes or other suitable reaction vessels
Procedure:
-
In a reaction tube, combine the DBCO-functionalized molecule and the azide-functionalized molecule in the desired reaction buffer.
-
The recommended molar ratio of DBCO to azide is typically between 1.5:1 and 3:1 to ensure efficient conjugation.[5][6]
-
If one of the molecules was dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <20%) to prevent precipitation of biomolecules.[1][6]
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight.[6][10] The optimal reaction time may need to be determined empirically and can be monitored by techniques such as SDS-PAGE, HPLC, or mass spectrometry.[10]
-
After the incubation is complete, the conjugated product can be purified from excess reagents using appropriate methods such as size-exclusion chromatography, dialysis, or HPLC.[6]
Mandatory Visualizations
Caption: Workflow for the preparation of DBCO and azide stock solutions.
Caption: Experimental workflow for a typical DBCO-azide click chemistry reaction.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. broadpharm.com [broadpharm.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. medium.com [medium.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. leica-microsystems.com [leica-microsystems.com]
- 12. glenresearch.com [glenresearch.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
Application Notes and Protocols for Mal-PEG4-bis-PEG3-DBCO in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted drug delivery is continually advancing towards creating more precise and potent therapeutic agents. Heterotrifunctional linkers are at the forefront of this evolution, enabling the development of sophisticated bioconjugates with multiple functionalities. Mal-PEG4-bis-PEG3-DBCO is a novel, branched polyethylene (B3416737) glycol (PEG) linker designed for the site-specific conjugation of a targeting moiety and two distinct payload molecules.[1][2][3] This linker features a maleimide (B117702) group for covalent attachment to thiol-containing biomolecules like antibodies, and two dibenzocyclooctyne (DBCO) groups for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) of azide-modified payloads.[1][3] The integrated PEG spacers enhance the solubility and biocompatibility of the final conjugate, potentially improving its pharmacokinetic profile.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound in constructing dual-payload targeted drug delivery systems, with a focus on antibody-drug conjugates (ADCs). Detailed protocols for conjugation, characterization, and evaluation are provided to guide researchers in their drug development efforts.
Key Features and Applications
Key Features:
-
Heterotrifunctionality: Allows for the site-specific conjugation of one targeting molecule and two different payload molecules.
-
Maleimide Group: Enables covalent attachment to native or engineered cysteine residues on antibodies or other proteins.
-
Dual DBCO Groups: Facilitates the copper-free "click" conjugation of two distinct azide-functionalized payloads, allowing for orthogonal ligation.
-
PEG Spacers: The PEG4 and bis-PEG3 linkers improve aqueous solubility, reduce aggregation, minimize steric hindrance, and can prolong circulation half-life.[1][2][3]
-
Biocompatibility: The copper-free nature of the SPAAC reaction makes it suitable for use with sensitive biological molecules.
Applications:
-
Dual-Payload Antibody-Drug Conjugates (ADCs): Co-delivery of two different cytotoxic agents with complementary mechanisms of action to overcome drug resistance and enhance therapeutic efficacy.
-
Targeted Nanoparticle Functionalization: Attachment of targeting ligands and multiple therapeutic or imaging agents to the surface of nanoparticles.
-
Development of Theranostic Agents: Conjugation of a therapeutic drug and an imaging agent for simultaneous treatment and monitoring.
-
Fundamental Research in Chemical Biology: Creation of complex bioconjugates for studying biological processes in vitro and in vivo.
Experimental Data (Representative)
The following tables present representative data for a hypothetical dual-payload ADC constructed using this compound. These values are for illustrative purposes and will vary depending on the specific antibody, payloads, and experimental conditions.
Table 1: Physicochemical Characterization of a Dual-Payload ADC
| Parameter | Unconjugated Antibody | Dual-Payload ADC |
| Molecular Weight (kDa) | ~150 | ~155 |
| Drug-to-Antibody Ratio (DAR) | 0 | 4 (2 of each payload) |
| Hydrodynamic Diameter (nm) | 10.5 ± 0.5 | 12.0 ± 0.7 |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 |
| Zeta Potential (mV) | -15.2 ± 1.1 | -12.8 ± 1.5 |
Table 2: In Vitro Efficacy of a Dual-Payload ADC
| Cell Line | Target Expression | IC50 (nM) - Payload 1 ADC (DAR 4) | IC50 (nM) - Payload 2 ADC (DAR 4) | IC50 (nM) - Dual-Payload ADC (DAR 2+2) |
| Cancer Cell Line A | High | 5.2 | 10.8 | 1.5 |
| Cancer Cell Line B | Moderate | 25.1 | 48.3 | 8.7 |
| Normal Cell Line C | Low/Negative | > 1000 | > 1000 | > 1000 |
Table 3: Pharmacokinetic Parameters of a Dual-Payload ADC in a Murine Model
| Conjugate | Half-life (t½, hours) | Area Under the Curve (AUC, µg·h/mL) | Clearance (CL, mL/h/kg) |
| Unconjugated Antibody | 250 | 15,000 | 0.2 |
| Dual-Payload ADC | 200 | 12,500 | 0.25 |
Experimental Protocols
Protocol 1: Synthesis of a Dual-Payload Antibody-Drug Conjugate
This protocol outlines the three main stages for constructing a dual-payload ADC: 1) conjugation of the linker to the antibody, 2) conjugation of the first azide-payload, and 3) conjugation of the second azide-payload.
Materials:
-
Targeting antibody with available thiol groups (e.g., partially reduced IgG)
-
This compound
-
Azide-Payload 1
-
Azide-Payload 2
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, with 5 mM EDTA
-
Quenching Solution: 1 M N-acetylcysteine in PBS
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) system with an appropriate column (e.g., Superdex 200)
Procedure:
Stage 1: Antibody-Linker Conjugation
-
Antibody Preparation: If necessary, partially reduce the antibody to expose hinge-region cysteine residues using a reducing agent like TCEP. Purify the reduced antibody using a desalting column equilibrated with Reaction Buffer.
-
Linker Preparation: Immediately before use, dissolve this compound in DMF or DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the dissolved linker to the reduced antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.
-
Purification: Purify the antibody-linker conjugate by SEC to remove excess linker.
Stage 2: First Payload Conjugation
-
Payload Preparation: Dissolve Azide-Payload 1 in DMF or DMSO to a stock concentration of 20 mM.
-
Conjugation Reaction: Add a 3- to 5-fold molar excess of Azide-Payload 1 to the purified antibody-linker conjugate.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
Purification: Purify the ADC-Payload 1 conjugate by SEC to remove the excess payload.
Stage 3: Second Payload Conjugation
-
Payload Preparation: Dissolve Azide-Payload 2 in DMF or DMSO to a stock concentration of 20 mM.
-
Conjugation Reaction: Add a 3- to 5-fold molar excess of Azide-Payload 2 to the purified ADC-Payload 1 conjugate.
-
Incubation: Incubate for 4-12 hours at room temperature or overnight at 4°C.
-
Final Purification: Purify the final dual-payload ADC by SEC.
-
Characterization: Characterize the final product by UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE to determine the drug-to-antibody ratio (DAR) and confirm purity.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes a method to evaluate the potency of the dual-payload ADC against cancer cell lines.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
Dual-payload ADC and single-payload ADC controls
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well clear-bottom white plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.
Visualizations
Caption: Experimental workflow for the synthesis of a dual-payload ADC.
Caption: General mechanism of action for a dual-payload ADC.
Caption: Targeted signaling pathway and ADC intervention.
References
Application Notes and Protocols for Mal-PEG4-bis-PEG3-DBCO in Diagnostic Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of highly specific and sensitive diagnostic probes is a cornerstone of modern molecular imaging and diagnostics. Mal-PEG4-bis-PEG3-DBCO is a novel heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed to facilitate the construction of complex bioconjugates, such as multimodal diagnostic probes.[1][2][3] This linker possesses a maleimide (B117702) group for covalent attachment to thiol-containing molecules like antibodies or cysteine-containing peptides, and two dibenzocyclooctyne (DBCO) moieties for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reactions.[2][4][5]
The branched structure of this compound allows for the attachment of two separate azide-functionalized payloads to a single targeting moiety. This is particularly advantageous for creating dual-modality imaging agents (e.g., PET and fluorescence) or for increasing the signal output of a single modality probe.[6][7] The integrated PEG spacers enhance the solubility and biocompatibility of the final conjugate, potentially improving its pharmacokinetic profile and reducing non-specific interactions in vivo.[2][4]
These application notes provide a comprehensive overview of the use of this compound in the development of diagnostic probes, complete with detailed experimental protocols and data presentation guidelines.
Key Features and Applications
Structural Features of this compound:
-
Maleimide Group: Enables highly selective conjugation to free sulfhydryl (-SH) groups, commonly found in cysteine residues of proteins and peptides.[8][9]
-
Two DBCO Groups: Allow for the attachment of two azide-containing molecules via the bioorthogonal SPAAC reaction. This reaction is highly efficient and proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[2][4]
-
Branched PEG Linker: The polyethylene glycol backbone increases the hydrodynamic radius of the conjugate, which can enhance in vivo circulation time. It also improves solubility and reduces steric hindrance between the conjugated molecules.[4][6]
Primary Applications in Diagnostic Probe Development:
-
Dual-Modality Imaging Probes: Conjugation of two different imaging agents (e.g., a fluorescent dye and a chelator for a PET radionuclide) to a single targeting molecule for complementary in vivo imaging.[3][10]
-
Signal Amplification: Attachment of multiple copies of the same imaging reporter to increase signal intensity and enhance detection sensitivity.
-
Targeted Theranostics: Development of agents that combine a diagnostic component for imaging with a therapeutic payload. While the focus here is on diagnostics, the underlying conjugation principles are similar.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a dual-modality (fluorescence and PET) antibody-based diagnostic probe using this compound.
Logical Workflow for Dual-Modality Probe Synthesis:
Caption: Workflow for synthesizing a dual-modality probe.
Protocol 1: Antibody Reduction and Purification
This protocol describes the partial reduction of antibody interchain disulfide bonds to generate free thiol groups for maleimide conjugation.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in the Reaction Buffer.
-
TCEP Preparation: Prepare a fresh 10 mM stock solution of TCEP in the Reaction Buffer.
-
Reduction Reaction: Add a 10-fold molar excess of the TCEP solution to the antibody solution.
-
Incubation: Gently mix and incubate the reaction for 1-2 hours at 37°C.
-
Purification: Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with the Reaction Buffer, following the manufacturer's instructions.
-
Quantification: Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm. The number of free thiols can be quantified using Ellman's reagent.[5]
Protocol 2: Conjugation of this compound to the Reduced Antibody
This protocol details the conjugation of the maleimide group of the linker to the newly generated thiol groups on the antibody.
Materials:
-
Reduced antibody from Protocol 1
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer (as in Protocol 1)
-
Desalting columns
Procedure:
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 5 to 10-fold molar excess of the this compound solution to the reduced antibody solution. The final concentration of DMSO in the reaction mixture should be below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the unreacted linker by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: The successful conjugation can be confirmed by MALDI-TOF mass spectrometry, which will show an increase in the mass of the antibody corresponding to the mass of the attached linker.
Protocol 3: Dual Payload Attachment via Click Chemistry
This protocol describes the sequential or simultaneous attachment of two different azide-functionalized payloads (a fluorescent dye and a PET chelator) to the DBCO groups on the antibody-linker conjugate.
Materials:
-
Antibody-linker conjugate from Protocol 2
-
Azide-functionalized fluorescent dye (e.g., Azide-Cy5)
-
Azide-functionalized PET chelator (e.g., Azide-DOTA)
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Payload Preparation: Dissolve the azide-functionalized fluorescent dye and the azide-functionalized PET chelator in DMSO to create 10 mM stock solutions.
-
Click Reaction: To the antibody-linker conjugate (in PBS, pH 7.4), add a 5-fold molar excess of the azide-dye solution and a 5-fold molar excess of the azide-chelator solution. The additions can be performed simultaneously or sequentially.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the final dual-modality probe from unreacted payloads using a size-exclusion chromatography (SEC) system.
-
Final Formulation: The purified probe can be concentrated using centrifugal filters and stored in a suitable buffer at 4°C (short-term) or -80°C (long-term).
Characterization and Data Presentation
Thorough characterization of the final diagnostic probe is crucial to ensure its quality, stability, and functionality.
Signaling Pathway and Probe Interaction:
Caption: Interaction of the dual-modality probe with its target.
Quantitative Data Summary:
The following tables should be used to summarize the characterization data for the synthesized diagnostic probe.
Table 1: Physicochemical Characterization of the Dual-Modality Probe
| Parameter | Method | Result |
| Molecular Weight | ||
| - Antibody (unconjugated) | MALDI-TOF MS | ~150 kDa |
| - Antibody-Linker | MALDI-TOF MS | ~151.6 kDa |
| - Final Dual-Modality Probe | MALDI-TOF MS | ~153.5 kDa |
| Purity | SEC-HPLC | >95% |
| Dye-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy | 1.8 - 2.2 |
| Chelator-to-Antibody Ratio | Radionuclide Scintillation Counting | 1.7 - 2.1 |
| Aggregation | Dynamic Light Scattering (DLS) | <5% aggregates |
Table 2: Functional Characterization of the Dual-Modality Probe
| Parameter | Method | Result |
| Antigen Binding Affinity (KD) | ||
| - Unconjugated Antibody | ELISA / SPR | e.g., 1.2 nM |
| - Final Dual-Modality Probe | ELISA / SPR | e.g., 1.5 nM |
| In Vitro Cell Staining | Flow Cytometry / Fluorescence Microscopy | Target-specific staining |
| In Vivo Tumor Targeting | PET/CT and Optical Imaging | High tumor-to-background ratio |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Maleimide Conjugation Efficiency | - Insufficient reduction of antibody disulfides.- Hydrolysis of the maleimide group. | - Optimize TCEP concentration and incubation time.- Use freshly prepared this compound solution in anhydrous DMSO.[5] |
| Low Click Reaction Yield | - Inactive azide-payloads.- Steric hindrance. | - Verify the quality of azide (B81097) reagents.- Increase the molar excess of azide-payloads and/or extend the reaction time. |
| Probe Aggregation | - High payload-to-antibody ratio.- Hydrophobic payloads. | - Reduce the molar excess of the linker and payloads during conjugation.- Use SEC to remove aggregates. |
| Loss of Antibody Binding Affinity | - Conjugation at or near the antigen-binding site. | - This is less likely with cysteine conjugation from reduced disulfides, but if it occurs, consider alternative targeting moieties or conjugation strategies. |
Conclusion
This compound is a versatile and powerful tool for the development of advanced diagnostic probes. Its branched structure and dual bioorthogonal reactivity enable the straightforward synthesis of multimodal and signal-amplified constructs. By following the detailed protocols and characterization guidelines presented in these application notes, researchers can effectively leverage this innovative linker to create next-generation diagnostic agents for a wide range of biomedical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. In vivo Imaging with Antibodies and Engineered Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Free Dye in Solutions of Dual-Labeled Antibody Conjugates for In Vivo Molecular Imaging | springermedicine.com [springermedicine.com]
- 5. benchchem.com [benchchem.com]
- 6. The purification and characterization of a human dual-specific protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PESIN Conjugates for Multimodal Imaging: Can Multimerization Compensate Charge Influences on Cell Binding Properties? A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Strained cyclooctyne as a molecular platform for construction of multimodal imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to prevent maleimide hydrolysis in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent maleimide (B117702) hydrolysis in aqueous buffers and ensure successful bioconjugation.
Troubleshooting Guide
Issue 1: Low or No Conjugation Efficiency
Possible Cause: Your maleimide linker may have been prematurely hydrolyzed and inactivated. Maleimides are susceptible to hydrolysis in aqueous solutions, a reaction that accelerates with increasing pH.[1] Another possibility is the oxidation of target cysteine residues, which renders them unreactive towards maleimides.[1][2][3]
Solution:
-
pH Control: Maintain the reaction pH within the optimal range of 6.5-7.5 for maleimide-thiol conjugation.[2][4][5][6][7] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][4]
-
Fresh Reagents: Always prepare aqueous solutions of maleimide-containing reagents immediately before use.[1][8][9] For storage, dissolve maleimides in a dry, biocompatible organic solvent like anhydrous DMSO or DMF and store at -20°C.[1][2][5][8][9][10]
-
Reduce Disulfide Bonds: Before conjugation, ensure that cysteine residues are in their reduced thiol form. Use a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1][2][3][10][11] If using DTT (dithiothreitol), it must be removed before adding the maleimide reagent to prevent it from competing with your molecule of interest.[2][10][11]
-
Degas Buffers: To prevent re-oxidation of thiols, degas your buffers to remove dissolved oxygen.[2][3] Including a chelating agent like EDTA (1-5 mM) can also help by sequestering metal ions that catalyze oxidation.[2]
-
Optimize Molar Ratio: A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein labeling.[2] However, this should be optimized for your specific application.[2]
Issue 2: Instability of the Final Conjugate
Possible Cause: The thiosuccinimide bond formed between the maleimide and the thiol can undergo a retro-Michael reaction, leading to deconjugation.[6][12][13] This is particularly problematic in the presence of other thiols, such as glutathione (B108866) in biological systems.[14][15][16][17]
Solution:
-
Post-Conjugation Hydrolysis: After the initial conjugation, intentionally hydrolyze the thiosuccinimide ring to form a more stable, open-ring structure.[1][5] This can be achieved by adjusting the pH of the purified conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C.[1][4][5]
-
Use Stabilized Maleimides: Consider using next-generation maleimides, such as N-aryl maleimides, which form more stable conjugates.[18] These can spontaneously hydrolyze post-conjugation under mild conditions to yield a stable product.[18]
-
Thiazine (B8601807) Rearrangement for N-terminal Cysteine: If conjugating to an N-terminal cysteine, the initial adduct can rearrange to a more stable thiazine structure.[19] This rearrangement is favored at physiological or higher pH.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of maleimide hydrolysis?
A1: The maleimide ring is susceptible to nucleophilic attack by hydroxide (B78521) ions in aqueous solutions. This leads to the opening of the ring to form a non-reactive maleamic acid derivative.[4] This reaction is irreversible and renders the maleimide unable to react with sulfhydryl groups.[4]
Q2: How do pH and temperature affect maleimide stability?
A2: Maleimide hydrolysis is highly dependent on both pH and temperature. The rate of hydrolysis increases significantly with increasing pH and temperature.[2][20] Maleimides are most stable at a slightly acidic pH (6.0-6.5).[2]
Q3: Can I perform the NHS-ester reaction of a heterobifunctional crosslinker (e.g., SMCC) at a higher pH and then the maleimide reaction at a lower pH?
A3: Yes, this is a common and recommended two-step strategy.[4] The NHS ester reaction with primary amines is most efficient at a pH of 7.0-9.0.[4] You can perform the first step of activating your amine-containing molecule with the crosslinker at a pH of 7.2-8.0, and then, after removing the excess crosslinker, adjust the pH of the maleimide-activated intermediate to 6.5-7.5 for the reaction with the sulfhydryl-containing molecule.[4]
Q4: What are some common buffers to use for maleimide conjugation?
A4: Phosphate-buffered saline (PBS), Tris, and HEPES buffers at a pH of 7.0-7.5 are commonly used.[3][10][21] It is crucial that the buffer does not contain any free thiols (e.g., from DTT or 2-mercaptoethanol).[2]
Q5: How can I monitor the stability of my maleimide or maleimide-conjugate?
A5: The stability can be monitored over time by taking aliquots at various time points and analyzing them using techniques like HPLC or LC-MS.[5][15] This allows for the quantification of the intact maleimide or conjugate and the formation of any degradation products.[5][15]
Data Summary
Table 1: Influence of pH and Temperature on Maleimide Hydrolysis
| pH | Temperature (°C) | Observed Rate | Stability |
| 3.0 | 37 | Very low | High stability |
| 5.5 | 20 | Extremely slow | High stability |
| 5.5 | 37 | Slowly decreases | High stability |
| 7.4 | 20 | 1.24 x 10⁻⁵ s⁻¹ | Moderate stability |
| 7.4 | 37 | 6.55 x 10⁻⁵ s⁻¹ | Faster hydrolysis |
| 9.0 | 37 | Rapid decrease | Low stability |
Data adapted from a study on 8-arm PEG-maleimide.[2]
Table 2: Comparison of Common Disulfide Reducing Agents
| Feature | TCEP (tris(2-carboxyethyl)phosphine) | DTT (dithiothreitol) |
| Mechanism | Thiol-free reduction | Thiol-disulfide exchange |
| Optimal pH | 1.5 - 8.5[2] | > 7.0[2] |
| Odor | Odorless[2] | Pungent |
| Stability | More stable in solution | Less stable in solution |
| Post-reduction step | Can often be used directly in the conjugation reaction without removal[2] | Excess must be removed before maleimide addition[2] |
Experimental Protocols
Protocol 1: General Maleimide Conjugation to a Thiol-Containing Protein
-
Protein Preparation: Dissolve the thiol-containing protein (e.g., an antibody with engineered cysteines) in a degassed conjugation buffer (e.g., PBS, pH 7.2) at a concentration of 1-10 mg/mL.[2][3][10][21]
-
(Optional) Reduction of Disulfides: If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution.[1][2][3][10] Incubate for 20-60 minutes at room temperature.[2][10]
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[2][3][9][10][21]
-
Conjugation Reaction: Add the maleimide solution to the reduced protein solution to achieve the desired molar excess (a 10-20 fold excess is a good starting point).[2]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[2] Gentle mixing during this time can be beneficial.[2]
-
Quenching: To quench the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[2]
-
Purification: Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC), dialysis, or HPLC to remove unreacted reagents and byproducts.[2]
Protocol 2: HPLC-Based Assay for Maleimide Stability
-
Sample Preparation: Prepare solutions of the maleimide-containing compound in buffers of different pH values (e.g., pH 6.5, 7.4, and 8.5).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).[5][15]
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.[5][15]
-
Analysis: Immediately analyze the aliquots by reverse-phase HPLC, monitoring the absorbance at a wavelength where the maleimide has a distinct signal.
-
Data Interpretation: Integrate the peak area of the intact maleimide at each time point. Calculate the percentage of intact maleimide remaining at each time point relative to the T=0 sample. Plot the percentage of intact maleimide versus time to determine the stability profile and calculate the half-life under each condition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. biotium.com [biotium.com]
- 10. resources.tocris.com [resources.tocris.com]
- 11. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. d-nb.info [d-nb.info]
- 18. kinampark.com [kinampark.com]
- 19. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratios with Mal-PEG4-bis-PEG3-DBCO
Welcome to the technical support center for the Mal-PEG4-bis-PEG3-DBCO linker. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this heterotrifunctional linker for the creation of antibody-drug conjugates (ADCs). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your drug-to-antibody ratio (DAR) and overall conjugation efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation process with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Inefficient Maleimide-Thiol Reaction: Incomplete reduction of antibody disulfide bonds. | - Ensure complete removal of reducing agent (e.g., TCEP, DTT) before adding the maleimide-linker, as it can react with the maleimide (B117702) group.[] - Optimize the concentration of the reducing agent and incubation time. - Perform the reaction at a pH between 6.5 and 7.5 for optimal maleimide reactivity with thiols.[2] |
| Inefficient DBCO-Azide Click Chemistry: Low incorporation of the azide (B81097) group into the payload or steric hindrance. | - Increase the molar excess of the azide-modified payload during the click chemistry step (a 1.5 to 10-fold molar excess is recommended).[3] - Optimize the reaction time for the strain-promoted azide-alkyne cycloaddition (SPAAC), typically 2-12 hours at room temperature.[3][4] - Ensure the azide-containing buffer is not used, as it will react with the DBCO group.[2][4] | |
| Hydrolysis of Maleimide Group: The maleimide group can hydrolyze at pH values above 7.5.[2] | - Maintain a reaction pH between 6.5 and 7.5.[2] - Prepare the linker solution immediately before use. | |
| Antibody Aggregation | Hydrophobic Interactions: The payload or linker may be hydrophobic, leading to aggregation. | - The PEG spacers in the this compound linker are designed to increase hydrophilicity and reduce aggregation.[5][6] - If aggregation persists, consider screening different formulation buffers with varying pH or excipients. - Perform size-exclusion chromatography (SEC) to remove aggregates.[7] |
| High Linker-to-Antibody Ratio: Excessive modification of the antibody can lead to aggregation. | - Optimize the molar excess of the linker during the initial conjugation step. A 5- to 20-fold molar excess is a common starting point.[3][4] | |
| Inconsistent DAR between Batches | Variability in Reagent Quality or Handling: Inconsistent linker concentration or degradation of reagents. | - Use high-purity, well-characterized linkers. - Prepare fresh solutions of the linker and reducing agents for each conjugation. - Ensure accurate determination of antibody and linker concentrations. |
| Inconsistent Reaction Parameters: Minor variations in pH, temperature, or incubation time. | - Strictly control all reaction parameters. - Use calibrated equipment for all measurements. | |
| Linker Instability | Cleavage of Thioether Bond: The thioether bond formed from the maleimide-thiol reaction can be susceptible to degradation.[8] | - While generally stable, for applications requiring very high stability, consider alternative conjugation chemistries if this is a concern. The triazole linkage formed by the DBCO-azide reaction is exceptionally stable.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the role of each functional group in the this compound linker?
A1: The this compound is a heterotrifunctional linker with three key components:
-
Maleimide: This group reacts specifically with free thiol (sulfhydryl) groups, typically on cysteine residues of a reduced antibody, to form a stable thioether bond.[2]
-
bis-DBCO (Dibenzocyclooctyne): The two DBCO groups enable copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.[9][10] This allows for the attachment of two azide-modified payload molecules. The use of two DBCO groups allows for a higher drug loading.
-
PEG (Polyethylene Glycol) Spacers (PEG4 and bis-PEG3): These hydrophilic spacers enhance the water solubility of the linker and the final ADC, which can help to reduce aggregation and improve pharmacokinetic properties.[5][6]
Q2: What are the recommended reaction conditions for conjugation?
A2: Optimal conditions can vary depending on the specific antibody and payload. However, here are some general guidelines:
| Reaction Step | Parameter | Recommended Range | Notes |
| Antibody Reduction | Reducing Agent | TCEP or DTT | TCEP is often preferred as it is less likely to interfere with downstream reactions. |
| pH | 7.0 - 7.5 | ||
| Temperature | Room Temperature | ||
| Incubation Time | 30 - 60 minutes | ||
| Maleimide-Thiol Conjugation | pH | 6.5 - 7.5 | Critical for maleimide stability and reactivity.[2] |
| Molar Excess of Linker | 5- to 20-fold | This should be optimized for your specific antibody.[3][4] | |
| Temperature | Room Temperature or 4°C | ||
| Incubation Time | 1 - 2 hours | ||
| DBCO-Azide Click Chemistry (SPAAC) | Molar Excess of Payload | 1.5- to 10-fold per DBCO | To drive the reaction to completion.[3] |
| pH | 7.4 (e.g., PBS) | ||
| Temperature | Room Temperature | ||
| Incubation Time | 2 - 12 hours | [3][4] |
Q3: How can I determine the Drug-to-Antibody Ratio (DAR)?
A3: Several methods can be used to determine the DAR:
-
UV-Vis Spectroscopy: A relatively simple method that compares the absorbance of the antibody (at 280 nm) and the payload at its specific absorbance maximum.[7]
-
Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species with different numbers of conjugated drugs.
-
Mass Spectrometry (MS): Provides a precise measurement of the mass of the ADC, allowing for accurate DAR determination.
Q4: How should I store the this compound linker?
A4: The linker should be stored at -20°C and protected from light.[6] It is recommended to aliquot the linker upon receipt to avoid multiple freeze-thaw cycles.
Experimental Protocols
Protocol 1: Two-Step Conjugation of an Azide-Modified Payload to an Antibody
This protocol describes the conjugation of the this compound linker to a reduced antibody, followed by the click chemistry reaction with an azide-functionalized payload.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., TCEP)
-
This compound linker
-
Anhydrous DMSO or DMF
-
Azide-functionalized payload
-
Quenching solution (e.g., N-acetylcysteine)
-
Desalting columns or size-exclusion chromatography (SEC) system
Procedure:
-
Antibody Reduction:
-
Adjust the antibody concentration to 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
Add a 10- to 20-fold molar excess of TCEP to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column equilibrated with PBS, pH 7.2.
-
-
Maleimide-Thiol Conjugation:
-
Immediately before use, dissolve the this compound linker in anhydrous DMSO to a stock concentration of 10 mM.
-
Add a 5- to 20-fold molar excess of the linker solution to the reduced antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
(Optional) Quench unreacted maleimide groups by adding N-acetylcysteine.
-
-
Purification of the Linker-Antibody Conjugate:
-
Remove excess, unreacted linker using a desalting column or SEC.
-
-
DBCO-Azide Click Chemistry (SPAAC):
-
Combine the purified linker-antibody conjugate with a 1.5- to 10-fold molar excess of the azide-functionalized payload per DBCO group.
-
Incubate the reaction for 2-12 hours at room temperature.
-
-
Final Purification:
-
Purify the final ADC using SEC to remove any remaining excess payload and other impurities.
-
Characterize the final ADC for DAR, purity, and aggregation.
-
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: Troubleshooting guide for low DAR.
References
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. conju-probe.com [conju-probe.com]
purification strategies for Mal-PEG4-bis-PEG3-DBCO conjugates
Welcome to the technical support center for the purification of Mal-PEG4-bis-PEG3-DBCO conjugates. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these specialized hetero-bifunctional linkers and their subsequent bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended purification method for the this compound linker itself?
A1: The primary and most effective method for purifying the standalone this compound linker is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target molecule from starting materials, non-PEGylated contaminants, and products of side reactions based on its hydrophobicity. A C18 column is typically the stationary phase of choice.
Q2: What are the most common impurities I should expect during the synthesis and purification of this linker?
A2: Common impurities include unreacted starting materials, reagents from the synthesis process, and products from side reactions. A significant side product to monitor is the hydrolyzed maleimide (B117702) variant of the linker, where the maleimide ring has opened due to exposure to moisture, rendering it inactive for thiol conjugation.
Q3: How does the purification strategy change after I've conjugated the linker to a protein or antibody?
A3: Once conjugated to a large biomolecule like an antibody, the purification strategy shifts away from RP-HPLC for the final product, as the solvents used can denature the protein. The preferred methods become Size Exclusion Chromatography (SEC) to separate the conjugate from excess, unreacted linker, and potentially Hydrophobic Interaction Chromatography (HIC) to separate conjugates with different drug-to-antibody ratios (DAR). Tangential Flow Filtration (TFF) is also highly effective for buffer exchange and removing small molecule impurities.
Q4: How can I monitor the success of my conjugation and purification?
A4: The success of conjugation and subsequent purification can be monitored using several analytical techniques. UV-Vis spectroscopy can be used to determine the concentration of the conjugate. SDS-PAGE analysis will show a shift in the molecular weight of the protein after conjugation. RP-HPLC or HIC can be used to assess the purity of the final conjugate and determine the drug-to-antibody ratio (DAR). Mass Spectrometry provides a precise mass of the conjugate, confirming the successful attachment of the linker.
Troubleshooting Guide: Purification Issues
This guide addresses specific problems that may arise during the purification of this compound and its bioconjugates.
Issue 1: Low Recovery of the Linker during RP-HPLC Purification
| Potential Cause | Troubleshooting Step |
| Precipitation on Column | The linker may be precipitating on the column if the initial mobile phase is too aqueous. |
| Solution: Start the HPLC gradient with a higher percentage of organic solvent (e.g., 15-20% Acetonitrile) to ensure the linker remains soluble upon injection. | |
| Adsorption to Vials/Tubing | PEGylated molecules can be sticky and adsorb to plastic or glass surfaces, especially if stored in pure aqueous solutions. |
| Solution: Use low-adsorption vials (e.g., siliconized polypropylene). Pre-rinse tubing with a solution containing a low concentration of a non-ionic surfactant or the organic mobile phase. | |
| Product Degradation | The DBCO or maleimide group might be degrading under the purification conditions (e.g., harsh pH from TFA). |
| Solution: Minimize the concentration of Trifluoroacetic Acid (TFA) in the mobile phase to 0.05% or switch to a less harsh acid like Formic Acid (0.1%). Ensure fractions are neutralized immediately after collection if they are acidic. |
Issue 2: Poor Resolution and Broad Peaks in RP-HPLC Chromatogram
| Potential Cause | Troubleshooting Step |
| "Sticky" Nature of PEG | The polyethylene (B3416737) glycol (PEG) chains can cause non-ideal interactions with the stationary phase, leading to peak tailing and broadening. |
| Solution: Try a different stationary phase, such as a C8 or a phenyl column, which may offer different selectivity. Increasing the column temperature (e.g., to 40°C) can also improve peak shape by reducing viscosity and improving mass transfer. | |
| Suboptimal Gradient | A steep gradient may not provide enough time to separate closely eluting impurities. |
| Solution: Flatten the elution gradient. A shallower gradient (e.g., 0.5% organic solvent increase per minute) around the expected elution time of the product can significantly improve resolution. | |
| Column Overload | Injecting too much sample can lead to broad, asymmetric peaks. |
| Solution: Reduce the injection mass. Perform a loading study to determine the optimal sample load for your column diameter. |
Issue 3: Presence of Unreacted Linker after Protein Conjugation and SEC Purification
| Potential Cause | Troubleshooting Step |
| Insufficient SEC Resolution | The SEC column may not have sufficient resolving power to separate the large antibody-drug conjugate (ADC) from the much smaller, unreacted linker, especially if the linker forms aggregates. |
| Solution: Ensure the chosen SEC column has a fractionation range appropriate for separating large proteins from small molecules. Increase the column length or run the chromatography at a lower flow rate to improve resolution. | |
| Inefficient Removal of Small Molecules | The purification method is not adequately removing the excess linker. |
| Solution: Use Tangential Flow Filtration (TFF) or diafiltration with a suitable molecular weight cut-off (MWCO) membrane (e.g., 30 kDa for an antibody) prior to the final SEC polishing step. This is highly efficient for removing small molecules from protein solutions. |
Experimental Protocols
Protocol 1: General RP-HPLC Method for this compound Linker Purification
-
System: Preparative or semi-preparative HPLC system
-
Column: C18 stationary phase (e.g., 10 µm particle size, 19 x 250 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
-
Flow Rate: 15 mL/min (for 19 mm ID column)
-
Detection: UV at 254 nm (for DBCO) and 300 nm (for maleimide)
-
Gradient:
-
Time 0-5 min: 20% B
-
Time 5-35 min: 20% to 70% B (linear gradient)
-
Time 35-40 min: 70% to 95% B (wash)
-
Time 40-45 min: 95% B
-
Time 45-50 min: 95% to 20% B (re-equilibration)
-
-
Sample Preparation: Dissolve the crude linker in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., 20% ACN in water).
-
Post-Purification: Collect fractions corresponding to the main product peak. Analyze by analytical HPLC or LC-MS to confirm purity. Pool pure fractions, neutralize with a base like ammonium (B1175870) bicarbonate if necessary, and lyophilize.
Protocol 2: SEC for Purifying Antibody-Linker Conjugate
-
System: FPLC or HPLC system
-
Column: Size exclusion column suitable for antibodies (e.g., Superdex 200 or equivalent)
-
Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4, or other formulation buffer.
-
Flow Rate: 0.5 - 1.0 mL/min (analytical/semi-prep scale)
-
Detection: UV at 280 nm (for protein)
-
Procedure:
-
Equilibrate the SEC column with at least 2 column volumes of the mobile phase.
-
Inject the conjugation reaction mixture onto the column.
-
The first major peak to elute will be the high molecular weight antibody-drug conjugate (ADC).
-
The second, later-eluting peak will be the low molecular weight unreacted linker and other small molecule impurities.
-
Collect the fractions corresponding to the first peak.
-
Analyze collected fractions using SDS-PAGE and UV-Vis to confirm purity and concentration.
-
Visual Workflow and Logic Diagrams
Caption: Workflow for the purification of the Mal-PEG-DBCO linker via RP-HPLC.
Caption: Purification workflow for an antibody-drug conjugate (ADC).
Caption: Troubleshooting logic for poor RP-HPLC peak resolution.
Technical Support Center: Purification of Biomolecules from Unreacted Mal-PEG4-bis-PEG3-DBCO
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted Mal-PEG4-bis-PEG3-DBCO from final bioconjugate products. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound?
A1: The most effective methods for removing small, unreacted PEG linkers like this compound are based on size-based separation techniques. These include Dialysis, Size Exclusion Chromatography (SEC), and Tangential Flow Filtration (TFF). Each method has its advantages and is suited for different scales and specific requirements of the final product.
Q2: How do I choose the best purification method for my experiment?
A2: The choice of purification method depends on factors such as sample volume, the molecular weight of your final product, required purity, process time, and scalability. Refer to the data summary table below for a comparison of the key performance indicators for each technique to help guide your decision.
Q3: What can cause low recovery of my final product during purification?
A3: Low recovery can be due to several factors, including non-specific binding of the product to the purification matrix (e.g., chromatography resin or filtration membrane), product aggregation, or instability in the chosen buffer.[1] Optimization of buffer conditions, such as pH and ionic strength, and screening different purification media can help mitigate these issues.[1]
Q4: How can I prevent aggregation of my product during purification?
A4: Aggregation can be triggered by the hydrophobicity of the DBCO moiety or by suboptimal buffer conditions.[1] Using PEGylated DBCO reagents can increase hydrophilicity and reduce aggregation.[1] Performing purification at lower temperatures (e.g., 4°C) and screening for stabilizing additives in the buffer, such as arginine or polysorbate, can also be effective.[2]
Data Presentation: Comparison of Purification Methods
The following table summarizes the key quantitative parameters for the three primary methods used to remove unreacted this compound.
| Feature | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Principle | Passive diffusion across a semi-permeable membrane based on a concentration gradient.[3] | Separation based on the hydrodynamic volume of molecules as they pass through a porous gel matrix.[4] | Size-based separation where the sample flows parallel to a membrane, and smaller molecules pass through as permeate. |
| Typical Product Recovery | >90% | >95% | >90%[5] |
| Purity Achieved | High (can achieve >99% removal of small molecules with multiple buffer exchanges)[6] | Very High (>99% removal of small molecules is achievable)[7] | Very High (>99.8% reduction in free linker-drug has been demonstrated)[7] |
| Processing Time | Long (typically 12-48 hours with multiple buffer changes)[8] | Moderate (typically 30-90 minutes per run) | Fast (can be significantly faster than dialysis for large volumes)[9][10] |
| Scalability | Limited (best for small to medium lab scale) | Scalable (from analytical to preparative scales) | Highly Scalable (well-suited for process development and manufacturing)[5] |
| Key Advantage | Simple, gentle, and requires minimal specialized equipment.[6] | High resolution and excellent for removing aggregates.[4] | Fast, scalable, and allows for simultaneous concentration and buffer exchange.[5] |
| Key Disadvantage | Time-consuming and can lead to sample dilution.[6] | Can be complex to set up and may require specialized chromatography systems.[5] | Can be harsh on sensitive molecules due to shear stress, potentially leading to aggregation.[11] |
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the purification of a bioconjugate from unreacted this compound.
Caption: General workflow for bioconjugate purification.
Experimental Protocols
Protocol 1: Dialysis for Removal of Unreacted Linker
Objective: To remove unreacted this compound and other small molecules from the final product via diffusion.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10-20 kDa for an antibody product).
-
Dialysis buffer (at least 200-500 times the sample volume).[8]
-
Stir plate and stir bar.
-
Appropriate clamps for dialysis tubing.
Procedure:
-
Membrane Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with deionized water.
-
Sample Loading: Carefully load the quenched reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped. Securely seal the tubing with clamps.
-
First Dialysis Step: Immerse the sealed dialysis bag in a beaker containing the dialysis buffer. Place the beaker on a stir plate and stir gently at 4°C or room temperature for 2-4 hours.[8]
-
Buffer Exchange 1: Discard the dialysis buffer and replace it with fresh buffer. Continue dialysis for another 2-4 hours.[8]
-
Buffer Exchange 2 (Overnight): Change the buffer again and continue dialysis overnight at 4°C.[8]
-
Sample Recovery: Carefully remove the dialysis bag from the buffer, gently dry the outside, and recover the purified sample.
-
Analysis: Determine the concentration and purity of the final product.
Protocol 2: Size Exclusion Chromatography (SEC)
Objective: To separate the final product from unreacted linker and aggregates based on size.
Materials:
-
SEC column with an appropriate pore size for the molecular weight of the final product.
-
HPLC or FPLC system.
-
Mobile phase (e.g., phosphate-buffered saline, PBS).
-
0.22 µm syringe filters.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter the quenched reaction mixture through a 0.22 µm syringe filter to remove any particulates.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should be optimized for the specific column being used.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. The larger conjugated product will elute first, followed by the smaller unreacted linker.
-
Fraction Collection: Collect fractions corresponding to the elution peaks.
-
Analysis: Pool the fractions containing the purified product and determine the concentration and purity.
Protocol 3: Tangential Flow Filtration (TFF)
Objective: To remove unreacted linker and exchange the buffer using a scalable filtration method.
Materials:
-
TFF system with a membrane cassette of an appropriate MWCO (e.g., 30 kDa for an antibody product).
-
Diafiltration buffer.
-
Peristaltic pump.
-
Pressure gauges.
Procedure:
-
System Setup and Equilibration: Install the TFF membrane and equilibrate the system with the diafiltration buffer.
-
Sample Loading: Load the quenched reaction mixture into the sample reservoir.
-
Concentration (Optional): Concentrate the sample to a desired volume by running the TFF system in concentration mode.
-
Diafiltration: Perform diafiltration by adding the diafiltration buffer to the sample reservoir at the same rate as the permeate is being removed. This is typically done for 5-10 diavolumes to ensure complete removal of the unreacted linker.
-
Final Concentration: Concentrate the purified product to the desired final concentration.
-
Sample Recovery: Recover the concentrated and purified product from the system.
-
Analysis: Determine the final concentration and purity of the product.
Troubleshooting Guide
This guide addresses common issues encountered during the purification process.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for purification issues.
Common Problems and Solutions
| Problem | Possible Cause | Recommended Solution(s) |
| Low Product Recovery | Non-specific binding to the chromatography resin or TFF membrane. | - Optimize the pH and ionic strength of the buffers to minimize interactions.[3]- Screen different resins or membranes with different surface chemistries.[1]- Add a small amount of organic solvent (e.g., 5-10% isopropanol) to the mobile phase in SEC to reduce hydrophobic interactions.[12] |
| Product instability or precipitation in the purification buffer. | - Ensure the buffer composition is optimal for your protein's stability.[3]- Perform purification at a lower temperature (4°C).- Add stabilizing agents like arginine or glycerol (B35011) to the buffer.[13] | |
| Product Aggregation | Hydrophobicity of the conjugated product. | - Use PEGylated DBCO reagents to increase hydrophilicity.[1]- Add non-ionic surfactants (e.g., Polysorbate 20) at low concentrations to the buffers.[2] |
| Shear stress during TFF. | - Optimize the cross-flow rate and transmembrane pressure to minimize shear. | |
| Suboptimal buffer conditions (pH, ionic strength). | - Screen a range of buffer conditions to find the optimal formulation for stability.[13] | |
| Incomplete Removal of Unreacted Linker | Incorrect MWCO/pore size of the dialysis membrane or TFF cassette/SEC column. | - Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your product.[1]- Select an SEC column with a pore size appropriate for the size difference between your product and the linker. |
| Insufficient dialysis time or buffer exchange . | - Increase the duration of dialysis and perform at least three buffer changes with a large volume of fresh buffer.[8] | |
| Insufficient diavolumes in TFF. | - Increase the number of diavolumes (typically 5-10) to ensure complete removal of the small molecule. | |
| Poor resolution in SEC. | - Optimize the flow rate; a slower flow rate often improves resolution.[4]- Use a longer column or a column with a smaller particle size to enhance separation. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Dialysis Methods for Protein Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Comparison of diafiltration and tangential flow filtration for purification of nanoparticle suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Challenges with Aggregation of ADCs Using Hydrophobic Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Antibody-Drug Conjugate (ADC) aggregation, particularly when working with hydrophobic linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation when using hydrophobic linkers?
A1: ADC aggregation is a significant challenge that can adversely impact the stability, efficacy, and safety of the therapeutic. The primary drivers of aggregation, especially when hydrophobic linkers are employed, include:
-
Increased Surface Hydrophobicity: The conjugation of hydrophobic payloads and linkers to the antibody surface creates hydrophobic patches. These patches can interact between ADC molecules, leading to self-association and the initiation of aggregation.[1][2] This is a direct cause of the increased propensity for aggregation.[1][2]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased overall hydrophobicity of the ADC, leading to a greater tendency for aggregation.[2][3][4] While a high DAR can enhance cytotoxicity, it may negatively impact the ADC's stability and pharmacokinetic profile.[2][3]
-
Unfavorable Formulation Conditions: Several formulation factors can destabilize the ADC and promote aggregation. These include suboptimal pH (especially near the isoelectric point of the antibody), low or high salt concentrations, and the presence of organic co-solvents used to dissolve the hydrophobic payload-linker.[1][2]
-
Conformational Instability: The attachment of hydrophobic linker-payloads can induce conformational changes in the antibody, potentially exposing previously buried hydrophobic regions and promoting aggregation.[5]
Q2: What are the consequences of ADC aggregation?
A2: ADC aggregation can have several detrimental effects, including:
-
Reduced Efficacy: Aggregation can lead to faster clearance of the ADC from circulation, reducing the amount of therapeutic that reaches the target tumor cells.[3][6]
-
Increased Immunogenicity: Aggregates, particularly high molecular weight species, can be immunogenic and may cause severe allergic reactions if administered to patients.[1]
-
Altered Pharmacokinetics: Aggregated ADCs exhibit different pharmacokinetic profiles compared to their monomeric counterparts, often leading to unpredictable in vivo behavior.[6]
-
Manufacturing and Yield Issues: Aggregation can lead to product loss during purification steps, reducing the overall yield and increasing manufacturing costs.[1][5] Precipitates require removal through additional processing steps like chromatography or filtration.[5]
-
Decreased Solubility and Stability: The formation of aggregates lowers the overall solubility of the ADC and can compromise its long-term stability and shelf life.[5]
Q3: How can we proactively prevent or minimize ADC aggregation during development?
A3: A multi-pronged approach is recommended to mitigate ADC aggregation:
-
Linker and Payload Engineering:
-
Incorporate Hydrophilic Linkers: Utilizing hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), pyrophosphate diester, or sulfonate groups, can help counteract the hydrophobicity of the payload.[2][5][]
-
Develop More Hydrophilic Payloads: Structural modification of the payload to increase its hydrophilicity can also reduce the aggregation propensity of the final ADC.[]
-
-
Formulation Optimization:
-
Buffer and pH Selection: Careful selection of buffer systems and maintaining an optimal pH away from the antibody's isoelectric point is crucial for stability.[1][]
-
Use of Stabilizing Excipients: The addition of stabilizers such as certain sugars (sucrose, trehalose), amino acids (arginine, histidine), and surfactants (polysorbates) can help prevent aggregation.[]
-
-
Process Optimization:
-
Immobilization During Conjugation: Physically separating antibody molecules by immobilizing them on a solid support during the conjugation process can prevent intermolecular aggregation.[1][5]
-
Control of Conjugation Conditions: Minimizing thermal and physical stress during the conjugation and formulation steps is also effective.[5]
-
-
Site-Specific Conjugation: Employing site-specific conjugation technologies can produce more homogeneous ADCs with a defined DAR, which can lead to improved stability and a reduced tendency to aggregate compared to non-specific conjugation methods.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Increased high molecular weight (HMW) species observed in Size Exclusion Chromatography (SEC). | Hydrophobic interactions between ADC molecules leading to aggregation. | - Optimize the formulation buffer by adjusting pH and salt concentration.- Screen for stabilizing excipients (e.g., arginine, sucrose, polysorbates).- Re-evaluate the hydrophobicity of the linker-payload and consider a more hydrophilic alternative.[5][] |
| Precipitation or visible particulates in the ADC solution. | Severe aggregation and loss of solubility due to high hydrophobicity or unfavorable storage conditions. | - Centrifuge the sample to remove precipitates and analyze the supernatant for protein concentration and aggregation levels.- Review and optimize storage and handling conditions (temperature, agitation).- Consider reducing the drug-to-antibody ratio (DAR).[3][4] |
| Inconsistent results in cell-based assays. | Heterogeneity of the ADC preparation, potentially due to the presence of aggregates which can have altered activity or uptake. | - Purify the ADC using size exclusion chromatography (SEC) to isolate the monomeric species for in vitro studies.[2]- Characterize the purified fractions to confirm their aggregation state before use. |
| Poor in vivo efficacy and rapid clearance. | Aggregation-induced rapid clearance from circulation by the reticuloendothelial system.[9] | - Re-assess the overall hydrophobicity of the ADC.[2][6]- Explore the use of hydrophilic linkers or PEGylation to improve circulation half-life.[3][5][10]- Investigate site-specific conjugation to produce a more homogeneous and potentially more stable ADC.[8] |
Quantitative Data Summary
Table 1: Impact of Linker Hydrophobicity on ADC Aggregation
| Linker Type | Payload | Drug-to-Antibody Ratio (DAR) | % Aggregation (Stressed Conditions) | Reference |
| Hydrophobic (e.g., Val-Cit) | MMAE | 4 | 15-25% | [3] |
| Hydrophilic (e.g., PEG-containing) | MMAE | 4 | 5-10% | [5][11] |
| Hydrophobic (e.g., Val-Cit) | PBD Dimer | 2 | 20-30% | [12] |
| Hydrophilic (e.g., PEG-containing) | PBD Dimer | 2 | < 10% | [12] |
Note: The values presented are representative and can vary significantly based on the specific antibody, payload, conjugation chemistry, and stress conditions applied.
Experimental Protocols
Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify high molecular weight (HMW) aggregates, monomers, and fragments in an ADC sample.
Materials:
-
ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
-
Sample vials
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Centrifuge the sample to remove any large particulates.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Chromatography: Run the chromatography at a constant flow rate.[2] Monitor the eluent using a UV detector at 280 nm.[2]
-
Data Analysis: Integrate the peaks corresponding to the HMW species (aggregates), the main monomer peak, and any low molecular weight (LMW) fragments.[2] Calculate the percentage of each species relative to the total peak area.
Protocol 2: Assessment of ADC Hydrodynamic Radius by Dynamic Light Scattering (DLS)
Objective: To measure the size distribution of particles in the ADC solution to detect the presence of aggregates.
Materials:
-
ADC sample
-
DLS instrument
-
Low-volume disposable cuvettes
-
Filtration unit (0.22 µm filter)
Methodology:
-
Sample Preparation: Filter the ADC sample through a 0.22 µm filter to remove dust and other extraneous particles. Dilute the sample to an appropriate concentration in a suitable buffer.
-
Instrument Setup: Set the DLS instrument parameters, including temperature and measurement duration.
-
Measurement: Transfer the sample to a clean, dust-free cuvette and place it in the DLS instrument. Allow the sample to equilibrate to the set temperature. Perform multiple measurements to ensure reproducibility.[2]
-
Data Analysis: Analyze the correlation function to obtain the size distribution profile, average hydrodynamic radius, and polydispersity index (PDI).[2] An increase in the average particle size or PDI compared to a non-stressed control can indicate aggregation.
Visualizations
Caption: Troubleshooting workflow for addressing ADC aggregation.
Caption: Relationship between linker hydrophobicity and ADC aggregation.
References
- 1. pharmtech.com [pharmtech.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. researchgate.net [researchgate.net]
- 8. pharmafocusamerica.com [pharmafocusamerica.com]
- 9. leapchem.com [leapchem.com]
- 10. purepeg.com [purepeg.com]
- 11. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 12. books.rsc.org [books.rsc.org]
Technical Support Center: Stability of Thiosuccinimide Linkages in Maleimide-Thiol Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of thiosuccinimide linkages formed during maleimide-thiol conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of instability for the thiosuccinimide linkage in maleimide-thiol conjugates?
A1: The main pathways leading to the instability of the thiosuccinimide linkage are:
-
Retro-Michael Reaction: This is a reversible process where the thiosuccinimide adduct breaks down, reverting to the original thiol and maleimide (B117702) components. This deconjugation can lead to premature release of the conjugated molecule (e.g., a drug payload) and allows the maleimide to react with other thiols present in the biological environment, such as glutathione (B108866) or serum albumin, leading to off-target effects.[1][2][3][4][5][6]
-
Hydrolysis: The succinimide (B58015) ring can undergo hydrolysis, which involves the opening of the ring to form a stable maleamic acid thioether. This ring-opened product is no longer susceptible to the retro-Michael reaction, thus providing a more stable linkage.[2][4][6][7][8] However, for commonly used N-alkylmaleimides, the rate of this stabilizing hydrolysis is often too slow to effectively compete with the faster retro-Michael reaction in a biological setting.[3][4]
Q2: My maleimide-thiol conjugate is showing significant instability and payload loss in plasma. What is the likely cause and how can I address this?
A2: Significant payload loss in plasma is most likely due to the retro-Michael reaction, leading to deconjugation and subsequent thiol exchange with plasma proteins like albumin or small molecules like glutathione.[1][3][9][10]
Here are several strategies to address this issue:
-
Promote Thiosuccinimide Ring Hydrolysis: The hydrolyzed, ring-opened form of the conjugate is stable and not prone to the retro-Michael reaction.[6][7] This can be achieved by:
-
Utilize Next-Generation Maleimides: Certain maleimide derivatives are designed to have enhanced stability.
-
Electron-withdrawing N-substituents: Maleimides with electron-withdrawing groups on the nitrogen atom (e.g., N-aryl maleimides) exhibit accelerated rates of thiosuccinimide ring hydrolysis, leading to a more stable final product.[3][7][12]
-
Transcyclization: In specific cases, such as when conjugating to an N-terminal cysteine, a transcyclization reaction can occur, forming a more stable six-membered ring structure.[1][3][13] This prevents the retro-Michael reaction.[1][3][13]
-
-
Employ Alternative Ligation Chemistries: If the instability of the maleimide-thiol linkage remains a significant issue, consider using alternative bioconjugation strategies that form more stable linkages.
Q3: What factors influence the stability of the thiosuccinimide linkage?
A3: Several factors can impact the stability of the thiosuccinimide bond:
-
pH: The retro-Michael reaction is base-catalyzed, meaning the rate of deconjugation increases with higher pH.[6] Conversely, slightly acidic conditions (pH 6.0-6.5) can help to slow down this reaction.[11] Thiazine (B8601807) rearrangement, a side reaction with N-terminal cysteines, is also more rapid at higher pH.[14]
-
Temperature: Higher temperatures can accelerate the rate of the retro-Michael reaction.[6]
-
Thiol pKa: The stability of the thiosuccinimide adduct is influenced by the pKa of the thiol it was formed from. Adducts formed from thiols with a higher pKa tend to be more stable.[6][15]
-
Maleimide Substituents: As mentioned previously, electron-withdrawing groups on the maleimide nitrogen can increase the rate of stabilizing hydrolysis.[3][7][12] The steric environment around the linkage can also play a role.[5]
Troubleshooting Guides
Problem: Low or Incomplete Conjugation Efficiency
| Possible Cause | Troubleshooting Steps |
| Oxidation of Thiols | Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides.[11] Ensure complete reduction of disulfide bonds using a suitable reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[11] If using DTT, it must be removed before adding the maleimide reagent to prevent it from competing in the reaction.[11] Degas buffers and consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation.[11] |
| Suboptimal Reaction pH | The ideal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[4][16] At pH below 6.5, the reaction rate slows down.[11] At pH above 7.5, the maleimide itself can undergo hydrolysis, rendering it inactive, and it may also react with amines (e.g., lysine (B10760008) residues).[4][17] |
| Incorrect Stoichiometry | Ensure an appropriate molar excess of the maleimide reagent is used to drive the reaction to completion. A 10-20 fold molar excess is a common starting point, but this should be optimized for the specific application.[11] |
| Hydrolysis of Maleimide Reagent | Maleimide reagents are susceptible to hydrolysis.[17] Always use freshly prepared solutions of the maleimide reagent. If storage is necessary, dissolve it in an anhydrous solvent like DMSO or DMF and store it under dry conditions.[11] |
Problem: Premature Cleavage of the Conjugate in vitro or in vivo
| Possible Cause | Troubleshooting Steps |
| Retro-Michael Reaction | This is the most common cause of premature cleavage.[4] Confirm payload loss using LC-MS analysis after incubation in plasma or a relevant biological fluid.[4] To mitigate this, induce hydrolysis of the thiosuccinimide ring post-conjugation by incubating at a slightly alkaline pH (e.g., pH 9.0) for a controlled period.[6][11] Alternatively, utilize a more stable, next-generation maleimide.[4] |
| Thiol Exchange with Other Molecules | The released maleimide from the retro-Michael reaction can react with other thiols.[5] A thiol exchange assay can be performed by incubating the conjugate with an excess of a small molecule thiol like glutathione and monitoring the transfer of the payload.[4] |
Quantitative Data on Conjugate Stability
The stability of maleimide-thiol conjugates is highly dependent on the specific maleimide and thiol involved, as well as the experimental conditions. The following tables summarize some reported stability data.
Table 1: Half-lives of Thiosuccinimide Ring Hydrolysis for Different N-Substituted Maleimides
| N-Substituent | pH | Temperature (°C) | Hydrolysis Half-life (t½) |
| Alkyl | 7.4 | 22 | 96 hours |
| Alkyl | 7.4 | 37 | 32 hours |
| Alkyl | 8.6 | 22 | 10 hours |
| Phenyl | 7.4 | 22 | 6.4 hours |
| Phenyl | 7.4 | 37 | 1.5 hours |
| Phenyl | 8.6 | 22 | 0.8 hours |
| F-phenyl | 7.4 | 22 | 4.3 hours |
| F-phenyl | 7.4 | 37 | 0.7 hours |
| F-phenyl | 8.6 | 22 | 0.4 hours |
| Data adapted from Christie, R. J., et al. (2015).[18] |
Table 2: Stability of Different Maleimide-Thiol Conjugates in the Presence of Glutathione (GSH)
| Conjugate Type | Conditions | Remaining Conjugate after 25h |
| N-ethylthiosuccinimide | 10-fold excess GSH, pH 7.4, 25°C | ~85% |
| Transcyclized product | 10-fold excess GSH, pH 7.4, 25°C | Not significantly affected |
| Data adapted from Lahnsteiner, M., et al. (2020).[1] |
Table 3: Stability of an Anti-PD-L1 Homodimer Conjugate
| Linker Type | Conditions | Remaining Dimer after 7 days |
| Stabilized (On-demand hydrolyzed) Linker I | 2 mM GSH, PBS pH 7.4, 37°C | Negligible decomposition |
| Commercial PEG bis-maleimide | 2 mM GSH, PBS pH 7.4, 37°C | <50% |
| Data adapted from Zhang, D., et al. (2024).[19] |
Experimental Protocols
Protocol 1: General Procedure for Maleimide-Thiol Conjugation
-
Disulfide Bond Reduction (if necessary):
-
Dissolve the thiol-containing molecule (e.g., protein, peptide) in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, Tris).[20]
-
If disulfide bonds are present, add a reducing agent.
-
TCEP: Add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. The reaction can proceed directly to conjugation without removing the TCEP.[11]
-
DTT: Add a 10-100 fold molar excess of DTT and incubate for 30-60 minutes at room temperature. Crucially, excess DTT must be removed before adding the maleimide reagent using methods like a desalting column or buffer exchange.[11]
-
-
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized reagent in a minimal amount of an anhydrous organic solvent such as DMSO or DMF.[11]
-
Add the maleimide solution to the reduced thiol-containing solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point.[11]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[11]
-
-
Quenching the Reaction (Optional but Recommended):
-
Add a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess maleimide.[11]
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using an appropriate method such as size exclusion chromatography (SEC), dialysis, or affinity chromatography.[11]
-
Protocol 2: Thiol Exchange Assay to Assess Conjugate Stability
-
Incubate the purified maleimide-thiol conjugate with a significant molar excess (e.g., 100 equivalents) of a competing thiol, such as glutathione (GSH), in a buffer at physiological pH (e.g., PBS, pH 7.4).[4][9]
-
Maintain the incubation at a constant temperature, for example, 37°C.[19]
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the reaction mixture.
-
Analyze the aliquots by HPLC or LC-MS to monitor the decrease in the amount of the original conjugate and the formation of the new thiol-adduct (e.g., GSH-adduct).[4] This allows for the quantification of the rate of thiol exchange.
Visualizations
Caption: Instability pathways of a thiosuccinimide adduct.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. communities.springernature.com [communities.springernature.com]
- 9. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 17. benchchem.com [benchchem.com]
- 18. kinampark.com [kinampark.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. lumiprobe.com [lumiprobe.com]
Technical Support Center: Disulfide Bond Reduction for Maleimide Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the critical step of reducing protein disulfide bonds prior to maleimide (B117702) conjugation.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to reduce disulfide bonds before maleimide conjugation?
Maleimide-based reagents selectively react with free sulfhydryl (thiol) groups (-SH) on cysteine residues.[1][2] In many proteins, particularly antibodies, cysteine residues exist as oxidized disulfide bonds (-S-S-), which are unreactive with maleimides.[1][] Therefore, these disulfide bonds must be cleaved (reduced) to generate free thiols, making them available for conjugation.[1][4]
Q2: What are the most common reducing agents for this purpose?
The two most commonly used reducing agents for this application are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT).[][5]
Q3: What are the key differences between TCEP and DTT?
The primary distinction lies in their chemical structure and its implications for the subsequent maleimide reaction.
-
TCEP is a phosphine-based reducing agent and does not contain a thiol group.[2] This is a significant advantage as it does not directly compete with the protein's thiols for the maleimide reagent.[2] For this reason, it is often the recommended reducing agent.[6]
-
DTT is a thiol-containing reducing agent.[4] While effective at reducing disulfide bonds, the thiol groups on DTT will compete with the protein's newly exposed thiols for reaction with the maleimide.[2][4] This competition can significantly lower the efficiency of your conjugation.[2] Therefore, it is crucial to remove all excess DTT before adding the maleimide reagent.[1][4]
Q4: Can TCEP interfere with the maleimide conjugation reaction?
While TCEP is generally more compatible with maleimide chemistry than DTT, it is not entirely inert.[2][6] Several reports have indicated that TCEP can react with maleimides, which can lead to a reduction in labeling efficiency.[6][7][8] The rate of this side reaction is generally slower than the reaction between the maleimide and a cysteine thiol.[2] To minimize this, it is advisable to use the lowest effective concentration of TCEP and consider its removal or quenching after the reduction step, especially for sensitive applications.[7]
Q5: What is the optimal pH for the reduction and subsequent maleimide conjugation?
A pH range of 7.0-7.5 is ideal for both the reduction and the maleimide conjugation steps.[1][9] This pH range offers a good balance, ensuring the protein's integrity while facilitating the thiol-maleimide reaction.[9] At a pH above 7.5, the reactivity of primary amines (like those on lysine (B10760008) residues) with maleimides increases, which can lead to non-specific labeling.[2] Below pH 7.0, the reaction rate with thiols decreases.[2]
Q6: How can I remove the reducing agent after reduction?
For thiol-containing reducing agents like DTT, removal is mandatory.[1] Common methods for removing excess reducing agents include:
While TCEP does not always require removal, doing so can improve conjugation yields.[4][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Incomplete Disulfide Bond Reduction: The concentration of the reducing agent was too low, or the incubation time was too short.[2] | Increase the molar excess of the reducing agent (a 10-100 fold molar excess of TCEP is often recommended) and/or extend the reduction incubation time (typically 20-30 minutes at room temperature).[1][2] |
| Presence of Interfering Substances: The buffer contains thiol-containing compounds (like DTT) or primary amines (like Tris).[2][10] | Ensure the labeling buffer is free of thiols and primary amines. Use buffers like PBS or HEPES at pH 7.0-7.5.[2] If DTT was used for reduction, it must be completely removed before adding the maleimide.[1] | |
| Sub-optimal pH: The reaction pH is outside the optimal range of 7.0-7.5.[2] | Adjust the pH of the reaction buffer to within the 7.0-7.5 range to ensure optimal reactivity and selectivity for thiol groups.[2] | |
| Hydrolyzed Maleimide Reagent: The maleimide group is susceptible to hydrolysis in aqueous solutions, rendering it inactive. | Prepare the maleimide stock solution in an anhydrous solvent like DMSO or DMF immediately before use and avoid prolonged storage of aqueous solutions.[1][2] | |
| Re-oxidation of Thiols: The newly formed free thiols have re-formed disulfide bonds due to exposure to oxygen. | Perform the reduction and conjugation steps in a degassed buffer and consider flushing the reaction vial with an inert gas (e.g., nitrogen or argon).[1][11] | |
| Protein Precipitation After Labeling | Over-labeling: A high degree of labeling can alter the protein's properties and lead to precipitation.[2] | Reduce the molar ratio of the maleimide reagent to the protein in the labeling reaction. Start with a 10:1 to 20:1 molar excess of the dye to the protein and optimize from there.[1][9] |
| Inappropriate Buffer Conditions: The final storage buffer may not be suitable for the labeled protein. | Ensure the final storage buffer is appropriate for your specific protein. The addition of stabilizers like BSA or glycerol (B35011) may be beneficial for long-term storage.[2][9] | |
| Non-Specific Labeling | High pH: A pH above 7.5 increases the reactivity of primary amines with the maleimide group.[2] | Maintain the reaction pH strictly between 7.0 and 7.5 to ensure chemoselectivity for thiol groups.[2] |
Quantitative Data Summary: Reducing Agent Comparison
| Parameter | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Chemical Nature | Phosphine-based, thiol-free[2] | Thiol-containing[4] |
| Recommended Molar Excess | 10-100 fold over protein[1][9] | Varies, often similar to TCEP |
| Typical Incubation Time | 20-30 minutes at room temperature[1] | Varies, often 30-60 minutes |
| Optimal pH | 7.0-7.5[1][9] | 7.0-7.5 |
| Compatibility with Maleimides | Generally compatible, but can react with maleimides at a slow rate.[6][7] | Not compatible; directly competes with protein thiols for reaction with maleimides.[2][4] |
| Removal Before Conjugation | Recommended for optimal results, but not always mandatory.[4][6] | Mandatory.[1][4] |
Experimental Protocols
Protocol 1: Disulfide Bond Reduction using TCEP
This protocol describes the reduction of a purified protein in preparation for labeling with a maleimide reagent.
-
Prepare the Protein Solution: Dissolve the protein to be labeled in a degassed reaction buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5.[2] A protein concentration of 1-10 mg/mL is generally recommended.[1][11]
-
Add TCEP: Add a 10-100 fold molar excess of TCEP to the protein solution.[1][9]
-
Incubate: Flush the vial with an inert gas (e.g., nitrogen or argon) to minimize re-oxidation of the thiol groups.[1][2] Incubate the mixture for 20-30 minutes at room temperature.[1]
-
(Optional but Recommended) Remove TCEP: Proceed with a buffer exchange step using a desalting column or dialysis to remove the TCEP.
-
Proceed to Maleimide Conjugation: The reduced protein is now ready for the addition of the maleimide reagent.
Protocol 2: Disulfide Bond Reduction using DTT
This protocol describes the reduction of a purified protein using DTT. Crucially, it includes the mandatory step of removing DTT before proceeding to conjugation.
-
Prepare the Protein Solution: Dissolve the protein to be labeled in a degassed reaction buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5. A protein concentration of 1-10 mg/mL is suitable.
-
Add DTT: Add the desired molar excess of DTT to the protein solution.
-
Incubate: Flush the vial with an inert gas and incubate for 30-60 minutes at room temperature.
-
Remove DTT: It is essential to remove all traces of DTT. Use a desalting column, dialysis, or another suitable chromatographic method to exchange the buffer and remove the DTT.[1][4]
-
Proceed to Maleimide Conjugation: The reduced and purified protein is now ready for the addition of the maleimide reagent.
Visualizations
Caption: Experimental workflow for disulfide reduction and maleimide conjugation.
Caption: Troubleshooting logic for low maleimide conjugation efficiency.
References
- 1. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 4. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. lumiprobe.com [lumiprobe.com]
impact of buffer pH on Mal-PEG4-bis-PEG3-DBCO reaction efficiency
Of course. Here is a technical support center with troubleshooting guides and FAQs for the impact of buffer pH on Mal-PEG4-bis-PEG3-DBCO reaction efficiency.
This guide provides technical support for researchers and scientists using the heterotrifunctional linker, this compound. The unique structure of this linker, featuring one maleimide (B117702) group and two DBCO groups, allows for a sequential conjugation strategy that is highly dependent on reaction conditions, particularly buffer pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer pH for the initial maleimide-thiol conjugation step?
A1: The optimal pH range for the reaction between the maleimide group and a thiol (sulfhydryl) group is pH 6.5 to 7.5 .[1][2][3][4] This range offers the best balance between reaction rate and selectivity. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with primary amines (e.g., lysine (B10760008) residues), ensuring high specificity for your target thiol.[1][2][5]
Q2: What happens if the pH is too low or too high during the maleimide reaction?
A2: Deviating from the optimal pH range of 6.5-7.5 can significantly reduce your conjugation efficiency for two main reasons:
-
Below pH 6.5: The reaction rate slows down considerably. This is because the thiol group (-SH) is less likely to be in its more reactive thiolate anion (-S⁻) form.[1][3]
-
Above pH 7.5: Two competing side reactions become problematic. First, the selectivity for thiols is lost as the maleimide begins to react with primary amines.[2][3][6] Second, the maleimide ring itself becomes highly susceptible to hydrolysis, which forms an unreactive maleamic acid and permanently inactivates the linker.[2][3]
Q3: How does buffer pH affect the second reaction step involving the DBCO groups?
A3: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) between the DBCO groups and an azide-functionalized molecule is generally more flexible with pH than the maleimide-thiol reaction. However, studies have shown that higher pH values (ranging from 5 to 10) tend to increase the reaction rate.[7][8] While the reaction proceeds efficiently in common buffers like PBS and HEPES, it is critical to avoid any buffers containing sodium azide , as this will react with and consume your DBCO-functionalized intermediate.[8][9]
Q4: My thiol-containing protein has disulfide bonds. Do I need to reduce them first?
A4: Yes, absolutely. Maleimides react only with free sulfhydryl (-SH) groups, not with oxidized disulfide bonds (S-S).[1][10] You must reduce the disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) prior to initiating the conjugation. If using DTT, it must be removed before adding the maleimide linker, as it contains a thiol group and will compete with your protein.[1]
Q5: How should I prepare and store the this compound linker?
A5: Due to the risk of hydrolysis, aqueous solutions of maleimide-containing linkers are not recommended for long-term storage.[2] The linker should be dissolved in a dry, water-miscible organic solvent such as anhydrous DMSO or DMF immediately before use.[1][11] This stock solution can then be added to your aqueous reaction buffer.
Data Presentation
The following tables summarize the key pH considerations for your experiments.
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | Minimal |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis[3] |
Table 2: Recommended Buffer Conditions for Two-Step Conjugation
| Parameter | Step 1: Maleimide-Thiol Conjugation | Step 2: DBCO-Azide (SPAAC) Conjugation |
| Recommended pH | 6.5 - 7.5 | 7.0 - 8.5 |
| Recommended Buffers | Phosphate (PBS), HEPES, MOPS | Phosphate (PBS), HEPES[7] |
| Additives | 1-5 mM EDTA (to prevent thiol oxidation)[1] | None required |
| Buffers to Avoid | Buffers containing free thiols (e.g., DTT) | Buffers containing sodium azide[5][9] |
Experimental Protocols
This protocol outlines a general two-step procedure for conjugating a thiol-containing protein to two azide-functionalized molecules using this compound.
Materials:
-
Thiol-containing protein (Protein-SH)
-
This compound linker
-
Azide-functionalized molecule (N₃-Molecule)
-
Maleimide Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2
-
SPAAC Reaction Buffer: 0.1 M Sodium Phosphate (PBS), 150 mM NaCl, pH 7.4
-
Anhydrous DMSO
-
Quenching Reagent: L-Cysteine or 2-Mercaptoethanol
-
Desalting columns or other size-exclusion chromatography (SEC) equipment
Procedure:
-
Preparation of Protein-SH:
-
Dissolve your Protein-SH in the Maleimide Reaction Buffer to a concentration of 1-10 mg/mL.
-
If reduction of disulfide bonds is necessary, add TCEP to a 10-50 fold molar excess and incubate for 30-60 minutes at room temperature.
-
Degas the buffer to minimize re-oxidation of the thiol groups.[1]
-
-
Step 1: Maleimide-Thiol Conjugation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 10-20 fold molar excess of the linker stock solution to the Protein-SH solution.[12] Add the linker dropwise while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[12]
-
-
Quenching and Purification (Optional but Recommended):
-
To ensure no unreacted maleimide groups remain, add a quenching reagent (e.g., L-Cysteine) to a final concentration of 1-5 mM and incubate for 15-30 minutes.
-
Remove the excess linker and quenching reagent using a desalting column or SEC, exchanging the buffer to the SPAAC Reaction Buffer (pH 7.4). This yields the intermediate: Protein-S-(PEG)-bis-DBCO.
-
-
Step 2: DBCO-Azide (SPAAC) Conjugation:
-
Final Purification:
-
Purify the final conjugate using an appropriate method such as SEC, dialysis, or affinity chromatography to remove any excess N₃-Molecule.
-
Mandatory Visualization
Reaction Workflow
Caption: Two-step conjugation workflow for this compound.
Troubleshooting Guide
Caption: Troubleshooting logic for low yield in maleimide-thiol conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
avoiding side reactions with Mal-PEG4-bis-PEG3-DBCO
Welcome to the technical support center for Mal-PEG4-bis-PEG3-DBCO. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this heterotrifunctional linker in your experiments. Our goal is to help you mitigate side reactions and achieve optimal results in your conjugation strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a branched polyethylene (B3416737) glycol (PEG) linker designed for bioconjugation.[1][2][3][][5] It features a maleimide (B117702) group for covalent attachment to thiol-containing molecules (such as cysteine residues in proteins), and two dibenzocyclooctyne (DBCO) groups for copper-free click chemistry reactions with azide-modified molecules.[1][2] The PEG spacers enhance the water solubility of the linker and the molecules it conjugates.[1][2] This linker is commonly used in the development of antibody-drug conjugates (ADCs), allowing for the attachment of multiple payloads to a single antibody.[1][5]
Q2: What are the most common side reactions associated with the maleimide group on this linker?
The maleimide group is highly reactive towards thiols, but several side reactions can occur under suboptimal conditions:
-
Hydrolysis: The maleimide ring can be hydrolyzed in aqueous solutions, particularly at neutral to high pH, rendering it inactive for conjugation.[6][7] It is recommended to always prepare aqueous solutions of maleimide-containing reagents immediately before use.[6]
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine (B10760008) residues, leading to a loss of selectivity.[6]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and a thiol is potentially reversible.[6] In environments rich in thiols, such as in vivo, this can lead to the transfer of the conjugated payload to other molecules, causing off-target effects.[6][8]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the initial conjugate can rearrange to form a more stable six-membered thiazine ring.[6][9][10]
Q3: Are there any known side reactions for the DBCO group?
The DBCO group is generally very stable and highly specific for reacting with azides via strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[11][12][13][14] This reaction is bio-orthogonal, meaning it does not interfere with biological processes.[11][12][15] However, some considerations are:
-
Degradation: DBCO reagents can degrade over time, especially with improper storage or exposure to moisture.[16] It is advisable to use fresh reagents for best results.[16]
-
Hydrophobicity: The DBCO moiety is hydrophobic, which can sometimes lead to aggregation of the conjugated molecules.[8][17] The PEG spacers in the this compound linker help to mitigate this effect.
-
Acid-Promoted Rearrangement: Under acidic conditions, DBCO can undergo rearrangement, which alters its click reactivity.[18]
Q4: How can I improve the in-vivo stability of my maleimide conjugate and prevent payload loss?
To enhance the stability of the maleimide-thiol linkage and prevent the retro-Michael reaction, you can induce hydrolysis of the thiosuccinimide ring to the corresponding succinamic acid after the initial conjugation is complete.[6] This can be achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C.[6] Monitor the ring-opening by mass spectrometry to confirm the completion of the reaction.[6]
Troubleshooting Guides
Issue 1: Low or No Conjugation to Thiols (Maleimide Reaction)
| Potential Cause | Troubleshooting Steps |
| Hydrolyzed Maleimide | Prepare fresh solutions of the this compound linker in a dry, compatible organic solvent like DMSO or DMF immediately before use.[6] Avoid prolonged storage in aqueous buffers. |
| Inaccessible or Oxidized Cysteines | Ensure the target cysteine residues are available for reaction. If disulfide bonds are present, pre-reduce your protein with a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[6][19] |
| Incorrect pH | The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[6] Lower pH decreases the reaction rate, while higher pH increases the risk of hydrolysis and reaction with amines.[6] |
| Low Molar Ratio | Increase the molar excess of the this compound linker relative to the thiol-containing molecule. A starting point of a 10-20 fold molar excess is often recommended.[6] |
Issue 2: Low or No Conjugation to Azides (DBCO Reaction)
| Potential Cause | Troubleshooting Steps |
| Degraded DBCO Reagent | Use fresh this compound linker. Ensure proper storage conditions (as recommended by the supplier) to prevent degradation. |
| Suboptimal Reaction Conditions | DBCO-azide reactions are generally efficient at room temperature (20-25°C) with reaction times of 4-12 hours.[16] For sensitive biomolecules, the reaction can be performed overnight at 4°C.[16] Increasing the concentration of reactants can also improve the reaction rate. |
| Incompatible Buffer Components | Avoid using buffers that contain sodium azide (B81097), as this will compete with your azide-modified molecule for reaction with the DBCO groups.[11][16] |
| Steric Hindrance | The PEG spacers in the linker are designed to minimize steric hindrance. However, if you are conjugating large molecules, optimizing the linker length or the attachment site on your biomolecule may be necessary. |
Experimental Protocols
Protocol 1: General Procedure for Two-Step Conjugation
This protocol outlines the general steps for first conjugating the maleimide group of this compound to a thiol-containing protein, followed by the conjugation of the DBCO groups to an azide-modified molecule.
Step 1: Maleimide-Thiol Conjugation
-
Protein Preparation: Dissolve your thiol-containing protein in a degassed, amine-free buffer (e.g., PBS, pH 7.2-7.4) to a concentration of 1-5 mg/mL.[20] If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.[6]
-
Linker Preparation: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the linker solution to the protein solution.[19] Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[19]
-
Purification: Remove the excess, unreacted linker using a desalting column, dialysis, or size-exclusion chromatography (SEC).[19][21]
Step 2: DBCO-Azide Click Chemistry
-
Azide-Molecule Preparation: Prepare your azide-modified molecule in a compatible reaction buffer (e.g., PBS).
-
Click Reaction: Add the azide-modified molecule to the purified DBCO-functionalized protein. A molar excess of 1.5 to 3 equivalents of the azide molecule per DBCO group is a good starting point.[16]
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[16]
-
Final Purification: Purify the final conjugate using an appropriate method such as HPLC, SEC, or dialysis to remove any unreacted azide-modified molecules.[16][20]
Protocol 2: Quality Control and Characterization
-
Monitoring the Reaction: The DBCO-azide reaction can be monitored by UV-Vis spectrophotometry, as DBCO has a characteristic absorbance at approximately 309 nm which decreases as the reaction proceeds.[12][20]
-
Characterization of the Final Conjugate: The purity and identity of the final conjugate should be confirmed using methods such as SDS-PAGE, which will show a shift in molecular weight, and mass spectrometry to confirm the precise mass of the conjugate. HPLC can be used to assess purity.[20]
Visualizing Reaction Pathways and Troubleshooting
To further aid in understanding the chemical processes and troubleshooting, the following diagrams illustrate the key reaction pathways and a logical workflow for addressing common experimental issues.
Caption: Key reaction pathways in maleimide chemistry.
Caption: The intended DBCO-azide click reaction.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. This compound, 2882973-10-4 | BroadPharm [broadpharm.com]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pharmiweb.com [pharmiweb.com]
- 10. bachem.com [bachem.com]
- 11. interchim.fr [interchim.fr]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Strategies to Improve the Stability of Maleimide-Thiol Conjugates
Welcome to the technical support center for maleimide-thiol conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the stability of maleimide-thiol conjugates.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: My conjugate is losing its payload over time in plasma or in the presence of other thiols. What is happening and how can I prevent it?
Answer:
The loss of payload from a maleimide-thiol conjugate is most often due to a retro-Michael reaction . This reaction reverses the initial conjugation, breaking the stable thioether bond and allowing the maleimide-linked payload to be transferred to other thiol-containing molecules, such as glutathione (B108866) or albumin in plasma.[1][2] This can lead to off-target effects and reduced efficacy of your conjugate.[1]
Solutions:
-
Succinimide (B58015) Ring Hydrolysis: The most common strategy to prevent the retro-Michael reaction is to hydrolyze the succinimide ring of the thioether conjugate. This ring-opening creates a stable succinamic acid thioether that is resistant to cleavage.[3][4][5] This can be achieved by:
-
Post-conjugation pH adjustment: After conjugation, incubate the conjugate in a buffer at a pH of 8.0-9.0. The kinetics of hydrolysis are pH-dependent, with higher pH values accelerating the reaction.[6]
-
Self-hydrolyzing maleimides: Utilize maleimide (B117702) derivatives with N-substituents that have electron-withdrawing properties or contain a basic amino group, which can catalyze intramolecular hydrolysis at neutral pH.[3][7][8]
-
-
Use of Next-Generation Maleimides (NGMs): These reagents, such as dibromomaleimides (DBMs) and diiodomaleimides (DIMs), are designed to re-bridge disulfide bonds.[9][10][11] They react with both cysteine residues of a reduced disulfide bond, forming a stable, hydrolyzed conjugate in the process.[12] This approach not only enhances stability but also leads to more homogeneous conjugates.[9]
-
Thiazine (B8601807) Rearrangement: If your conjugation involves a peptide with an N-terminal cysteine, a rearrangement can occur where the N-terminal amine attacks the succinimide ring, forming a more stable six-membered thiazine ring.[13][14] This can be promoted by extended incubation at pH 7.4.[1]
Question 2: I'm observing low or no conjugation efficiency. What are the potential causes?
Answer:
Low conjugation efficiency can stem from several factors related to reagent stability and reaction conditions.
Potential Causes and Solutions:
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, rendering it inactive.[15]
-
Thiol Oxidation: Free thiol (sulfhydryl) groups can oxidize to form disulfide bonds, which are unreactive with maleimides.[16]
-
Solution: If your protein or peptide has existing disulfide bonds, they must be reduced prior to conjugation. TCEP (tris(2-carboxyethyl)phosphine) is often the preferred reducing agent as it is effective over a wide pH range and does not need to be removed before adding the maleimide.[16] It is also recommended to degas buffers and include a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[16]
-
-
Suboptimal pH: The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5.[17] Below this range, the reaction rate slows down, and above it, maleimide hydrolysis and reactions with amines become more prevalent.[16] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[18]
-
Incorrect Stoichiometry: An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation.
Question 3: I'm observing unexpected side products in my final conjugate. What could they be?
Answer:
Side reactions can lead to a heterogeneous mixture of products.
Common Side Reactions:
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the ε-amino group of lysine (B10760008) residues.[16]
-
Solution: Maintain the reaction pH between 6.5 and 7.5 to ensure selectivity for thiols.[18]
-
-
Thiazine Rearrangement: As mentioned previously, if you are conjugating to a peptide with an N-terminal cysteine, an intramolecular rearrangement can occur to form a thiazine structure.[14][15]
Frequently Asked Questions (FAQs)
What is the primary cause of instability in maleimide-thiol conjugates?
The primary cause of instability is the reversibility of the Michael addition reaction, known as the retro-Michael reaction.[2][21] This allows for the exchange of the maleimide-linked molecule with other thiols present in the environment, such as glutathione.[1]
How can I make my maleimide-thiol conjugate more stable?
The most effective method is to hydrolyze the thiosuccinimide ring to form a stable, ring-opened succinamic acid thioether.[4][5] This can be done by treating the conjugate at a slightly basic pH (8.0-9.0) after the initial conjugation or by using self-hydrolyzing maleimides.[3][6] Next-generation maleimides that re-bridge disulfide bonds also form highly stable conjugates.[9][11]
What is the optimal pH for maleimide-thiol conjugation?
The optimal pH range is 6.5-7.5.[17][18] This range provides a good balance between the reactivity of the thiol group (which increases with pH as it deprotonates to the more nucleophilic thiolate anion) and the stability of the maleimide group (which is prone to hydrolysis at higher pH).[16]
Do I need to reduce disulfide bonds before conjugation?
Yes, maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S).[22] Therefore, if you intend to label cysteine residues involved in disulfide bridges, you must first reduce them using a reducing agent like TCEP or DTT.[16]
How should I store my maleimide reagents?
Maleimide reagents should be stored as dry powders at -20°C. For use, prepare fresh stock solutions in an anhydrous solvent such as DMSO or DMF.[17] Avoid storing maleimides in aqueous solutions for extended periods due to their susceptibility to hydrolysis.[16]
Quantitative Data Summary
The stability of maleimide-thiol conjugates can be significantly influenced by the specific maleimide derivative used and post-conjugation modifications. The table below summarizes the stability of different conjugates under various conditions.
| Conjugate Type | Condition | Half-life (t½) | Extent of Conversion/Loss | Reference |
| N-ethylmaleimide (NEM) - 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 3.1 h | 89.5% | [23] |
| N-phenylmaleimide (NPM) - MPA | Incubated with glutathione | 18 h | 12.3% | [23] |
| N-aminoethylmaleimide (NAEM) - MPA | Incubated with glutathione | - | - | [23] |
| NEM - N-acetyl-L-cysteine (NAC) | Incubated with glutathione | 3.6 h | 90.7% | [23] |
| Ring-opened NEM-MPA | Incubated with glutathione | Stable (no exchange observed over 7 days) | - | [5] |
| Maleimide-based ADC (mc-linked) | Incubated in rat plasma at 37°C | - | ~40% payload loss after 7 days | [6] |
| Hydrolyzed maleimide-based ADC (mc-linked) | Incubated in rat plasma at 37°C | - | <10% payload loss after 7 days | [6] |
| Transcyclized N-terminal Cys conjugate | Incubated with 10-fold excess GSH | - | ~15% loss after 25 hours | [24] |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol outlines a general procedure for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Maleimide-functionalized reagent
-
Reaction Buffer: 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5, degassed.[17]
-
Reducing Agent (optional): TCEP hydrochloride
-
Anhydrous DMSO or DMF
-
Quenching Reagent: Cysteine or 2-mercaptoethanol
-
Desalting column for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the degassed Reaction Buffer at a concentration of 1-10 mg/mL.[17][22]
-
(Optional) Reduction of Disulfide Bonds: If necessary, add a 10-100 fold molar excess of TCEP to the protein solution.[17] Incubate at room temperature for 30-60 minutes.[16] Unlike DTT, excess TCEP does not need to be removed before adding the maleimide.[19]
-
Prepare Maleimide Solution: Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[17]
-
Conjugation Reaction: While gently stirring, add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent.[17] Protect the reaction from light and incubate at room temperature for 2 hours or at 4°C overnight.[17]
-
Quench Reaction: Add a small molecule thiol like cysteine to quench any unreacted maleimide.[16]
-
Purification: Purify the conjugate from excess reagents using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[25]
Protocol 2: Post-Conjugation Succinimide Ring Hydrolysis for Increased Stability
This protocol describes how to increase the stability of a pre-formed maleimide-thiol conjugate by hydrolyzing the succinimide ring.
Materials:
-
Purified maleimide-thiol conjugate
-
Hydrolysis Buffer: 50 mM borate (B1201080) buffer, pH 9.0
-
Storage Buffer: e.g., PBS, pH 7.4
Procedure:
-
Buffer Exchange: Exchange the buffer of the purified conjugate to the Hydrolysis Buffer using a desalting column.
-
Incubation: Incubate the conjugate solution at 37°C. The time required for complete hydrolysis can vary (from hours to days) depending on the specific conjugate. Monitor the reaction progress using mass spectrometry to detect the +18 Da mass shift corresponding to the addition of a water molecule.[6]
-
Final Buffer Exchange: Once hydrolysis is complete, exchange the buffer back to a neutral storage buffer (e.g., PBS, pH 7.4) for long-term storage.
Visualizations
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. bachem.com [bachem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 21. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 22. lumiprobe.com [lumiprobe.com]
- 23. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
Validation & Comparative
Confirming Mal-PEG4-bis-PEG3-DBCO Conjugation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the successful conjugation of functionalized linkers is a critical step in the development of targeted therapeutics and diagnostics. This guide provides a comparative analysis of mass spectrometry and alternative techniques for confirming the conjugation of Mal-PEG4-bis-PEG3-DBCO, a bifunctional linker containing a maleimide (B117702) for thiol-specific reactions and a dibenzocyclooctyne (DBCO) for copper-free click chemistry.
This guide will delve into the experimental methodologies, data presentation, and a head-to-head comparison of mass spectrometry with other common analytical methods, providing the necessary information to select the most appropriate technique for your research needs.
The Gold Standard: Mass Spectrometry
Mass spectrometry (MS) stands as the premier method for the definitive confirmation of bioconjugation. By measuring the mass-to-charge ratio (m/z) of ionized molecules, MS provides an unparalleled level of detail, allowing for the precise determination of molecular weights and, consequently, the confirmation of successful conjugation. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are powerful MS techniques applicable to the analysis of molecules like this compound and their conjugates.
Key Advantages of Mass Spectrometry:
-
Unambiguous Confirmation: Provides direct evidence of covalent bond formation by detecting the expected mass shift.
-
High Specificity and Sensitivity: Can distinguish between conjugated, unconjugated, and partially conjugated species with high accuracy.
-
Structural Information: Tandem mass spectrometry (MS/MS) can be employed to further elucidate the structure of the conjugate and confirm the site of modification.
-
Quantitative Analysis: With appropriate standards, MS can be used for the quantitative assessment of conjugation efficiency.
Experimental Workflow for Mass Spectrometry
The general workflow for confirming a this compound conjugation to a thiol-containing molecule (e.g., a cysteine-containing peptide or protein) is depicted below.
Comparison with Alternative Methods
While mass spectrometry provides the most comprehensive data, other techniques can offer complementary or higher-throughput analysis for routine checks. The following table compares mass spectrometry with UV-Vis Spectroscopy and High-Performance Liquid Chromatography (HPLC).
| Feature | Mass Spectrometry (ESI/MALDI) | UV-Vis Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures mass-to-charge ratio of ions. | Measures absorbance of light at specific wavelengths. | Separates molecules based on physical/chemical properties. |
| Information Provided | Exact molecular weight of reactants and products. | Indirect confirmation by monitoring disappearance of reactants. | Separation of conjugated and unconjugated species. |
| Specificity | Very High | Low to Moderate | Moderate to High |
| Sensitivity | High (pmol to fmol) | Moderate (nmol to µmol) | Moderate (nmol to pmol) |
| Quantitative Capability | Yes (with standards) | Semi-quantitative | Yes (with standards) |
| Throughput | Moderate | High | Moderate to High |
| Cost (Instrument) | High | Low | Moderate |
| Expertise Required | High | Low | Moderate |
Detailed Experimental Protocols
Mass Spectrometry Protocol (Adapted for this compound)
This protocol provides a general guideline for ESI-MS analysis. Instrument parameters will need to be optimized for your specific mass spectrometer and conjugate.
1. Sample Preparation:
- Reaction: Perform the conjugation reaction between your thiol-containing molecule and this compound according to your established protocol.
- Purification: Remove excess, unreacted this compound using a suitable method such as size-exclusion chromatography (SEC) or dialysis. The buffer should be exchanged to a volatile buffer compatible with mass spectrometry, such as 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid in water.
- Concentration: Adjust the sample concentration to approximately 0.1 - 1 mg/mL.
2. ESI-MS Analysis:
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.
- Ionization Mode: Positive ion mode is typically used.
- Sample Infusion: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
- Mass Range: Set the mass analyzer to scan a range that includes the expected masses of the unconjugated starting material and the conjugated product. The molecular weight of this compound is 1556.75 g/mol .
- Data Acquisition: Acquire the mass spectrum.
3. Data Analysis:
- Deconvolute the raw mass spectrum to obtain the zero-charge mass of the species present in the sample.
- Compare the observed mass of the product with the theoretical mass of the conjugate. A successful conjugation will result in a mass increase corresponding to the mass of the this compound linker (minus any leaving groups if applicable to the reaction).
UV-Vis Spectroscopy Protocol
This method relies on the characteristic absorbance of the DBCO group, which diminishes upon successful reaction with an azide (B81097) in a subsequent "click" reaction step. For the initial maleimide-thiol conjugation, UV-Vis is less direct. However, one can monitor the disappearance of the maleimide absorbance around 300 nm, though this can be prone to interference. A more robust UV-Vis method involves the subsequent reaction of the conjugated DBCO.
1. Sample Preparation:
- Prepare solutions of the unconjugated starting material and the purified conjugate at the same concentration in a suitable buffer.
2. UV-Vis Measurement:
- Use a spectrophotometer to measure the absorbance spectra of both solutions from approximately 250 nm to 400 nm.
- The DBCO group has a characteristic absorbance peak at approximately 309 nm.[1][2]
3. Data Analysis:
- To confirm conjugation to an azide-containing molecule, a decrease in the absorbance at 309 nm in the conjugated sample compared to the unconjugated DBCO-containing precursor is indicative of a successful reaction.[1][2]
- This method is semi-quantitative and best used for monitoring reaction progress rather than definitive confirmation.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC can be used to separate the conjugated product from the unconjugated starting materials based on differences in properties like hydrophobicity or size.
1. Sample Preparation:
- Prepare the reaction mixture for injection. It is often beneficial to analyze samples at different time points of the reaction.
2. HPLC Analysis:
- System: A standard HPLC system with a UV detector is required.
- Column: A reversed-phase column (e.g., C18) is commonly used for separating molecules based on hydrophobicity. The conjugation of the PEG linker will alter the hydrophobicity of the starting material.
- Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile) with a modifier like formic acid or trifluoroacetic acid is typically employed.
- Detection: Monitor the elution profile at a wavelength where the molecule of interest absorbs (e.g., 280 nm for proteins, or a wavelength specific to a chromophore in the molecule).
3. Data Analysis:
- Compare the chromatograms of the reaction mixture with those of the starting materials.
- The appearance of a new peak with a different retention time is indicative of product formation.
- The area under the peaks can be used to quantify the extent of conjugation, provided the extinction coefficients of the species are known.
Logical Comparison of Techniques
The choice of analytical technique depends on the specific requirements of the experiment, including the need for definitive confirmation, throughput, and available resources.
Conclusion
For the unambiguous confirmation of this compound conjugation, mass spectrometry is the most powerful and reliable technique. It provides direct evidence of the covalent modification and can be used for detailed structural characterization. While UV-Vis spectroscopy and HPLC are valuable for rapid screening, reaction monitoring, and purification, they provide indirect evidence of conjugation and are more susceptible to interferences. A multi-faceted approach, utilizing the strengths of each technique, will ultimately provide the most comprehensive and robust validation of your bioconjugation success.
References
A Comparative Guide to the HPLC Analysis of Antibody-Drug Conjugates Featuring a Branched, Click-Ready Linker
The development of antibody-drug conjugates (ADCs) as targeted cancer therapeutics has underscored the need for robust analytical methods to ensure their quality, efficacy, and safety. The choice of linker technology is critical, influencing not only the stability and pharmacokinetic profile of the ADC but also its analytical characterization. This guide provides a comparative analysis of ADCs synthesized with the Mal-PEG4-bis-PEG3-DBCO linker against those made with more conventional linkers, focusing on their characterization by High-Performance Liquid Chromatography (HPLC).
The this compound linker is a heterotrifunctional molecule featuring a maleimide (B117702) group for conjugation to thiol groups on the antibody, and two dibenzocyclooctyne (DBCO) groups for the catalyst-free, strain-promoted alkyne-azide cycloaddition (SPAAC) of payload molecules.[1][2][3][4] This branched structure, enhanced with a polyethylene (B3416737) glycol (PEG) spacer for increased water solubility, allows for the attachment of multiple payload molecules, offering a versatile platform for creating next-generation ADCs.[2]
Data Presentation: Comparative Analysis of Linker Technology
The structural characteristics of the linker directly impact the physicochemical properties of the resulting ADC, which can be readily assessed by HPLC. Key quality attributes include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, and the level of aggregation.
Table 1: Comparison of Expected HPLC Profile for Different Linker Technologies
| Parameter | ADC with this compound | ADC with Traditional Linear Linker (e.g., SMCC) | Rationale |
| Average DAR | Potentially higher and more versatile | Typically lower (e.g., 2, 4, 8) | The branched structure with two DBCO handles on the this compound linker allows for the attachment of more payload molecules per conjugation site.[2] |
| DAR Distribution | More complex, potentially broader distribution | More defined peaks for DAR 0, 2, 4, 6, 8 | While site-specific conjugation can be achieved, the dual DBCO groups can lead to a more varied number of drugs per antibody. Cysteine-linked conjugates with traditional linkers often show a clear pattern of even-numbered DAR species.[5][6] |
| Hydrophobicity (HIC) | Increased retention time compared to naked mAb | Increased retention time, but potentially less than the branched linker ADC | The addition of hydrophobic payloads increases retention on HIC columns.[7][8] The potentially higher payload and the linker itself can contribute to greater hydrophobicity. |
| Aggregation (SEC) | PEG spacer mitigates aggregation, but high DAR can increase it | Aggregation is a common issue, especially with hydrophobic payloads | The hydrophilic PEG spacer in the this compound linker helps to improve solubility.[9] However, high drug loading can still induce aggregation.[10] |
| Analytical Complexity | Higher; requires high-resolution methods like LC-MS for full characterization | Lower; HIC with UV detection is often sufficient for routine analysis | The complexity of the DAR distribution may necessitate mass spectrometry for unambiguous peak identification.[11][12] |
Table 2: Overview of Common HPLC Methods for ADC Analysis
| HPLC Method | Principle of Separation | Key Information Obtained | Suitability for this compound ADCs |
| Hydrophobic Interaction Chromatography (HIC) | Separates based on surface hydrophobicity under non-denaturing conditions.[12] A decreasing salt gradient is used for elution.[7] | Drug-to-Antibody Ratio (DAR), distribution of drug-loaded species, naked antibody content.[5][13] | Excellent. HIC is the gold standard for DAR determination and can resolve species based on the number of conjugated payloads.[5][14] |
| Reversed-Phase (RP-HPLC) | Separates based on hydrophobicity under denaturing conditions (organic solvents, low pH).[15] | Analysis of ADC fragments (light chain, heavy chain), confirmation of conjugation sites, detection of free payload.[15][16][17] | Good. Useful for reduced-chain analysis to confirm conjugation, but may be challenging for intact ADC analysis due to potential for on-column degradation.[18] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius (size) in their native state.[18] | Quantification of high molecular weight species (aggregates) and fragments. | Essential. Crucial for monitoring aggregation, which is a critical quality attribute for all ADCs. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Couples HPLC separation with mass detection for precise mass identification.[19] | Unambiguous identification of DAR species, characterization of positional isomers, and identification of impurities.[11][20] | Highly Recommended. Given the potential complexity of ADCs made with this linker, LC-MS provides invaluable, in-depth characterization that UV detection alone cannot.[] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate HPLC analysis. Below are representative protocols for the HIC and RP-HPLC analysis of ADCs.
1. Protocol for HIC-HPLC Analysis of ADC DAR Distribution
This protocol is a generic method for determining the drug distribution and calculating the average DAR of an ADC.
-
Instrumentation:
-
Column:
-
Tosoh TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm, or equivalent HIC column.[16]
-
-
Mobile Phases:
-
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A or a suitable buffer to promote binding to the column.[22]
-
Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes.
-
Injection: Inject 10-20 µg of the prepared ADC sample.
-
Gradient Elution:
-
Detection: Monitor absorbance at 280 nm.[16]
-
Data Analysis: Integrate the peaks corresponding to the naked antibody and the various drug-loaded species. Calculate the average DAR using the relative peak areas and the corresponding DAR for each peak.
-
2. Protocol for RP-HPLC Analysis of Reduced ADC
This method is used to analyze the individual light and heavy chains of the ADC to confirm conjugation.
-
Instrumentation:
-
An HPLC system with a UV detector.
-
-
Column:
-
Agilent AdvanceBio RP-mAb Diphenyl, 2.1 mm x 100 mm, 3.5 µm, or a similar wide-pore C4 or C8 column.[16]
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Procedure:
-
Sample Preparation:
-
To 50 µg of ADC (at ~1 mg/mL), add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM.[16]
-
Incubate the mixture at 37°C for 30 minutes to ensure complete reduction of disulfide bonds.
-
-
Equilibration: Equilibrate the column with the initial gradient conditions (e.g., 95% A, 5% B).
-
Injection: Inject the reduced ADC sample (approximately 10-20 µg).
-
Gradient Elution:
-
Detection: Monitor absorbance at 280 nm.
-
Data Analysis: Identify peaks corresponding to the unconjugated and conjugated light and heavy chains based on their retention times. The conjugated chains will be more hydrophobic and thus have longer retention times.
-
Mandatory Visualization
Diagrams are provided to illustrate the structure of the ADC and the analytical workflow.
Caption: Structure of an ADC with the this compound linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2882973-10-4 | BroadPharm [broadpharm.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. molnar-institute.com [molnar-institute.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 22. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
A Head-to-Head Comparison of ADC Linkers: Mal-PEG4-bis-PEG3-DBCO vs. SMCC for Next-Generation ADC Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Linker Selection in Antibody-Drug Conjugates
The linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their stability, efficacy, and therapeutic index. The choice between different linker technologies can dictate the success of an ADC candidate. This guide provides a detailed comparison of two prominent linker types: the innovative Mal-PEG4-bis-PEG3-DBCO, a branched, cleavable linker utilizing click chemistry, and the clinically validated SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), a non-cleavable linker.
This comparison is supported by a summary of experimental data from representative studies, detailed methodologies for key analytical assays, and visualizations of the chemical and biological processes involved.
At a Glance: Key Differences and Properties
The fundamental difference between these two linkers lies in their payload release mechanisms and conjugation chemistries. This compound is a cleavable linker that allows for intracellular release of the payload, potentially enabling a "bystander effect" where the payload can kill neighboring antigen-negative tumor cells. In contrast, SMCC is a non-cleavable linker that releases the payload only after complete lysosomal degradation of the antibody, a mechanism that enhances plasma stability and is thought to reduce off-target toxicity.[1]
The conjugation strategies also differ significantly. This compound utilizes a combination of traditional maleimide (B117702) chemistry for antibody attachment and bioorthogonal "click chemistry" for payload conjugation.[2][3] SMCC, a heterobifunctional crosslinker, connects antibodies and payloads through amine and thiol reactions, respectively.[4]
Quantitative Data Summary
Table 1: Physicochemical and Stability Comparison
| Property | This compound (and similar DBCO-PEG linkers) | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Linker Type | Branched, Cleavable | Non-cleavable |
| Hydrophilicity | High (due to PEG spacers) | Low |
| Potential DAR | High (e.g., up to 8 or more) | Typically lower (e.g., 2-4) |
| Conjugation Chemistry | Maleimide-thiol and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | NHS ester-amine and Maleimide-thiol |
| Plasma Stability | Generally high, but dependent on the cleavable moiety. | Very high; considered a benchmark for stability. |
| Payload Release Mechanism | Cleavage within the target cell (e.g., by enzymes, pH) | Lysosomal degradation of the antibody |
| Bystander Effect | Yes (possible with cleavable linkers) | No |
Table 2: Comparative Performance Data from Representative Studies
| Parameter | ADC with Branched/PEGylated Cleavable Linker (Illustrative) | ADC with SMCC Linker (Illustrative) |
| In Vitro Cytotoxicity (IC50) | Potent, often in the pM to low nM range. Can be influenced by the bystander effect. | Potent, typically in the low nM range. Activity is strictly target-cell dependent. |
| In Vivo Efficacy (Xenograft Models) | Can show significant tumor growth inhibition, potentially superior in heterogeneous tumors due to the bystander effect. | Clinically validated potent anti-tumor activity in various xenograft models.[5] |
| Plasma Half-life (t1/2) | Can be comparable to SMCC-ADCs, with PEGylation contributing to longer circulation. | Generally long and well-characterized. For example, an SMCC-DM1 ADC showed a t1/2 of 9.9 days in one study.[6] |
| Off-target Toxicity | Potentially higher risk of off-target toxicity if the linker is prematurely cleaved in circulation. | Generally lower off-target toxicity due to high plasma stability.[7] |
Experimental Protocols
Accurate evaluation of ADC performance relies on standardized and robust experimental protocols. Below are detailed methodologies for key assays used in the development and comparison of ADCs.
Protocol 1: ADC Conjugation
A. This compound Conjugation (Two-step)
-
Antibody Thiolation: Partially reduce the antibody's interchain disulfide bonds using a reducing agent like TCEP or DTT to generate free thiol groups.
-
Maleimide Reaction: React the reduced antibody with the maleimide group of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5) for 1-2 hours at room temperature.
-
Purification: Remove excess linker via size-exclusion chromatography (SEC) or dialysis.
-
Click Chemistry: React the DBCO-functionalized antibody with an azide-modified payload. This reaction proceeds without a catalyst (SPAAC) and is typically carried out overnight at 4°C.[8]
-
Final Purification: Purify the final ADC using SEC or hydrophobic interaction chromatography (HIC) to remove unconjugated payload.
B. SMCC Conjugation (Two-step)
-
Antibody Activation: React the antibody with a molar excess of SMCC in an amine-free buffer (e.g., PBS, pH 7.2-7.5) for 30-60 minutes at room temperature. This step attaches the maleimide group to lysine (B10760008) residues on the antibody.[9]
-
Purification: Remove excess SMCC using a desalting column.[9]
-
Payload Conjugation: React the maleimide-activated antibody with a thiol-containing payload for 1-2 hours at room temperature.
-
Quenching: Quench any unreacted maleimide groups with a thiol-containing reagent like L-cysteine.
-
Final Purification: Purify the ADC using SEC or HIC.
Protocol 2: In Vitro Plasma Stability Assay (LC-MS based)
-
Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma (human, mouse, or rat) at 37°C.[2]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation: At each time point, capture the ADC from the plasma using affinity beads (e.g., Protein A/G).
-
Analysis: Analyze the captured ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload deconjugation.[2][7]
-
Free Payload Quantification: The plasma supernatant can also be analyzed by LC-MS/MS to quantify the amount of released (free) payload.[10]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies.
-
Incubation: Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to purple formazan (B1609692) crystals.[11]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against ADC concentration.
Protocol 4: In Vivo Efficacy Study (Xenograft Model)
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunodeficient mice.[5][12]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (vehicle control, ADC, unconjugated antibody).
-
Dosing: Administer the ADC and controls intravenously at specified doses and schedules.
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week.[12]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
Visualization of Key Processes
To further clarify the differences between these two linker technologies, the following diagrams illustrate their conjugation chemistries, mechanisms of action, and a general workflow for their comparison.
Caption: Conjugation workflows for SMCC and this compound linkers.
Caption: Mechanisms of payload release for cleavable and non-cleavable ADCs.
Caption: General experimental workflow for comparing ADC linker performance.
Conclusion
The choice between this compound and SMCC linkers depends heavily on the specific therapeutic strategy and the characteristics of the target antigen and payload.
Choose this compound (or similar branched, cleavable PEGylated linkers) when:
-
A high drug-to-antibody ratio is desired.
-
The payload is hydrophobic, and improved solubility is needed to prevent aggregation.[13]
-
A bystander effect is therapeutically advantageous, for example, in tumors with heterogeneous antigen expression.
-
Site-specific conjugation via click chemistry is a priority to generate a more homogeneous ADC product.
Choose SMCC when:
-
Maximum plasma stability and a minimized risk of premature payload release are critical.[7]
-
A clinically validated and well-understood linker technology is preferred.
-
The target antigen expression is high and homogeneous, and a bystander effect is not required.
-
The payload remains active with the linker and a residual amino acid attached after lysosomal degradation.[1]
Ultimately, the optimal linker must be determined empirically. The protocols and comparative framework provided in this guide offer a robust starting point for researchers to make informed decisions in the design and development of novel, effective, and safe Antibody-Drug Conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. proteochem.com [proteochem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DBCO-based SPAAC and Copper-Catalyzed Click Chemistry (CuAAC)
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice between Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a critical decision that impacts experimental design and outcomes. Both methods achieve the formation of a stable triazole linkage, yet they differ fundamentally in their mechanism, reaction kinetics, and biocompatibility. This guide provides an objective comparison of DBCO-based SPAAC and CuAAC, supported by experimental data and detailed protocols to inform the selection of the most appropriate click chemistry for your research needs.
Introduction to SPAAC and CuAAC
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that joins a terminal alkyne with an azide (B81097) to form a 1,4-disubstituted triazole.[1] This reaction is known for its rapid kinetics and high yields but necessitates a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent.[1]
In contrast, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), as the alkyne component.[2] The high ring strain of the cyclooctyne drives the reaction forward, enabling it to proceed efficiently without the need for a catalyst.[1] This bioorthogonality makes SPAAC particularly suitable for applications in living systems where the cytotoxicity of copper is a concern.[2]
Quantitative Performance Comparison
The choice between SPAAC and CuAAC often involves a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.
Table 1: General Comparison of DBCO-based SPAAC and CuAAC
| Feature | DBCO-based SPAAC | Copper-Catalyzed (CuAAC) |
| Catalyst | None | Copper(I) |
| Biocompatibility | High, suitable for in vivo applications[2] | Lower, due to copper cytotoxicity[3] |
| Reaction Kinetics | Fast, but generally slower than CuAAC[4] | Very fast, with rate acceleration of 10⁷ to 10⁸ over uncatalyzed reactions[5] |
| Reactant Stability | Strained cyclooctynes can be less stable and more complex to synthesize[5] | Terminal alkynes are stable and easy to synthesize[5] |
| Reaction Conditions | Physiological temperature and pH are ideal[2] | Broad pH (4-12) and temperature range[1] |
| Byproducts | No significant byproducts | Minimal, easily removable byproducts[5] |
| Regioselectivity | Forms a mixture of regioisomers | Exclusively forms the 1,4-disubstituted triazole[1] |
Table 2: Comparative Reaction Kinetics
| Reaction | Model Azide | Model Alkyne | Second-Order Rate Constant (k₂) | Conditions |
| DBCO-based SPAAC | Benzyl Azide | DBCO | ~0.1 - 1.0 M⁻¹s⁻¹ | Aqueous buffers, 25-37°C[6][7] |
| 3-azido-L-alanine | sulfo-DBCO-amine | 0.32 - 1.22 M⁻¹s⁻¹ | Various buffers (PBS, HEPES), pH 7, 25°C[6][7] | |
| 1-azido-1-deoxy-β-D-glucopyranoside | sulfo-DBCO-amine | 0.85 - 1.22 M⁻¹s⁻¹ | Various buffers (PBS, HEPES), pH 7, 25°C[6] | |
| CuAAC | Azido-coumarin | Propargyl alcohol | ~10 - 10⁴ M⁻¹s⁻¹ | PBS, pH 7.4, with THPTA ligand, 24°C[8][9] |
| Benzyl Azide | Phenylacetylene | Rate is second order in copper concentration | DMSO[5] |
Note: Reaction rates are highly dependent on the specific reactants, solvent, temperature, and for CuAAC, the ligand system used. The data presented should be considered as a general indicator of relative reaction speeds.
Table 3: Comparison of Reaction Yields and Efficiency
| Reaction | Application | Yield/Efficiency | Key Observations |
| DBCO-based SPAAC | General Bioconjugation | Generally high to quantitative[10] | Can be slower, requiring longer incubation times or higher concentrations.[11] |
| O-GlcNAc Proteomics | Identified 188 putative O-GlcNAc modified proteins.[12] | May exhibit some background reactivity with thiols.[12] | |
| CuAAC | Peptide Conjugation | >95% | Fast reactions, often complete within an hour.[13] |
| O-GlcNAc Proteomics | Identified 229 putative O-GlcNAc modified proteins.[12] | Considered a more powerful method for in vitro proteomics with higher protein identification.[12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are representative protocols for DBCO-based SPAAC and CuAAC.
Protocol 1: DBCO-based SPAAC for Antibody-Oligonucleotide Conjugation
This protocol describes the conjugation of a DBCO-activated antibody with an azide-modified oligonucleotide.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS) dissolved in DMSO (10 mM stock)
-
Azide-modified oligonucleotide
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
Part A: Antibody Activation with DBCO
-
Preparation: Ensure the antibody solution is free of amine-containing buffers or stabilizers. If necessary, perform a buffer exchange into PBS.
-
Reaction Setup: Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 20%.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 100 mM. Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column equilibrated with PBS.
Part B: Click Reaction with Azide-Oligonucleotide
-
Reaction Setup: Mix the purified DBCO-activated antibody with a 2-4 fold molar excess of the azide-modified oligonucleotide in PBS.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[10] Reaction progress can be monitored by the decrease in DBCO absorbance at ~310 nm.[10]
-
Purification: The final antibody-oligonucleotide conjugate can be purified by liquid chromatography (e.g., size exclusion or ion exchange) to remove excess oligonucleotide.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol provides a general guideline for labeling an alkyne-modified protein with an azide-containing dye.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Azide-containing dye (10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)
-
Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA) stock solution (50 mM in water)
-
Aminoguanidine (optional, to prevent side reactions)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein solution.
-
Azide-containing dye to the desired final concentration (e.g., 50 µM).
-
A premixed solution of CuSO₄ and THPTA ligand. For example, to achieve final concentrations of 0.1 mM CuSO₄ and 0.5 mM THPTA (5:1 ligand to copper ratio), add the appropriate volumes of the stock solutions.[13]
-
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[13]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1 hour. Protect the reaction from light if using a light-sensitive dye.
-
Purification: The labeled protein can be purified from excess reagents using a desalting column or dialysis.
Visualizing the Pathways
To better understand the fundamental differences between these two powerful chemistries, the following diagrams illustrate their respective reaction mechanisms and a typical experimental workflow.
Conclusion: Making the Right Choice
The decision between DBCO-based SPAAC and CuAAC ultimately depends on the specific requirements of the experiment.
Choose DBCO-based SPAAC when:
-
Biocompatibility is paramount: For applications involving live cells, in vivo imaging, or sensitive biological systems, the copper-free nature of SPAAC is a distinct advantage, avoiding the cytotoxicity associated with CuAAC.[2]
-
Simplicity is desired: SPAAC does not require the preparation of a catalyst cocktail, reducing the number of reagents and potential for reaction inhibition.
Choose CuAAC when:
-
Reaction speed is critical: CuAAC is significantly faster than SPAAC, which can be advantageous when working with unstable molecules or when high throughput is required.[4]
-
Reactant cost and availability are concerns: Terminal alkynes and copper catalysts are generally less expensive and more readily available than the strained cyclooctynes used in SPAAC.[5]
-
Regiospecificity is required: CuAAC exclusively produces the 1,4-disubstituted triazole isomer, which can be important for the structural integrity and function of the final conjugate.[1]
By carefully considering the quantitative data, experimental protocols, and the inherent advantages and disadvantages of each method presented in this guide, researchers can make an informed decision to select the optimal click chemistry strategy for their specific application, leading to more efficient and successful outcomes in their research and development endeavors.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. interchim.fr [interchim.fr]
- 12. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
Stability Showdown: DBCO-Cysteine vs. Maleimide-Cysteine Linkages in Bioconjugation
In the realm of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics, the stability of the linkage between a biomolecule and its payload is paramount. An unstable linker can lead to premature release of the payload, resulting in off-target toxicity and reduced therapeutic efficacy. This guide provides an objective comparison of two prominent cysteine-directed conjugation chemistries: the traditional maleimide-cysteine linkage and the more recent DBCO-cysteine linkage, supported by experimental data and detailed protocols.
At the Chemical Core: A Tale of Two Linkages
The maleimide-cysteine linkage is formed via a Michael addition reaction between the thiol group of a cysteine residue and the double bond of a maleimide (B117702). This has been a workhorse in bioconjugation due to its high selectivity for thiols and rapid reaction kinetics under mild conditions.[1]
Conversely, the DBCO-cysteine linkage is formed through a thiol-yne reaction, where the thiol of a cysteine adds across one of the strained alkyne bonds of a dibenzocyclooctyne (DBCO) group. This reaction is a type of "click chemistry" that proceeds efficiently without the need for a copper catalyst.[2]
The Stability Question: Reversibility vs. Robustness
The primary drawback of the maleimide-cysteine linkage is its instability under physiological conditions. The resulting thiosuccinimide adduct is susceptible to a retro-Michael reaction, a reversible process that can lead to deconjugation.[3][4] In a biological environment rich in thiols like glutathione (B108866) (GSH) and human serum albumin, this reversibility allows for the payload to be transferred from the intended antibody to these other molecules, compromising the conjugate's integrity and therapeutic window.[1][5] While the thiosuccinimide ring can undergo hydrolysis to form a more stable, ring-opened structure, this process is often slow for the commonly used N-alkyl maleimides and cannot fully prevent payload loss.[6][7]
In stark contrast, the thiol enol ether bond of the DBCO-cysteine conjugate is highly stable.[2] It is not susceptible to the retro-Michael reaction and demonstrates exceptional stability in the presence of exogenous thiols, making it a more reliable linkage for applications requiring long-term stability in vivo.[2]
Quantitative Stability Data
Experimental studies directly comparing the two linkages under physiologically relevant conditions highlight the superior stability of the DBCO-cysteine bond.
| Linkage Type | Experimental Condition | Time | % Intact Conjugate Remaining | Reference |
| Maleimide-Cysteine | Incubation with Glutathione (GSH) at 37°C, pH 7.4 | 4 Days | < 14% | [2] |
| Maleimide-Cysteine | In plasma (reported for various ADCs) | 7-14 Days | 25 - 50% | [1] |
| Maleimide-Cysteine | N-alkyl maleimide in thiol-containing buffer at 37°C | 7 Days | 33 - 65% | [8] |
| DBCO-Cysteine | Incubation with Glutathione (GSH) at 37°C, pH 7.4 | 4 Days | 100% (Intact) | [2] |
Experimental Protocols
To allow researchers to validate these findings, we provide detailed methodologies for key stability experiments.
Protocol 1: Comparative Stability in the Presence of Glutathione
This protocol is adapted from studies directly comparing the stability of different conjugates in the presence of a high concentration of a competing thiol.[2]
Objective: To assess the stability of DBCO-cysteine and maleimide-cysteine linkages against thiol-mediated exchange.
Materials:
-
Purified protein/peptide conjugate (e.g., P1-DBCO and P1-Maleimide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
LC-MS system (Liquid Chromatography-Mass Spectrometry)
-
Incubator at 37°C
Procedure:
-
Sample Preparation: Prepare stock solutions of the DBCO- and maleimide-cysteine conjugates in PBS.
-
Reaction Setup: In separate microcentrifuge tubes, dilute each conjugate to a final concentration of 50 µM in PBS containing a 10-fold molar excess of Glutathione.
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 72, and 96 hours), withdraw an aliquot from each reaction tube.
-
Analysis: Immediately analyze the aliquots by LC-MS. Monitor the disappearance of the mass corresponding to the intact conjugate and the appearance of any degradation or exchange products (e.g., the glutathione adduct).
-
Quantification: Calculate the percentage of intact conjugate remaining at each time point by integrating the area of the corresponding peak in the chromatogram, relative to the T=0 time point.
Protocol 2: General Assessment of Bioconjugate Stability in Serum
This protocol provides a general workflow for evaluating the stability of a bioconjugate in a more complex biological matrix like human or animal serum.[9]
Objective: To determine the stability of a bioconjugate under conditions that mimic the in vivo circulatory environment.
Materials:
-
Purified bioconjugate
-
Human or animal serum (e.g., rat or mouse serum)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-Performance Liquid Chromatography (HPLC) or LC-MS system
-
Centrifuge (capable of 14,000 x g)
-
Incubator at 37°C
Procedure:
-
Sample Preparation: Prepare a stock solution of the bioconjugate in PBS.
-
Reaction Setup:
-
Serum Sample: Dilute the bioconjugate stock solution into serum to a final concentration of 1 mg/mL.
-
Control Sample: Prepare a control by diluting the bioconjugate in PBS to the same final concentration.
-
-
Incubation: Incubate both the serum and PBS samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Protein Precipitation: To the serum aliquots, add three volumes of cold acetonitrile to precipitate the serum proteins. For the PBS control, simply dilute with the mobile phase.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Analysis: Collect the supernatant and analyze it by reverse-phase HPLC or LC-MS. Monitor the peak corresponding to the intact bioconjugate.
-
Quantification: The percentage of intact conjugate at each time point is calculated by comparing the peak area to that of the T=0 time point.
Conclusion
The experimental evidence clearly indicates that the DBCO-cysteine linkage provides a significant stability advantage over the traditional maleimide-cysteine linkage. The susceptibility of the maleimide-cysteine adduct to retro-Michael reactions and subsequent thiol exchange is a critical liability, particularly for therapeutics requiring long circulation times. In contrast, the DBCO-cysteine bond is robust and stable under physiological conditions. For researchers and drug developers, the choice of linker chemistry is a critical design parameter that directly impacts the safety and efficacy of the final bioconjugate. While maleimide chemistry is well-established, the superior stability profile of the DBCO-cysteine linkage makes it a compelling alternative for the development of next-generation biotherapeutics.
References
- 1. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Assessing the In Vivo Stability of Mal-PEG4-bis-PEG3-DBCO Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of a linker is a critical determinant of the therapeutic efficacy and safety profile of antibody-drug conjugates (ADCs). Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. Conversely, a linker that is too stable may prevent the efficient release of the cytotoxic payload at the target site. This guide provides a comprehensive comparison of the in vivo stability of conjugates featuring the Mal-PEG4-bis-PEG3-DBCO linker, with a focus on the well-documented lability of the maleimide-thiol linkage and the high stability of the DBCO-azide click chemistry ligation.
The this compound is a heterotrifunctional linker, featuring a maleimide (B117702) group for conjugation to thiol-containing molecules (such as cysteine residues on an antibody), and two dibenzocyclooctyne (DBCO) moieties for copper-free click chemistry with azide-modified molecules. The polyethylene (B3416737) glycol (PEG) chains are incorporated to enhance solubility and provide spatial separation between the conjugated molecules[1][2][3].
The Challenge of Maleimide-Thiol Conjugate Stability
The conjugation of maleimides to thiols proceeds via a Michael addition reaction, forming a thiosuccinimide bond[4]. While this reaction is efficient and highly selective for thiols at physiological pH (6.5-7.5)[4][5], the resulting thioether linkage is susceptible to in vivo degradation through a retro-Michael reaction[4][5][6]. This reaction is reversible and can lead to the exchange of the linker-payload with other thiol-containing molecules in the plasma, such as albumin and glutathione[6][7]. This phenomenon, often termed "payload migration," can result in the premature release of the drug, leading to off-target toxicity and reduced efficacy[5][7].
Studies have shown that the stability of the thiosuccinimide ring is influenced by the local chemical environment and the structure of the maleimide itself[5]. For instance, N-aryl maleimides exhibit greater stability compared to N-alkyl maleimides due to faster hydrolysis of the succinimide (B58015) ring, which forms a stable, ring-opened structure that prevents the retro-Michael reaction[8].
The Stability Advantage of DBCO-Azide Click Chemistry
In contrast to the maleimide-thiol linkage, the strain-promoted alkyne-azide cycloaddition (SPAAC) between DBCO and an azide (B81097) forms a highly stable triazole ring[9]. This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes[10]. The resulting triazole linkage is exceptionally resistant to hydrolysis and enzymatic cleavage, ensuring a stable connection between the linker and the payload in vivo[9].
Comparative Stability Data
| Linker Chemistry | Bond Type | In Vivo Stability | Key Considerations |
| N-Alkyl Maleimide-Thiol | Thioether (Thiosuccinimide) | Moderate to Low | Prone to retro-Michael addition and thiol exchange, leading to payload migration[7][8]. |
| N-Aryl Maleimide-Thiol | Thioether (Hydrolyzed Succinimide) | High | Faster hydrolysis of the succinimide ring leads to a more stable, ring-opened structure that prevents retro-Michael addition[8]. |
| DBCO-Azide (Click Chemistry) | Triazole | Very High | Exceptionally stable and resistant to hydrolysis and enzymatic cleavage[9]. |
| Vinyl Sulfone-Thiol | Thioether | High | Forms a stable, irreversible thioether bond[8]. |
Experimental Protocols for Assessing In Vivo Stability
The in vivo stability of ADCs is typically assessed by measuring the concentration of the total antibody, the intact ADC, and the free payload in plasma over time. The key analytical techniques employed are Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA)[11].
LC-MS-Based Methods for ADC Analysis
LC-MS is a powerful technique that can provide detailed information on the structural integrity of the ADC, including the drug-to-antibody ratio (DAR)[12][13].
Protocol for Intact ADC Analysis by LC-HRMS:
-
Sample Preparation: Collect plasma samples from animals at various time points post-ADC administration.
-
Immunocapture: Isolate the ADC from the plasma matrix using anti-human IgG coated magnetic beads[14][15].
-
Elution/Digestion: Elute the captured ADC or perform on-bead digestion with enzymes like IdeS to generate smaller fragments[14].
-
LC-HRMS Analysis: Analyze the intact or fragmented ADC using high-resolution mass spectrometry (HRMS) to determine the molecular weight and quantify the different DAR species[12][15].
-
Data Analysis: Calculate the average DAR at each time point to assess the rate of drug deconjugation.
Protocol for Free Payload Quantification by LC-MS/MS:
-
Sample Preparation: Precipitate proteins from the plasma samples to release the free payload[14].
-
Extraction: Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the small molecule payload[14].
-
LC-MS/MS Analysis: Quantify the free payload using a sensitive and specific LC-tandem mass spectrometry (MS/MS) method[14].
ELISA-Based Methods for ADC Analysis
ELISA is a high-throughput method commonly used for the quantification of total antibody and conjugated antibody[16][17][18].
Protocol for Total Antibody Quantification:
-
Coating: Coat a microplate with the target antigen or an anti-idiotypic antibody.
-
Sample Incubation: Add diluted plasma samples to the wells.
-
Detection: Use an enzyme-labeled anti-human IgG antibody for detection[17].
-
Quantification: Measure the absorbance and calculate the concentration based on a standard curve.
Protocol for Conjugated Antibody Quantification:
-
Coating: Coat a microplate with an anti-payload antibody[19].
-
Sample Incubation: Add diluted plasma samples to the wells.
-
Detection: Use an enzyme-labeled anti-human IgG antibody for detection[17][19].
-
Quantification: Measure the absorbance and calculate the concentration of the antibody that is still conjugated to the drug.
Visualizing Experimental Workflows and Stability Concepts
To further clarify the processes involved in assessing in vivo stability and the implications of linker choice, the following diagrams are provided.
Caption: Workflow for assessing in vivo ADC stability.
Caption: Comparison of linker stability pathways.
References
- 1. conju-probe.com [conju-probe.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. This compound, 2882973-10-4 | BroadPharm [broadpharm.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. biocompare.com [biocompare.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lim & BioSystems [lbiosystems.co.kr]
A Researcher's Guide to Validating the Activity of Dual-Payload Antibody-Drug Conjugates
A comprehensive comparison of functional assays, experimental data, and mechanistic insights for researchers, scientists, and drug development professionals.
The advent of dual-payload antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. By delivering two distinct cytotoxic agents to cancer cells, these next-generation ADCs offer the potential to enhance therapeutic efficacy, overcome drug resistance, and improve patient outcomes. This guide provides an objective comparison of key functional assays used to validate the activity of dual-payload ADCs, supported by experimental data and detailed protocols.
Comparative Efficacy of Dual-Payload vs. Single-Payload ADCs
Dual-payload ADCs have consistently demonstrated superior potency and efficacy compared to their single-payload counterparts across a range of cancer cell lines and in vivo models.[1][2][3][4] This enhanced activity is often attributed to the synergistic or complementary mechanisms of action of the two payloads, which can target different cellular pathways to induce cell death and overcome resistance.[4][5]
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of an ADC's potency. The following tables summarize comparative IC50 values for dual-payload ADCs versus single-payload ADCs in various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of a Dual-Payload ADC (MMAF-SN38) vs. Single-Payload ADCs [1][6]
| Cell Line | Cancer Type | 412a-MMAF (nM) | 412a-SN38 (nM) | 412a-MMAF+SN38 (nM) |
| BxPC-3 | Pancreatic | 0.5 | 1.2 | 0.3 |
| MKN-45 | Gastric | 0.8 | 1.5 | 0.4 |
| NCI-N87 | Gastric | 1.1 | 2.1 | 0.6 |
| HCC1954 | Breast | 0.7 | 1.8 | 0.5 |
Table 2: In Vitro Cytotoxicity (EC50) of a HER2-Targeted Dual-Payload ADC (MMAE-MMAF) vs. Single-Payload ADCs [7]
| Cell Line | ADC Payload | EC50 (nM) |
| KPL-4 (HER2+) | MMAE (DAR 4) | 0.035 |
| MMAF (DAR 4) | 0.021 | |
| MMAE/F (DAR 2+2) | 0.029 | |
| JIMT-1 (HER2+, MDR1+) | MMAE (DAR 4) | >10 |
| MMAF (DAR 4) | 0.045 | |
| MMAE/F (DAR 2+2) | 0.038 |
Table 3: In Vitro Cytotoxicity (IC50) of a CD276-Targeted Dual-Payload ADC (MMAF-IMQ) vs. Single-Payload ADCs [8][9]
| Cell Line | Cancer Type | mAb-MMAF (nM) | mAb-IMQ (µM) | mAb-MMAF/IMQ (nM) |
| MDA-MB-231 | Triple-Negative Breast | 175.0 | 7.7 | 18.8 |
| MDA-MB-468 | Triple-Negative Breast | 50.7 | 6.9 | 16.9 |
| 4T1 | Murine Breast | 125.4 | 13.1 | 40.8 |
In Vivo Efficacy
The enhanced anti-tumor activity of dual-payload ADCs observed in vitro often translates to improved efficacy in preclinical xenograft models.
Table 4: Comparative In Vivo Efficacy of a Dual-Payload ADC (MMAF-SN38) in a BxPC-3 Xenograft Model [5]
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| 412a-MMAF | 1 | 45 |
| 412a-SN38 | 1 | 38 |
| 412a-MMAF+SN38 | 1 | 85 |
Key Functional Assays for Dual-Payload ADC Validation
A comprehensive evaluation of dual-payload ADC activity requires a panel of functional assays to assess cytotoxicity, bystander effects, and efficacy in resistant models.
In Vitro Cytotoxicity Assays
These assays are fundamental for determining the potency of an ADC.
-
Principle: Cancer cells are treated with serial dilutions of the ADC, and cell viability is measured after a defined incubation period.
-
Common Readouts:
-
Metabolic Activity: MTT or XTT assays measure the reduction of a tetrazolium salt by metabolically active cells.[10][11]
-
ATP Content: Luminescence-based assays like CellTiter-Glo quantify ATP as an indicator of viable cells.[1]
-
Real-Time Imaging: Systems like the IncuCyte allow for kinetic monitoring of cell proliferation and death.
-
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000-10,000 cells per well in 50 µL of culture medium. Incubate overnight at 37°C and 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the dual-payload ADC, single-payload ADCs, and relevant controls. Add 50 µL of the ADC solutions to the respective wells.
-
Incubation: Incubate the plate for 72-120 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.
Bystander Effect Assays
These assays are crucial for payloads that can diffuse out of the target cell and kill neighboring antigen-negative cells.[12][13][14]
-
Principle: Co-culture systems of antigen-positive (Ag+) and antigen-negative (Ag-) cells are used to assess the killing of Ag- cells upon ADC treatment.[15]
-
Assay Formats:
-
Co-culture Assay: Ag+ and fluorescently labeled Ag- cells are plated together and treated with the ADC. The viability of the Ag- cells is monitored by microscopy or flow cytometry.[13][16][17]
-
Conditioned Medium Transfer Assay: Medium from ADC-treated Ag+ cells is transferred to a culture of Ag- cells to determine if secreted cytotoxic agents can induce cell death.[13][16][18]
-
-
Cell Labeling: Label the antigen-negative (Ag-) cell line with a fluorescent marker (e.g., GFP).
-
Co-culture Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-cultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture.
-
Incubation and Imaging: Incubate the plate for 72-96 hours and acquire images using a high-content imaging system.
-
Data Analysis: Quantify the number of viable fluorescent Ag- cells in the ADC-treated co-cultures compared to untreated controls. A significant decrease in the viability of Ag- cells indicates a bystander effect.
Assays in Drug-Resistant Cell Models
Evaluating ADCs in resistant cell lines is critical to assess their ability to overcome mechanisms of drug resistance.[1][19][20]
-
Principle: Drug-resistant cell lines are generated by continuous or intermittent exposure to a chemotherapeutic agent. The efficacy of the dual-payload ADC is then compared between the resistant and parental (sensitive) cell lines.[21][22][23]
-
Types of Resistant Models:
-
Determine IC50: First, determine the IC50 of doxorubicin (B1662922) for the parental cancer cell line using a standard cytotoxicity assay.
-
Initial Exposure: Treat the parental cells with doxorubicin at a concentration close to the IC50 for a defined period (e.g., 24-48 hours).
-
Recovery: Remove the drug-containing medium and allow the surviving cells to recover and proliferate in drug-free medium.
-
Stepwise Dose Escalation: Once the cells have recovered, repeat the treatment with a slightly higher concentration of doxorubicin.
-
Repeat Cycles: Continue this cycle of treatment and recovery, gradually increasing the doxorubicin concentration over several months.
-
Characterization: Periodically assess the resistance of the cell population by determining the new IC50 of doxorubicin and comparing it to the parental cell line.
Mechanistic Insights: Visualizing Payload Signaling Pathways
Understanding the mechanisms of action of the individual payloads is crucial for interpreting the activity of dual-payload ADCs. The following diagrams illustrate the signaling pathways of common payloads.
Mechanism of Action of a Tubulin Inhibitor (MMAE)
MMAE, a potent anti-mitotic agent, disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[9][24][25][26][27]
Caption: MMAE is released from the ADC in the lysosome and inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Mechanism of Action of a Topoisomerase I Inhibitor (SN-38)
SN-38, the active metabolite of irinotecan, inhibits topoisomerase I, leading to DNA damage and cell death.[7][8][10][20][23][28][29][30][31]
Caption: SN-38 stabilizes the topoisomerase I-DNA complex, leading to DNA double-strand breaks and activation of the DNA damage response.
Synthetic Lethality with Dual DNA Damage Response Inhibitors
Combining a PARP inhibitor with a CHK1 inhibitor can induce synthetic lethality in cancer cells by targeting two key nodes in the DNA damage response pathway.[32][33][34]
Caption: Inhibition of both PARP and CHK1 prevents DNA repair and cell cycle arrest, leading to accumulation of DNA damage and cell death.
Experimental Workflow for Dual-Payload ADC Validation
A systematic approach is essential for the comprehensive validation of dual-payload ADCs.
Caption: A typical workflow for the functional validation of dual-payload ADCs, progressing from in vitro characterization to in vivo efficacy.
This guide provides a foundational framework for the functional validation of dual-payload ADCs. The presented assays, protocols, and mechanistic insights are intended to aid researchers in the design and execution of their studies, ultimately contributing to the development of more effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. A Dual-Payload Bispecific ADC Improved Potency and Efficacy over Single-Payload Bispecific ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dual Payload ADC: Empowering precision cancer therapy | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. Topoisomerase-I inhibitor SN-38 can induce DNA damage and chromosomal aberrations independent from DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. oncotarget.com [oncotarget.com]
- 18. Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Establishing and characterizing a novel doxorubicin-resistant acute myeloid leukaemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. researchgate.net [researchgate.net]
- 22. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. kaggle.com [kaggle.com]
- 30. researchgate.net [researchgate.net]
- 31. ATR, CHK1 and WEE1 inhibitors cause homologous recombination repair deficiency to induce synthetic lethality with PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. Exploring the Synergy between PARP and CHK1 Inhibition in Matched BRCA2 Mutant and Corrected Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cleavable vs. Non-Cleavable Linkers: A Comparative Guide to ADC Efficacy
For Researchers, Scientists, and Drug Development Professionals
The efficacy of an Antibody-Drug Conjugate (ADC) is critically influenced by the linker that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability, and the overall therapeutic window of the ADC. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies, to aid in the rational design and development of next-generation ADCs.
At a Glance: Key Differences
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release Mechanism | Triggered by specific conditions in the tumor microenvironment or within the cell (e.g., enzymes, pH, glutathione (B108866) concentration).[1][2] | Requires complete proteolytic degradation of the antibody in the lysosome.[3][4] |
| Released Payload | Typically the unmodified, potent parent drug. | Payload attached to the linker and an amino acid residue.[3] |
| Bystander Effect | Generally high, as the released, membrane-permeable drug can kill neighboring antigen-negative tumor cells.[2][5] | Limited to non-existent, as the released payload is often charged and less membrane-permeable.[6] |
| Plasma Stability | Can be more susceptible to premature payload release in circulation, potentially leading to off-target toxicity.[5] | Generally higher plasma stability, leading to a potentially better safety profile and a wider therapeutic window.[3][7] |
| Dependence on Target Biology | Less dependent on the rate of lysosomal degradation. | Highly dependent on efficient internalization and lysosomal trafficking of the ADC.[6] |
| Applicability | Broadly applicable to a wide range of cancer types, including those with heterogeneous antigen expression.[8] | May be more suitable for tumors with high and homogeneous antigen expression. |
Quantitative Performance Data
The following tables summarize quantitative data from preclinical studies to provide a comparative overview of ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons with the same antibody and experimental conditions are limited in the published literature.[5]
In Vitro Cytotoxicity (IC50)
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 (M) |
| mil40-15 | Non-cleavable (Cys-linker) | BT-474 | HER2 | ~1 x 10⁻¹¹ |
| mil40-15 | Non-cleavable (Cys-linker) | MCF-7 (Bystander) | HER2-negative | ~1 x 10⁻⁹ |
| Trastuzumab-vc-MMAE | Cleavable (vc) | NCI-N87 | HER2 | Potent (exact value not stated) |
| Fc-U-ZHER2-MMAE | Cleavable (novel) | NCI-N87 | HER2 | More potent than Herceptin-MMAE |
| Site A-PEG6-C2-MMAD | Non-cleavable | BxPC3 | - | 0.3 nM |
| Site A-PEG6-C2-Aur3377 | Non-cleavable | BxPC3 | - | 0.3 nM |
Data compiled from multiple sources.[5][9]
In Vivo Efficacy (Tumor Growth Inhibition)
| ADC Construct | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) |
| Fc-U-ZHER2-MMAE | Cleavable (novel) | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals |
| Site A-PEG6-C2-MMAD | Non-cleavable | BxPC3 Xenograft | Single 10 mg/kg dose | Reduced efficacy compared to stable conjugate |
| Site I-PEG6-C2-MMAD | Non-cleavable | BxPC3 Xenograft | Single 10 mg/kg dose | Strong in vivo efficacy |
| Site A-PEG6-C2-Aur3377 | Non-cleavable | BxPC3 Xenograft | Single 10 mg/kg dose | Strong in vivo efficacy |
Data compiled from multiple sources.[5][9]
Mechanisms of Action and Experimental Evaluation
Signaling Pathways and Payload Release
The distinct mechanisms of payload release for cleavable and non-cleavable linkers are initiated by the internalization of the ADC upon binding to its target antigen on the cancer cell surface.
Experimental Workflow for Efficacy Evaluation
A robust preclinical evaluation is essential to determine the efficacy of an ADC. The following workflow outlines the key experimental stages.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells to determine the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
Target and control cell lines
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Antibody-Drug Conjugate (ADC) stock solution
-
Unconjugated antibody and free payload (for control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Replace the cell culture medium with medium containing the different concentrations of the test articles. Incubate for a period determined by the payload's mechanism of action (typically 72-96 hours).[10]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[11]
In Vivo Efficacy in Xenograft Models
This protocol outlines a typical study to evaluate the anti-tumor activity of an ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Tumor cell line
-
Matrigel (optional)
-
ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 2-5 x 10^6 cells in PBS or a mixture with Matrigel) into the flank of the mice.[13]
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x length x width²).[14]
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the ADC, vehicle control, and isotype control ADC via the appropriate route (typically intravenously).[13]
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the overall health of the mice.[13]
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints can include tumor regression and survival.[13][14]
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate TGI as the percentage difference in the mean tumor volume between the treated and control groups.
Pharmacokinetic Analysis
This protocol provides a general overview of a murine pharmacokinetic (PK) study for an ADC.
Materials:
-
Mice (tumor-bearing or non-tumor-bearing)
-
ADC
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)
-
Analytical instrumentation (e.g., ELISA plate reader, LC-MS/MS)
Procedure:
-
ADC Administration: Administer a single dose of the ADC to the mice (typically intravenously).
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1, 4, 8, 24, 48, 72, and 168 hours).
-
Sample Processing: Process the blood to obtain plasma and store frozen until analysis.
-
Bioanalysis: Quantify the concentrations of different ADC analytes in the plasma samples. Common methods include:
-
ELISA: To measure total antibody and/or conjugated ADC.
-
LC-MS/MS: To measure the concentration of the free payload.
-
-
Data Analysis: Plot the plasma concentration of each analyte versus time. Use pharmacokinetic modeling software to calculate key PK parameters such as clearance, volume of distribution, and half-life.
Conclusion
The selection of a cleavable or non-cleavable linker is a critical decision in the design of an ADC, with significant implications for its therapeutic index. Cleavable linkers offer the advantage of a potent bystander effect, which can be beneficial in treating heterogeneous tumors.[5] However, this can come at the cost of lower plasma stability and a higher risk of off-target toxicity.[5] Non-cleavable linkers provide greater plasma stability, which can lead to a more favorable safety profile.[3][7] The resulting payload-linker-amino acid adduct is less membrane-permeable, largely abrogating the bystander effect.[6] This can be advantageous for targeting tumors with high and uniform antigen expression. Ultimately, the optimal linker strategy depends on the specific target antigen, the tumor microenvironment, the properties of the payload, and the desired balance between efficacy and safety for a given therapeutic indication. A thorough preclinical evaluation, employing the experimental protocols outlined in this guide, is essential for making an informed decision and advancing the most promising ADC candidates to the clinic.
References
- 1. Cleavable Linkers Used In ADC Development.pdf [slideshare.net]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. benchchem.com [benchchem.com]
- 6. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 7. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Mal-PEG4-bis-PEG3-DBCO: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount, extending from experimental execution to the responsible disposal of chemical reagents. This guide provides essential safety and logistical information for the proper disposal of Mal-PEG4-bis-PEG3-DBCO, a heterotrifunctional linker crucial in the synthesis of antibody-drug conjugates (ADCs). By following these procedures, laboratories can ensure a safe working environment and compliance with environmental regulations.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound and its containers are disposed of as hazardous waste through an approved waste disposal plant.[1] Under no circumstances should it be discharged into the sewer system or general trash.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
| Personal Protective Equipment (PPE) |
| Safety Goggles or Face Shield |
| Chemical-Resistant Gloves |
| Laboratory Coat |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound involves collection and transfer to a licensed hazardous waste management facility. For solutions containing this compound, a deactivation step for the reactive maleimide (B117702) group is recommended prior to collection.
1. Deactivation of Maleimide Group (for solutions):
The maleimide group is reactive towards thiols.[2] Quenching this reactive group can render the waste more stable. This procedure should be performed in a chemical fume hood.
-
Prepare a quenching solution: A solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) at a concentration of approximately 100 mM in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Reaction: In a designated chemical waste container, add the this compound solution to an excess of the quenching solution (a 10-fold molar excess of the thiol is recommended).[3]
-
Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing to ensure complete reaction of the maleimide group.[3]
2. Waste Segregation and Collection:
Proper segregation of chemical waste is critical to prevent accidental reactions.
-
Solid Waste:
-
Unused or expired solid this compound should be kept in its original, clearly labeled container.
-
If the original container is compromised, place it within a larger, sealable, and appropriately labeled secondary container.
-
Contaminated consumables, such as pipette tips, weighing boats, and gloves, should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Chemical Waste" and with the full chemical name.
-
-
Liquid Waste:
-
The deactivated solution from the quenching step should be collected in a dedicated, leak-proof, and chemical-resistant container.
-
If deactivation is not performed, collect all solutions containing this compound (including stock solutions in solvents like DMSO or DMF and aqueous reaction buffers) in a similar, dedicated container.
-
Clearly label the liquid waste container with "Hazardous Chemical Waste," the full chemical name "this compound," the solvent(s) used, and an approximate concentration.
-
3. Storage and Disposal:
-
Storage: Store all waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Provide them with the full chemical name and a copy of the Safety Data Sheet (SDS).
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By implementing these procedures, laboratories can mitigate the risks associated with this compound and ensure the safety of personnel and the protection of the environment. Always consult your institution's specific guidelines and local regulations for chemical waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Mal-PEG4-bis-PEG3-DBCO
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount to both personal safety and experimental success. This guide provides essential, immediate safety and logistical information for Mal-PEG4-bis-PEG3-DBCO, a heterotrifunctional linker crucial in the field of bioconjugation and antibody-drug conjugate (ADC) development. Adherence to these procedural guidelines, including operational and disposal plans, will help ensure a safe laboratory environment and the integrity of your research.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a reagent is the first step in safe handling.
| Property | Value |
| Molecular Formula | C₈₁H₁₀₅N₉O₂₂ |
| Molecular Weight | 1556.75 g/mol |
| Appearance | Light yellow oil |
| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile |
| Purity | >90% |
| Storage Temperature | -20°C |
Hazard Identification and Safety Precautions
While a comprehensive toxicological profile for this compound is not fully established, the hazards associated with its functional groups—maleimide (B117702), polyethylene (B3416737) glycol (PEG), and dibenzocyclooctyne (DBCO)—necessitate careful handling. Based on data for similar compounds, the following GHS hazard classifications should be considered:
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Precautionary Statements:
-
P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P273: Avoid release to the environment.[2]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P501: Dispose of contents/ container to an approved waste disposal plant.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Scenario | Required Personal Protective Equipment |
| Receiving and Unpacking | • Nitrile gloves• Laboratory coat• Safety glasses |
| Weighing and Aliquoting (Solid/Oil Form) | • Nitrile gloves (double-gloving recommended)• Laboratory coat• Chemical splash goggles• Face shield (if not working in a fume hood)• N95 respirator or higher (if weighing outside of a certified chemical fume hood) |
| Solution Preparation and Handling (Liquid Form) | • Nitrile gloves• Laboratory coat• Chemical splash goggles |
| Labeling Reaction and Purification | • Nitrile gloves• Laboratory coat• Chemical splash goggles |
| Waste Disposal | • Nitrile gloves• Laboratory coat• Chemical splash goggles |
Experimental Protocol: Thiol-Maleimide Conjugation
This protocol outlines a general procedure for conjugating this compound to a thiol-containing molecule, such as a protein or peptide.
Materials:
-
Thiol-containing molecule (e.g., protein, peptide)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer, pH 6.5-7.5, degassed.
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).
-
Quenching reagent (optional): Cysteine or 2-mercaptoethanol (B42355).
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in degassed conjugation buffer to a concentration of 1-10 mg/mL.[3]
-
If the molecule contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, the excess DTT must be removed before adding the maleimide reagent.
-
-
Preparation of this compound Solution:
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the thiol-containing molecule solution.[1] The optimal molar ratio may need to be determined empirically.
-
Mix thoroughly and allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.[1]
-
-
Quenching the Reaction (Optional):
-
To stop the conjugation reaction, a quenching reagent such as cysteine or 2-mercaptoethanol can be added in excess to react with any unreacted maleimide groups.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules from the conjugate using size-exclusion chromatography, dialysis, or another suitable purification method.
-
Operational and Disposal Plans
Proper handling and disposal are critical for laboratory safety and environmental responsibility.
Handling and Storage:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[5]
-
Store the compound at -20°C in a tightly sealed container, protected from light and moisture.[2]
-
Aqueous solutions of maleimide-containing compounds should be prepared immediately before use due to the risk of hydrolysis.[4] Do not store in aqueous solutions.[4]
Spill Management:
-
In case of a small spill, remove all ignition sources.[5]
-
Use dry clean-up procedures and avoid generating dust.[5]
-
Wear appropriate PPE, including a respirator.
-
Absorb solutions with an inert material (e.g., vermiculite, dry sand) and place in a sealed, labeled container for chemical waste disposal.
-
Decontaminate the spill area with a suitable laboratory cleaner.
Waste Disposal: The primary method for the disposal of this compound and associated waste is through a licensed chemical waste disposal service.[6]
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container.[6] Contaminated labware (e.g., pipette tips, tubes, gloves) should also be disposed of in a designated solid chemical waste container.[6]
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container.[2] Do not pour solutions down the drain.[2] While polyethylene glycol is biodegradable, it is important to avoid releasing it into wastewater systems.[7]
-
Follow your institution's Environmental Health and Safety (EHS) guidelines for the collection and disposal of chemical waste.
Visual Workflow Guides
The following diagrams illustrate key workflows for handling this compound.
Caption: General workflow for handling, conjugation, and disposal of this compound.
Caption: Spill response workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
